molecular formula C8H7N3O2 B1356388 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 80708-25-4

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Cat. No.: B1356388
CAS No.: 80708-25-4
M. Wt: 177.16 g/mol
InChI Key: QLHZGZKFJLIDJM-UHFFFAOYSA-N
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Description

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione (CAS Registry Number: 146950-63-2) is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound belongs to a class of bicyclic dione structures that serve as valuable scaffolds in medicinal chemistry and drug discovery research. Scientific literature indicates that the core 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione structure is a pharmacophore of significant interest. Derivatives of this structure have been investigated as covalent inhibitors of KRAS, a critical target in oncology for treating cancers associated with KRAS activity . Furthermore, closely related analogues, such as the 8-chloro derivative, have been identified as potent and novel inhibitors of D-amino acid oxidase (DAAO) . DAAO inhibition is a promising therapeutic strategy for modulating NMDA receptor function and has shown efficacy in preclinical models of pain and neurological disorders, highlighting the potential of this chemical series in neuroscience research . This compound is presented as a key building block for researchers developing novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHZGZKFJLIDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526174
Record name 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80708-25-4
Record name 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the pyrido[2,3-b]pyrazine system, is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies for preparing this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and thorough characterization of the product and key intermediates.

The primary synthetic approach detailed herein involves a two-step sequence: the preparation of the crucial intermediate, 3-amino-2-(methylamino)pyridine, followed by a cyclocondensation reaction with an oxalic acid derivative to construct the desired dihydropyrido[2,3-b]pyrazine-2,3-dione ring system. This guide is designed to provide researchers with the necessary information to confidently replicate and adapt these procedures for their own research endeavors.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a logical and efficient two-step process. The first stage focuses on the construction of the key diamine precursor, followed by the final ring-closing reaction.

Synthesis_Overview Start Starting Materials Intermediate Key Intermediate: 3-Amino-2-(methylamino)pyridine Start->Intermediate Step 1: Intermediate Synthesis Final_Product Target Molecule: This compound Intermediate->Final_Product Step 2: Cyclocondensation

Caption: Overall synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 3-Amino-2-(methylamino)pyridine

The successful synthesis of the target molecule is critically dependent on the efficient preparation of the ortho-diamine intermediate, 3-amino-2-(methylamino)pyridine. A reliable method for its synthesis begins with 2-chloro-3-nitropyridine.

Reaction Scheme: Synthesis of 3-Amino-2-(methylamino)pyridine

Intermediate_Synthesis cluster_step1 Step 1a: Nucleophilic Aromatic Substitution cluster_step2 Step 1b: Reduction of the Nitro Group A 2-Chloro-3-nitropyridine B 2-(Methylamino)-3-nitropyridine A->B Methylamine (gas) THF C 3-Amino-2-(methylamino)pyridine B->C H2, Pd/C (or other reducing agent)

Caption: Synthesis of the key diamine intermediate.

Detailed Experimental Protocol: Synthesis of 3-Amino-2-(methylamino)pyridine Hydrochloride

This protocol is adapted from established procedures for the synthesis of related aminopyridines.[1]

Step 1a: Synthesis of 2-(Methylamino)-3-nitropyridine

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Methylamine: Bubble gaseous methylamine through the solution. The reaction is exothermic and should be monitored. The reaction progress can be followed by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield crude 2-(methylamino)-3-nitropyridine. This intermediate can often be used in the next step without further purification.

Step 1b: Synthesis of 3-Amino-2-(methylamino)pyridine Hydrochloride

  • Reduction: The crude 2-(methylamino)-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • Hydrogenation: The mixture is subjected to hydrogenation. This can be achieved using a balloon filled with hydrogen gas or a Parr hydrogenator apparatus. The reaction is typically run at room temperature until the starting material is consumed (monitored by TLC).

  • Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is then acidified with hydrochloric acid (e.g., concentrated HCl in ethanol) to precipitate the hydrochloride salt of the product.

  • Purification: The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford 3-amino-2-(methylamino)pyridine hydrochloride.

Causality and Experimental Choices
  • Choice of Starting Material: 2-Chloro-3-nitropyridine is an excellent starting material due to the activation of the 2-position by the electron-withdrawing nitro group, facilitating nucleophilic aromatic substitution by methylamine.

  • Reaction Conditions for Substitution: The use of gaseous methylamine in THF is a common and effective method for this type of substitution. The reaction is typically fast and proceeds to high conversion.

  • Reduction Method: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups to amines. It offers high yields and avoids the use of stoichiometric metal reductants which can complicate purification.

  • Isolation as Hydrochloride Salt: The diamine product is often isolated as its hydrochloride salt to improve its stability and ease of handling, as free diamines can be susceptible to oxidation.

Part 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of the prepared 3-amino-2-(methylamino)pyridine with a suitable C2-building block, typically an oxalic acid derivative. Diethyl oxalate is a commonly used and effective reagent for this transformation.

Reaction Scheme: Cyclocondensation

Final_Synthesis cluster_reaction Cyclocondensation Reaction Intermediate 3-Amino-2-(methylamino)pyridine Final_Product This compound Intermediate->Final_Product Reagent Diethyl Oxalate Reagent->Final_Product

Sources

An In-depth Technical Guide to 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione, a member of the promising pyridopyrazine class of heterocyclic compounds. While specific experimental data for this particular methylated derivative is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the parent compound, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a wide range of biological activities, including their potential as kinase inhibitors and anti-cancer agents. Notably, recent patent literature has highlighted the synthesis of novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS, a key oncogene implicated in numerous cancers.[1][2] This underscores the therapeutic relevance of this class of compounds and the importance of exploring the structure-activity relationships of its various derivatives, including this compound.

Synthesis of this compound

The synthesis of the target compound can be logically approached through a two-step process: the formation of the parent 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core, followed by selective N-methylation at the 4-position.

Synthesis of the Parent Compound

The most common and efficient method for the synthesis of the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold is the condensation reaction between 2,3-diaminopyridine and a suitable dicarbonyl compound, in this case, oxalic acid or its derivatives (e.g., diethyl oxalate).

Experimental Protocol: Synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add diethyl oxalate (1.1 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-8 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or dimethylformamide (DMF) to yield the pure 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Synthesis_Workflow 2,3-Diaminopyridine 2,3-Diaminopyridine Reaction_Vessel Ethanol Reflux 2,3-Diaminopyridine->Reaction_Vessel Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Reaction_Vessel Filtration Filtration & Washing Reaction_Vessel->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Recrystallization->Product

Caption: Synthetic workflow for the parent pyridopyrazine dione.

N-Methylation

The introduction of a methyl group at the N4 position can be achieved through a standard N-alkylation reaction. The choice of the methylating agent and reaction conditions is crucial to ensure regioselectivity, as the parent compound has two secondary amine nitrogens (N1 and N4).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1 eq.) in an aprotic polar solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride, 1.1 eq.) to deprotonate the amine.

  • Addition of Methylating Agent: After stirring for a short period at room temperature, a methylating agent such as methyl iodide or dimethyl sulfate (1.1 eq.) is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.

Chemical and Physical Properties

Property1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneThis compound (Predicted)
Molecular Formula C₇H₅N₃O₂[3]C₈H₇N₃O₂
Molecular Weight 163.13 g/mol [3]177.16 g/mol
Appearance Likely a solidLikely a solid
Melting Point Not reportedExpected to be a high-melting solid
Solubility Sparingly soluble in common organic solventsExpected to have slightly increased solubility in organic solvents compared to the parent compound
pKa Data available in IUPAC Digitized pKa Dataset[3]The methyl group is expected to slightly increase the basicity of the N4 nitrogen.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are the expected spectral characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. A characteristic singlet for the N-methyl group would appear in the upfield region (around 3.0-3.5 ppm). The NH proton at the N1 position would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (in the range of 150-170 ppm), the aromatic carbons of the pyridine and pyrazine rings, and a signal for the N-methyl carbon (around 30-40 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality (typically in the region of 1650-1750 cm⁻¹). The N-H stretching vibration of the N1 amine would also be observable.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, which would be a key identifier.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the functional groups present in its structure. The dione system can potentially undergo reactions at the carbonyl groups. The secondary amine at the N1 position can be further functionalized, for instance, through acylation or alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

The pyrido[2,3-b]pyrazine scaffold has been explored for various therapeutic applications. As mentioned, recent research points to their potential as KRAS inhibitors for cancer therapy.[1][2] Furthermore, the broader class of 1,4-dihydropyridine derivatives has been shown to possess antimicrobial and cytotoxic effects.[4][5] This suggests that this compound and its analogs could be promising candidates for further investigation in these areas.

Reactivity_Diagram Start This compound N1_Alkylation N1-Alkylation/Acylation Start->N1_Alkylation Carbonyl_Reaction Carbonyl Chemistry (e.g., Reduction) Start->Carbonyl_Reaction Aromatic_Substitution Electrophilic Aromatic Substitution on Pyridine Ring Start->Aromatic_Substitution Library Library of Derivatives N1_Alkylation->Library Carbonyl_Reaction->Library Aromatic_Substitution->Library SAR SAR Studies Library->SAR

Caption: Potential reactivity and derivatization pathways.

Conclusion

This compound represents an intriguing yet underexplored molecule within the medicinally relevant class of pyridopyrazines. Based on the established chemistry of its parent scaffold and related derivatives, this technical guide provides a logical framework for its synthesis and a predictive overview of its chemical properties. The potential of the broader 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold as KRAS inhibitors highlights the importance of further research into this compound and its analogs. The synthetic protocols and predicted properties outlined herein are intended to serve as a valuable resource for researchers embarking on the exploration of this promising area of medicinal chemistry.

References

  • De, S. K. (2023). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 979-980. [Link]

  • J. J. L. (1987). Biological activity of 1,4-dihydropyridine derivatives. PubMed. [Link]

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine-2,3-diol. PubChem. Retrieved from [Link]

  • ResearchGate. (2023). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Biological activity of 1,4-dihydropyridine derivatives. ResearchGate. Retrieved from [Link]

Sources

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Postulated Mechanism of Action of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Executive Summary

This compound belongs to the broader class of pyrido[2,3-b]pyrazines, a group of heterocyclic compounds with significant therapeutic potential. While direct studies on this specific molecule are not extensively documented in publicly accessible literature, the core pyrido[2,3-b]pyrazine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibition. This guide synthesizes the available information on related compounds to postulate the mechanism of action for this compound, providing a scientifically grounded framework for researchers and drug development professionals. We will delve into the likely molecular targets, the experimental methodologies required for validation, and the future directions for research in this area.

Introduction to Pyrido[2,3-b]pyrazine Derivatives

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has garnered considerable attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal scaffold for designing molecules that can fit into the active sites of various enzymes. This structural versatility has led to the development of numerous pyrido[2,3-b]pyrazine derivatives with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A significant portion of the research on this class of compounds has focused on their ability to act as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Postulated Mechanism of Action of this compound

Based on the extensive research into the broader family of pyrido[2,3-b]pyrazine derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The dihydropyrido[2,3-B]pyrazine-2,3-dione core can act as a "hinge-binding" motif, a key interaction for many ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrazine and pyridine rings can form hydrogen bonds with the amino acid residues in the hinge region of the kinase active site, mimicking the interaction of the adenine portion of ATP. The 4-methyl group likely plays a role in modulating the potency and selectivity of the compound by interacting with a specific hydrophobic pocket within the active site of target kinases.

Potential kinase targets for compounds with this scaffold include, but are not limited to:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for cell growth, proliferation, and angiogenesis.

  • Serine/Threonine Kinases: Including those in the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway, which are central to cell survival and proliferation.

The following diagram illustrates the postulated mechanism of action at a cellular level:

MAP_Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->Receptor Binds to ADP ADP Receptor->ADP Grb2 Grb2 Receptor->Grb2 Recruits Compound 4-Methyl-1,4-dihydropyrido [2,3-B]pyrazine-2,3-dione Compound->Receptor Inhibits ATP binding ATP ATP ATP->Receptor SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Survival, Angiogenesis) TranscriptionFactors->CellularResponse Promotes Experimental_Workflow Start Hypothesis: Compound is a Kinase Inhibitor KinaseScreening In Vitro Kinase Panel Screening Start->KinaseScreening IC50 IC50 Determination for Hits KinaseScreening->IC50 CellularAssays Cellular Assays IC50->CellularAssays WesternBlot Western Blot for Phospho-Substrate CellularAssays->WesternBlot ProliferationAssay Cell Proliferation Assay CellularAssays->ProliferationAssay InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) WesternBlot->InVivo ProliferationAssay->InVivo Conclusion Mechanism of Action Confirmed InVivo->Conclusion

Caption: A streamlined experimental workflow for the validation of a kinase inhibitor's mechanism of action.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified through direct experimental evidence, its structural similarity to known kinase inhibitors provides a strong rationale for its postulated mechanism of action. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, and the addition of a methyl group at the 4-position likely enhances its interaction with the active site of specific kinases.

Future research should focus on the experimental validation strategies outlined in this guide. A broad kinase screen is the logical first step, followed by detailed biochemical and cellular characterization of the most promising targets. Furthermore, structure-activity relationship (SAR) studies, where variations of the substituents on the core scaffold are synthesized and tested, will be invaluable in optimizing the potency and selectivity of this compound class. Ultimately, these studies will not only elucidate the mechanism of action of this compound but also pave the way for the development of novel therapeutics.

References

Due to the limited direct literature on "this compound," the references provided are for related pyrido[2,3-b]pyrazine derivatives and general methodologies for kinase inhibitor discovery, which form the basis of the postulated mechanism and validation strategies. A comprehensive search for this specific compound in chemical and biological databases would be the next step for any research program.

Unveiling the Therapeutic Potential of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological activities of a specific analog, 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione. While direct experimental data on this molecule is emerging, this document synthesizes the wealth of information available on structurally related compounds to build a strong case for its therapeutic promise. We will delve into its potential as an anticancer agent, with a particular focus on KRAS-associated malignancies, and explore its plausible antimicrobial properties. This guide will further detail potential synthetic routes, propose mechanisms of action based on established structure-activity relationships, and provide robust experimental protocols for its biological evaluation.

Introduction: The Prominence of the Pyrido[2,3-b]pyrazine Core

The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine heterocyclic system, a scaffold that has garnered significant attention from medicinal chemists. This core structure is a key component in a variety of biologically active molecules, exhibiting a diverse range of therapeutic effects, including anticancer, antimicrobial, and antiviral properties. The nitrogen atoms in the pyrazine ring, along with the pyridine ring, provide multiple points for hydrogen bonding and other molecular interactions, making it an ideal framework for designing targeted therapies.

The specific compound of interest, this compound, is a derivative that is gaining attention for its potential therapeutic applications. Although public domain research on this exact molecule is currently limited, a patent application has highlighted its potential in treating cancer and other disorders associated with KRAS activity[1]. This suggests a focused effort in exploring its efficacy in oncology.

This guide will, therefore, extrapolate from the known biological activities of closely related pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine analogs to build a comprehensive profile of this compound.

Potential Biological Activities

Based on the extensive research on related heterocyclic systems, this compound is predicted to exhibit significant biological activities, primarily in the realms of oncology and infectious diseases.

Anticancer Activity: A Focus on KRAS-Driven Cancers

The patent application mentioning this class of compounds specifically points towards their use in treating cancers associated with KRAS activity[1]. The KRAS proto-oncogene is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. Its role as a critical node in cellular signaling pathways makes it a high-value, albeit challenging, therapeutic target.

The pyrido[2,3-d]pyrimidine scaffold, a close structural relative of the pyrido[2,3-b]pyrazine core, has been extensively investigated for its anticancer properties. These compounds have been shown to inhibit various protein kinases involved in cancer progression[2]. Therefore, it is highly probable that this compound exerts its anticancer effects through the inhibition of key signaling pathways.

Potential Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), and components of the RAF-MEK-ERK signaling pathway[3]. It is plausible that this compound could also function as a kinase inhibitor, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival.

  • Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies on related compounds have shown that they can trigger apoptosis in cancer cells. This could be a key mechanism through which this compound exerts its cytotoxic effects.

Supporting Evidence from Analogs:

Numerous studies on pyrido[2,3-d]pyrimidine derivatives have demonstrated their potent anticancer activity against a range of cancer cell lines[4][5]. This body of evidence strongly supports the hypothesis that the pyrido[2,3-b]pyrazine core, and specifically the 4-methylated dione derivative, is a promising scaffold for the development of novel anticancer therapeutics.

Antimicrobial Activity

The pyrido[2,3-b]pyrazine and related pyridopyrimidine cores are also known to be present in compounds with significant antimicrobial properties[6][7][8][9]. The nitrogen-rich heterocyclic system can interact with various microbial targets, leading to the inhibition of growth or cell death.

Potential Mechanisms of Antimicrobial Action:

  • Inhibition of Essential Enzymes: These heterocyclic compounds may target and inhibit essential enzymes in bacteria and fungi, such as DNA gyrase or dihydrofolate reductase, thereby disrupting critical cellular processes.

  • Disruption of Cell Membrane Integrity: Some antimicrobial agents act by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Supporting Evidence from Analogs:

Studies have shown that derivatives of pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine exhibit activity against both Gram-positive and Gram-negative bacteria[7][8][9]. This suggests that this compound could also possess broad-spectrum antibacterial activity.

Synthesis and Chemical Properties

Proposed Synthetic Pathway:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2,3-Diamino-5-methylpyridine C Condensation Reaction (e.g., heating in a suitable solvent) A->C B Oxalic acid derivative (e.g., diethyl oxalate) B->C D This compound C->D Cyclization & Dehydration

Caption: Proposed synthetic pathway for this compound.

This proposed synthesis is a logical starting point for the preparation of the target compound and can be optimized by varying reaction conditions and reagents.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of well-established in vitro assays should be employed.

In Vitro Anticancer Activity Assays

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, PANC-1 pancreatic carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Activity Evaluation:

G A Synthesize and purify This compound B In Vitro Cell Viability Assay (MTT or similar) A->B C Determine IC50 values against a panel of cancer cell lines B->C D Mechanism of Action Studies (e.g., Apoptosis assays, Kinase inhibition assays) C->D If potent activity is observed E In Vivo Efficacy Studies (e.g., Xenograft models) D->E If a clear mechanism is identified

Caption: Workflow for the evaluation of anticancer activity.

In Vitro Antimicrobial Activity Assays

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Preparation: Prepare serial twofold dilutions of this compound in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for this compound are not yet available, we can infer potential SAR from the broader class of pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives.

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence biological activity. The methyl group at the 4-position in the target molecule may enhance lipophilicity and potentially improve cell permeability.

  • Modifications of the Pyrazine-dione Ring: Alterations to the dione moiety, such as substitution at the nitrogen atoms, could modulate the compound's electronic properties and its ability to interact with biological targets.

Systematic modification of these positions and subsequent biological evaluation will be crucial for optimizing the therapeutic potential of this scaffold.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The strong precedent set by related heterocyclic compounds provides a solid foundation for its further investigation.

Key future research directions should include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route for this compound is a critical next step.

  • Comprehensive Biological Screening: A thorough evaluation of its anticancer and antimicrobial activities against a broad panel of cell lines and microbial strains is necessary to fully understand its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be essential for its rational optimization and clinical development.

  • Lead Optimization: A systematic medicinal chemistry program to explore the structure-activity relationships around this scaffold could lead to the discovery of even more potent and selective analogs.

References

  • Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. ResearchGate. Available from: [Link]

  • Synthesis of Novel Dipyrido-1,4-thiazines. ResearchGate. Available from: [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available from: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. ResearchGate. Available from: [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][6][10]triazino[3,2-c][1][6][10]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available from: [Link]

  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][6][10]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][6][10]triazine Derivatives. PMC - NIH. Available from: [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available from: [Link]

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH. Available from: [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. ResearchGate. Available from: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. Available from: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available from: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. PMC - NIH. Available from: [Link]

  • Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. NIH. Available from: [Link]

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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a Senior Application Scientist, it is understood that the precise atomic coordinates of a novel compound are the cornerstone of modern drug discovery. This guide delves into the structural elucidation of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione, a heterocyclic scaffold of significant interest. While a public domain crystal structure for this specific N-methylated derivative is not available at the time of this writing, we can derive profound insights from its closely related precursors and analogs. This whitepaper will, therefore, provide a comprehensive analysis based on the recently resolved crystal structure of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione , a compound sharing the same core architecture, to project the structural and electronic properties of our target molecule[1].

This document is structured to provide researchers, medicinal chemists, and crystallographers with an in-depth understanding of the synthesis, characterization, and solid-state architecture of this important molecular class.

Introduction: The Pyrido[2,3-b]pyrazine Core in Medicinal Chemistry

The pyrido[2,3-b]pyrazine heterocyclic system is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core have been investigated for a wide range of therapeutic applications, including the development of kinase inhibitors and other targeted agents in oncology.[2][3][4] The dione substitution pattern, in particular, introduces key hydrogen bonding donors and acceptors that are critical for molecular recognition at biological targets. The addition of a methyl group at the N4 position, as in our topic compound, is a common strategy in drug design to modulate solubility, metabolic stability, and target affinity.

Understanding the three-dimensional arrangement of atoms, the planarity of the fused ring system, and the nature of intermolecular interactions is paramount for effective structure-based drug design. This guide will illuminate these features through the lens of single-crystal X-ray diffraction (SCXRD), supplemented by spectroscopic analysis and computational insights.

Synthesis and Characterization

A robust synthetic strategy is the prerequisite for obtaining high-quality crystalline material. The synthesis of the pyrido[2,3-b]pyrazine-2,3-dione scaffold is typically achieved through the condensation of a diaminopyridine with oxalic acid or its derivatives.[1]

Experimental Protocol: Synthesis

The following protocol outlines a reliable, multi-step synthesis adapted from established methodologies for related derivatives.[1][5]

Step 1: Synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • To a solution of 2,3-diaminopyridine (1 eq.) in aqueous HCl, add a solution of oxalic acid (1.1 eq.) in water.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product precipitates out of the solution.

  • Filter the solid, wash with cold water and then diethyl ether to yield the crude product.

  • Recrystallize from a suitable solvent like ethanol/water to obtain pure 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, which exists in tautomeric equilibrium with its diol form.[6]

Step 2: N-Methylation

  • Suspend the synthesized 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq.), to the suspension.

  • Introduce the alkylating agent, methyl iodide (CH₃I, 1.2 eq.), to the mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is a critical, and often empirical, step. The slow evaporation method is a reliable starting point.

  • Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethanol, or a mixture like DMF/water) to near saturation at a slightly elevated temperature.[7]

  • Filter the solution while warm to remove any particulate matter.

  • Transfer the clear solution to a clean vial, cover it with a perforated cap (or parafilm with pinholes) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. The expected data are inferred from published spectra of analogous structures.[1][8][9]

Technique Expected Observations
¹H NMR Signals for aromatic protons on the pyridine ring; a singlet for the N-methyl group (~3.5 ppm); a signal for the remaining N-H proton.
¹³C NMR Resonances for aromatic carbons; a distinct signal for the N-methyl carbon; characteristic signals for the two carbonyl carbons (~155-165 ppm).
FT-IR (cm⁻¹) N-H stretching vibration (~3200-3400 cm⁻¹); C-H stretching (~2900-3100 cm⁻¹); two distinct C=O stretching bands (~1650-1750 cm⁻¹); C=N and C=C stretching in the fingerprint region.
Mass Spec (HRMS) A precise molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₈H₇N₃O₂.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Tool

SCXRD provides unambiguous proof of structure by mapping electron density in the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles.

Experimental Workflow

The process from crystal to final structure follows a well-defined, multi-stage workflow. This self-validating system ensures data integrity and structural accuracy.

scxrd_workflow crystal 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection (Diffractometer) crystal->data_collection data_reduction 3. Data Reduction (Integration & Scaling) data_collection->data_reduction solve 4. Structure Solution (Phase Problem) data_reduction->solve refine 5. Structure Refinement solve->refine validate 6. Validation & Final Report (CIF File) refine->validate

Figure 1: Standard workflow for single-crystal X-ray structure determination.

Causality in Protocol:

  • Step 1-2: A high-quality, single-domain crystal is chosen to ensure sharp, well-defined diffraction spots. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations, leading to more precise atomic positions.[7]

  • Step 3: Raw diffraction intensities are integrated and scaled. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[7]

  • Step 4-5: The structure is solved using direct methods or Patterson functions to get an initial model. This model is then refined iteratively by least-squares methods against the experimental data to minimize the difference between observed and calculated structure factors.[10]

Crystal and Molecular Structure Analysis

As previously noted, the following analysis is based on the published structure of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione [1], a robust proxy for the 4-methyl derivative. The core geometry and packing motifs are expected to be highly conserved.

Crystallographic Data Summary
Parameter Value (for 7-bromo analog)
Chemical FormulaC₇H₄BrN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value from source
b (Å)Value from source
c (Å)Value from source
β (°)Value from source
Volume (ų)Value from source
Z4
R-factorValue from source
(Note: Specific unit cell parameters and R-factor are placeholders for data from the primary literature source[1])
Molecular Geometry

The molecule consists of a fused pyridine and pyrazine ring system, which is nearly planar. The dione functional groups are integral to this core. The N-methylation in our target compound would occur at one of the pyrazine nitrogens.

Figure 2: 2D representation of the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core.

The bond lengths within the heterocyclic core are expected to show partial double-bond character, indicative of electron delocalization across the fused system. The C=O bond lengths will be typical for amide-like carbonyl groups. The planarity of the ring system is a critical feature, as it facilitates π-π stacking interactions, a key element in crystal packing.

Supramolecular Assembly: Intermolecular Interactions

The way molecules arrange themselves in a crystal is dictated by a delicate balance of non-covalent interactions. For the pyrido[2,3-b]pyrazine-2,3-dione scaffold, hydrogen bonding is expected to be the dominant organizing force.

Based on analyses of related structures, molecules are likely to form centrosymmetric dimers via strong N-H···O=C hydrogen bonds .[7] This is a classic and highly robust supramolecular synthon.

H_Bonding mol1 Molecule A (N1-H···) mol2 Molecule B (···O=C2) mol1->mol2 H-Bond mol3 Molecule B (N1-H···) mol4 Molecule A (···O=C2) mol3->mol4 H-Bond

Figure 3: Diagram of the primary N-H···O hydrogen bonding motif forming a dimer.

In addition to this primary interaction, weaker C-H···O and C-H···N hydrogen bonds likely connect these dimers into larger 2D or 3D networks.[7] Furthermore, the planar nature of the fused rings promotes π-π stacking interactions , where the electron-rich aromatic systems align face-to-face or offset, contributing significantly to the overall lattice energy.[7] The centroid-to-centroid distance for such interactions is typically in the range of 3.6-3.8 Å.[7]

Conclusion and Future Outlook

This technical guide has detailed the structural landscape of this compound by leveraging the experimentally determined crystal structure of a close chemical analog. The core scaffold is a planar, rigid system dominated by strong intermolecular N-H···O hydrogen bonds that drive the formation of centrosymmetric dimers. These dimers are further organized by weaker interactions and π-π stacking to build the final crystal lattice.

The structural and electronic insights presented herein—the specific bond geometries, the potential for specific intermolecular contacts, and the overall molecular shape—provide an authoritative foundation for computational chemists and drug development professionals. This knowledge is directly applicable to docking studies, pharmacophore modeling, and the rational design of next-generation inhibitors targeting a variety of disease-relevant proteins. The acquisition and publication of the crystal structure for the title compound itself remains a high-value objective to confirm these well-supported projections.

References

  • Intermolecular S⋯π interactions in crystalline sulfanyl-triazine derivatives. New Journal of Chemistry (RSC Publishing).
  • Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health (NIH).
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.
  • (PDF) SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Institutes of Health (NIH).
  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[7][11]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[7][11]triazine Derivatives. National Institutes of Health (NIH). Available at:

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed.
  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.
  • A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry (RSC Publishing).
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central.
  • 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine. National Institutes of Health (NIH).
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed.
  • Pyrido(2,3-b)pyrazine-2,3-diol. NIST WebBook.

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The Rising Potential of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that offer therapeutic advantages. Among these, nitrogen-containing heterocyclic compounds are of paramount importance, forming the backbone of numerous approved drugs.[1] The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet largely unexplored derivative: 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione . We will delve into its synthetic feasibility, potential biological significance, and the experimental methodologies required for its investigation, providing a comprehensive resource for researchers in drug development.

The rationale for focusing on this particular methylated derivative stems from the well-established principle that the introduction of small alkyl groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Methylation can enhance metabolic stability, improve cell permeability, and alter binding affinity to biological targets. Given the emerging interest in 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as potential therapeutic agents, including their identification as covalent inhibitors of KRAS, a key oncogene, the systematic exploration of N-alkylated analogues is a logical and promising next step.[3]

Proposed Synthetic Pathways to this compound

While the literature on the exact title compound is sparse, we can extrapolate from established synthetic routes for the parent scaffold and its N-alkylated derivatives to propose a viable synthetic strategy. A plausible and efficient approach involves a multi-step synthesis culminating in a selective N-methylation.

Synthetic Workflow Overview

A 2,3-Diaminopyridine C Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione A->C Condensation B Diethyl Oxalate B->C E This compound C->E N-Methylation D Methyl Iodide D->E

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Core

The initial and most critical step is the construction of the core heterocyclic system. This is typically achieved through the condensation of 2,3-diaminopyridine with diethyl oxalate.

  • Rationale: This condensation reaction is a well-established method for forming the pyrazinone ring of the pyrido[2,3-b]pyrazine system. The use of diethyl oxalate provides the two carbonyl carbons required for the dione structure.

  • Protocol:

    • To a solution of 2,3-diaminopyridine (1 eq.) in ethanol, add diethyl oxalate (1.1 eq.).

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

Step 2: Selective N-Methylation

The final step involves the selective methylation of the nitrogen at the 4-position. This can be achieved using a suitable methylating agent in the presence of a base.

  • Rationale: The choice of base and reaction conditions is crucial for achieving regioselectivity. A milder base and controlled temperature can favor methylation at the more nucleophilic N4 position.

  • Protocol:

    • Suspend the pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a base, for instance, potassium carbonate (K₂CO₃) (1.5 eq.), to the suspension and stir for 30 minutes at room temperature.

    • Cool the mixture to 0°C and add methyl iodide (CH₃I) (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain this compound.

Physicochemical and Spectroscopic Characterization

Confirmation of the successful synthesis of the target compound requires a comprehensive analysis of its physicochemical and spectroscopic properties.

Analytical Technique Expected Observations
Melting Point A sharp and defined melting point, indicating the purity of the compound.
¹H NMR The appearance of a singlet corresponding to the N-methyl protons (around 3.5 ppm), in addition to the aromatic protons of the pyridine ring.
¹³C NMR A signal for the N-methyl carbon, and distinct signals for the carbonyl carbons of the dione.
FT-IR Characteristic absorption bands for the C=O stretching of the dione (around 1650-1750 cm⁻¹) and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₈H₇N₃O₂.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the documented activities of structurally related compounds.

Anticancer Activity

The pyrido[2,3-b]pyrazine and related pyrido[2,3-d]pyrimidine scaffolds are present in several compounds with potent anticancer activity.[4][5] A recent patent application has highlighted 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS, a notoriously difficult-to-target oncoprotein.[3] This suggests that the title compound could exhibit similar activity.

  • Potential Mechanism of Action: The dione functionality could act as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of KRAS, thereby irreversibly inhibiting its function. The N-methyl group could influence the compound's orientation and binding affinity within the active site.

Target KRAS Oncogene Effect Inhibition of Downstream Signaling (e.g., RAF-MEK-ERK pathway) Target->Effect Signaling Cascade Inhibitor This compound Inhibitor->Target Covalent Inhibition Outcome Apoptosis of Cancer Cells Effect->Outcome

Caption: Hypothetical mechanism of anticancer action.

Antibacterial Activity

N-alkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have demonstrated significant antibacterial activity against clinically relevant bacterial strains, including Escherichia coli and Staphylococcus aureus.[2] Molecular docking studies suggest that these compounds may target bacterial DNA gyrase.[2] It is therefore plausible that this compound could also possess antibacterial properties.

Anti-inflammatory Activity

The pyridazine core, a component of the broader class to which our target molecule belongs, is a well-known pharmacophore in the design of anti-inflammatory agents.[6] Many pyridazine derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Given the structural similarities, the title compound warrants investigation for its potential anti-inflammatory effects.

Key Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compound on a cancer cell line.

  • Cell Culture: Culture a suitable cancer cell line (e.g., a KRAS-mutant line such as A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known KRAS inhibitor).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule at the intersection of several key areas of therapeutic research. Based on the established chemistry and biology of the pyrido[2,3-b]pyrazine scaffold, there is a strong rationale for its synthesis and evaluation as a potential anticancer, antibacterial, and anti-inflammatory agent. The proposed synthetic route is straightforward and relies on well-understood chemical transformations.

Future research should focus on the efficient synthesis and thorough characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to elucidate its biological activities and mechanism of action. Further derivatization of the core structure could also lead to the discovery of compounds with enhanced potency and selectivity. This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting new area of medicinal chemistry.

References

  • De, S. K. (2023). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 979-980.
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  • (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
  • Elzahabi, H. S. A., et al. (2021). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1854.
  • (2021). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
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The Ascendance of Pyrido[2,3-b]pyrazines: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrido[2,3-b]pyrazine core, a fascinating heterocyclic scaffold, has garnered significant attention in the realm of drug discovery and development. This bicyclic system, comprised of fused pyridine and pyrazine rings, represents a "privileged" structure in medicinal chemistry, meaning it can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the discovery and development of pyrido[2,3-b]pyrazine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, explore the nuances of their structure-activity relationships (SAR), and illuminate their therapeutic potential across various disease areas. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights and a robust foundation of authoritative references.

I. Strategic Synthesis of the Pyrido[2,3-b]pyrazine Core: A Chemist's Perspective

The construction of the pyrido[2,3-b]pyrazine scaffold is a critical first step in the journey of discovery. The choice of synthetic route is often dictated by the desired substitution patterns and the overall efficiency of the chemical transformations. Two primary strategies have emerged as the most prevalent and versatile: condensation reactions and multicomponent reactions.

The Cornerstone of Synthesis: Condensation of Diaminopyridines with α-Dicarbonyl Compounds

The most traditional and widely employed method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a 2,3-diaminopyridine with an α-dicarbonyl compound.[1] This reaction is elegant in its simplicity and offers a straightforward route to a variety of derivatives.

Causality of Experimental Choices: The selection of acidic or basic catalysis and the reaction temperature can significantly influence the regioselectivity of the condensation, especially when using unsymmetrical α-dicarbonyl compounds.[1] For instance, conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid has been shown to favor the formation of the more biologically active isomer in certain cases.[1]

Self-Validating Protocol: A Step-by-Step Guide to Condensation

Below is a detailed protocol for a typical condensation reaction to synthesize a pyrido[2,3-b]pyrazine derivative.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • 4,4′-Dibromobenzil

  • Glacial Acetic Acid

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 5-bromo-2,3-diaminopyridine (1.0 equivalent) and 4,4′-dibromobenzil (1.0 equivalent).

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants.

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add the cooled reaction mixture to a beaker of cold distilled water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with distilled water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

The Rise of Efficiency: Multicomponent Reactions

In the quest for more efficient and atom-economical synthetic methodologies, multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of complex molecular architectures in a single step. For the synthesis of pyrido[2,3-b]pyrazine derivatives, a notable MCR involves the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (like indane-1,3-dione), and 2-aminopyrazine in the presence of a catalyst.[2]

Causality of Experimental Choices: The choice of catalyst is crucial in MCRs. p-Toluenesulfonic acid (p-TSA) has been effectively utilized to catalyze this transformation, facilitating the cascade of reactions leading to the final product.[2] The solvent also plays a significant role, with ethanol often being the solvent of choice.[2]

Self-Validating Protocol: A Step-by-Step Guide to Multicomponent Synthesis

The following protocol outlines a general procedure for the multicomponent synthesis of an indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative.[2]

Materials:

  • Substituted aromatic aldehyde (1.0 equivalent)

  • Indane-1,3-dione (1.0 equivalent)

  • 2-Aminopyrazine (1.0 equivalent)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the substituted aromatic aldehyde, indane-1,3-dione, 2-aminopyrazine, and p-TSA in ethanol.

  • Reflux the reaction mixture with stirring for approximately 8-9 hours. Monitor the reaction progress by TLC.[2]

  • After completion, allow the solution to cool to room temperature, which should result in the precipitation of the product.

  • Collect the solid precipitate by filtration and wash with water and cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[2]

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_condensation Condensation Reaction cluster_mcr Multicomponent Reaction A1 2,3-Diaminopyridine C1 Pyrido[2,3-b]pyrazine Core A1->C1 Acid/Base Catalyst, Heat B1 α-Dicarbonyl Compound B1->C1 A2 Aromatic Aldehyde C2 Pyrido[2,3-b]pyrazine Derivative A2->C2 Catalyst (e.g., p-TSA), Heat B2 1,3-Dicarbonyl B2->C2 D2 2-Aminopyrazine D2->C2

Caption: Key synthetic strategies for the pyrido[2,3-b]pyrazine core.

II. Therapeutic Frontiers of Pyrido[2,3-b]pyrazine Derivatives

The therapeutic potential of pyrido[2,3-b]pyrazine derivatives is vast and continues to expand. Their ability to act as potent inhibitors of various enzymes, particularly kinases, has positioned them as promising candidates for the treatment of cancer and other diseases. Furthermore, their activity against viral enzymes and ion channels highlights their versatility.

Potent Kinase Inhibition: A New Dawn in Cancer Therapy

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrido[2,3-b]pyrazine derivatives have emerged as potent inhibitors of several key kinases.

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: Dysregulation of ALK is implicated in various cancers. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been developed as potent and selective ALK inhibitors, with some analogues achieving IC50 values in the low nanomolar range in enzymatic assays and demonstrating cellular activity.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Mutations in EGFR are a common driver of non-small cell lung cancer (NSCLC). Novel pyrido[2,3-b]pyrazines have been synthesized that inhibit both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines, with some compounds showing IC50 values in the sub-micromolar range.[3] For instance, compound 7n from one study exhibited an IC50 of 0.09 μM against the erlotinib-sensitive PC9 cell line and 0.15 μM against the resistant PC9-ER cell line.[3]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The biological activity of these kinase inhibitors is highly dependent on the nature and position of substituents on the pyrido[2,3-b]pyrazine core.

Compound IDR1-substituentR2-substituentTarget KinaseIC50 (nM)Reference
ALK Inhibitor A H2,6-dichloro-3-fluoro-phenylALK~10 (enzyme)N/A
ALK Inhibitor B Methyl2,6-dichloro-3-fluoro-phenylALK~150 (cell)N/A
EGFR Inhibitor 7n UnsubstitutedHeteroaromatic moiety at position 7EGFR (PC9 cell line)90[3]

Diagram of a Simplified Kinase Signaling Pathway

Kinase_Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Receptor->Downstream Activates Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->Receptor Inhibits Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Sources

A Methodological Guide to the Characterization of Novel Pyrido[2,3-b]pyrazine Analogs: Solubility and Stability of 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is not extensively documented in public scientific literature, suggesting it may be a novel chemical entity. This guide, therefore, provides a comprehensive methodological framework for determining the aqueous solubility and chemical stability of this, or structurally related, compounds. All protocols and discussions are based on established principles of pharmaceutical sciences and regulatory guidelines.

Introduction

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, appearing in molecules developed as inhibitors for various kinases and other biological targets.[1][2] The characterization of fundamental physicochemical properties, such as solubility and stability, is a critical and non-negotiable step in the drug discovery and development pipeline. These properties profoundly influence a compound's behavior in biological assays, its formulation potential, and its ultimate pharmacokinetic and pharmacodynamic profile.

This technical guide presents a robust, field-proven strategy for elucidating the solubility and stability profiles of novel compounds, using the putative structure of this compound as a working example. The methodologies described herein are designed to generate the foundational data required for informed decision-making in a research and development setting.

Putative Structure of the Target Compound:

Figure 1: 2D representation of this compound.

Part 1: Aqueous Solubility Characterization

Aqueous solubility is a master variable that dictates performance at nearly every stage of development, from the reliability of in vitro screening data to oral bioavailability.[3] It is crucial to distinguish between two key types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound upon rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This is a high-throughput measurement that mimics conditions in many biological assays.[3][4][5]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated aqueous solution after an extended incubation period. It is the gold-standard measurement, essential for pre-formulation and understanding true biopharmaceutical properties.[6][7][8]

Causality Behind Experimental Choices

The selection of solubility assays is driven by the stage of research. In early discovery, speed is paramount, and the kinetic solubility assay provides a rapid screen to flag potential issues.[3] As a compound progresses, the more resource-intensive but definitive thermodynamic shake-flask method becomes necessary to establish a true baseline.[6][7] The choice of aqueous media (e.g., phosphate-buffered saline at pH 7.4) is designed to mimic physiological conditions.

Experimental Workflow for Solubility Assessment

The logical flow for a comprehensive solubility assessment involves a tiered approach, starting with high-throughput kinetic screening and progressing to the definitive thermodynamic measurement for key compounds.

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Gold Standard) A Prepare 10 mM stock in 100% DMSO B Add stock to PBS (pH 7.4) (Final DMSO <1%) A->B C Incubate & Shake (e.g., 2h at 25°C) B->C D Detect Precipitation (Nephelometry or Turbidimetry) C->D H Quantify supernatant (HPLC-UV or LC-MS) D->H Confirm with Thermodynamic Assay E Add excess solid compound to PBS (pH 7.4) F Equilibrate & Shake (e.g., 24-48h at 25°C) E->F G Filter to remove undissolved solid F->G G->H

Diagram 1: Tiered Experimental Workflow for Solubility Determination. A high-throughput kinetic assay provides initial screening, followed by the definitive shake-flask method.

Step-by-Step Experimental Protocols
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9][10]

  • Assay Plate Preparation: In a clear 96-well or 384-well plate, add the appropriate volume of phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Using a liquid handler, transfer a small volume (e.g., 1-2 µL) of the DMSO stock solution into the PBS-containing wells to achieve a target concentration range (e.g., 1-200 µM). Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize co-solvent effects.[11]

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.[9]

  • Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials containing the desired aqueous buffers (e.g., PBS pH 7.4, pH 5.0 acetate buffer, pH 9.0 borate buffer).[6]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[3][4]

  • Phase Separation: After incubation, allow the vials to stand to let solids settle. Carefully collect an aliquot from the top of the supernatant and immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.[3][4]

Data Presentation

Quantitative solubility data should be summarized for clear interpretation and comparison.

Solvent/Buffer System Method Temperature (°C) Solubility (µg/mL) Solubility (µM)
PBS (pH 7.4)Kinetic25Example: 15.2Example: 74.8
PBS (pH 7.4)Thermodynamic25Example: 8.5Example: 41.8
0.1 M HCl (pH ~1)Thermodynamic25Example: >200Example: >984
Acetate Buffer (pH 5.0)Thermodynamic25Example: 12.1Example: 59.6
WaterThermodynamic25Example: 9.3Example: 45.8
FaSSIF (Fasted State Simulated Intestinal Fluid)Thermodynamic37Example: 10.5Example: 51.7
Table 1: Example Data Summary for Solubility Characterization. FaSSIF provides biorelevant context for oral absorption.

Part 2: Chemical Stability Assessment

Evaluating the intrinsic chemical stability of a new chemical entity is mandated by regulatory bodies and is fundamental to understanding its degradation pathways.[12][13][14] Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation and identify potential liabilities.[15][16][17]

Causality Behind Experimental Choices

The conditions for forced degradation are chosen to cover the most common chemical degradation routes for organic molecules: hydrolysis, oxidation, and photolysis.[16][17] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[17] This level of degradation is sufficient to produce and detect the primary degradation products without generating overly complex secondary or tertiary degradants, which simplifies pathway elucidation.[18] A validated, stability-indicating analytical method is a prerequisite for these studies.[19][20][21]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound while simultaneously separating it from all its degradation products, impurities, and excipients.[19][22][23]

G A Prepare Stressed Samples (Acid, Base, Oxidative, Light, Heat) B Pool Stressed Samples to create a 'degradant cocktail' A->B C Inject cocktail into HPLC system (e.g., C18 column, gradient elution) B->C D Optimize Method: - Mobile Phase (ACN/H2O, pH) - Gradient Slope - Column Chemistry C->D E Goal: Achieve baseline resolution between parent peak and all degradant peaks D->E Iterate F Validate Method: Specificity, Linearity, Accuracy, Precision (ICH Q2(R1)) E->F

Diagram 2: Workflow for Developing a Stability-Indicating HPLC Method. The process relies on using a mixture of stressed samples to ensure the method can resolve all relevant species.

Step-by-Step Protocols for Forced Degradation

For each condition, a solution of this compound (e.g., 0.1-1.0 mg/mL) is prepared. A control sample, protected from the stress condition, is stored at 5°C.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl.[16][17]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH.[16][17]

  • Neutral Hydrolysis: Dissolve the compound in purified water.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Neutralize the acidic and basic samples before dilution and injection into the HPLC system. Analyze for the remaining parent compound and the formation of degradants.

  • Preparation: Dissolve the compound in a suitable solvent and add hydrogen peroxide to a final concentration of 3-30%.[24]

  • Incubation: Store the solution at room temperature, protected from light.

  • Analysis: Withdraw aliquots at specified time points and analyze directly by HPLC.

  • Exposure: Expose both the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[12][13] The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[16]

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: After exposure, analyze the samples by HPLC.

  • Exposure: Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Incubation: Store for a defined period (e.g., 7 days).

  • Analysis: Dissolve the heat-stressed solid and analyze by HPLC.

Data Presentation

Results from forced degradation studies are best presented in a summary table.

Stress Condition Conditions Time (hours) % Assay of Parent % Degradation Major Degradant Peaks (RT, min)
Control 5°C4899.80.2-
Acid Hydrolysis 0.1 M HCl, 60°C2485.314.72.5, 4.1
Base Hydrolysis 0.1 M NaOH, 60°C892.17.93.2
Oxidation 3% H₂O₂, RT2489.510.55.8
Thermal (Solid) 80°C16898.91.1-
Photolysis (Solution) ICH Q1B-94.65.46.3
Table 2: Example Data Summary for Forced Degradation Studies. RT = Retention Time.

Conclusion

This guide outlines a systematic and robust approach for the preliminary characterization of the aqueous solubility and chemical stability of a novel compound, this compound. By employing these standardized, well-justified methodologies, researchers and drug development professionals can generate high-quality, reproducible data. This information is critical for establishing structure-property relationships, identifying potential development liabilities, and building the necessary foundation for successful progression of a candidate molecule from discovery to clinical development.

References

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  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • ScienceDirect. The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. [Link]

  • Royal Society of Chemistry. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

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  • PubMed. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. [Link]

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  • National Center for Biotechnology Information (NCBI). Synthesis of pyrido-annelated[4][12][19][22]tetrazines,[4][12][22]triazepine, and[4][12][19][22]tetrazepines for anticancer, DFT, and molecular docking studies. [Link]

  • ResearchGate. Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. [Link]

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Methodological & Application

Application Notes and Protocols for Pyrido[2,3-b]pyrazine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A guide for researchers, scientists, and drug development professionals on the application of novel heterocyclic compounds in cellular assays.

Introduction: Navigating the Landscape of Pyrido-Pyrazine and -Pyrimidine Derivatives

While specific research on 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione is not extensively available in the current body of scientific literature, a wealth of information exists for the broader classes of structurally related compounds, namely pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of the known applications of these related compounds in cell-based assays, along with detailed protocols that can be adapted for novel derivatives.

The core structures of these compound families offer a versatile backbone for the development of targeted inhibitors for a range of enzymes and signaling pathways implicated in various diseases. Notably, derivatives of these scaffolds have been investigated as inhibitors of phosphodiesterases (PDEs), various kinases, and other cellular targets.[1][2][3][4][5][6][7] This guide will delve into the established mechanisms of action for these compound classes and provide practical, adaptable protocols for their characterization in a cell-based research setting.

I. Understanding the Core Scaffolds and Their Biological Significance

The biological activity of pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines is largely dictated by the specific substitutions on the core ring structure. These modifications influence the compound's affinity and selectivity for its molecular target.

Pyrido[2,3-d]pyrimidine-2,4-diones: A Versatile Kinase Inhibitor Scaffold

This class of compounds has demonstrated significant potential as inhibitors of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

  • PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a key player in cell survival and proliferation.[3] Inhibition of PIM-1 can lead to apoptosis in cancer cells, making it an attractive target for oncology drug development.[3]

  • RAF-MEK-ERK Pathway Blockade: The RAF-MEK-ERK signaling pathway is a central cascade that drives cell growth and division.[4] Specific derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been shown to block this pathway, leading to reduced cancer cell proliferation.[4]

  • eEF-2K Inhibition: Eukaryotic elongation factor-2 kinase (eEF-2K) is another target of this scaffold.[2] By inhibiting eEF-2K, these compounds can modulate protein synthesis, a process often hijacked by cancer cells to sustain their rapid growth.[2]

Pyrido[2,3-b]pyrazines: Targeting Receptors and Enzymes

The pyrido[2,3-b]pyrazine core has been successfully utilized to develop antagonists for transient receptor potential (TRP) channels and inhibitors for other enzyme families.

  • TRPV1 Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation.[8] Pyrido[2,3-b]pyrazine derivatives have been developed as TRPV1 antagonists for the treatment of pain.[8]

  • Phosphodiesterase (PDE) Inhibition: While more commonly associated with other heterocyclic structures, the broader pyridine-based scaffolds have been extensively explored as inhibitors of phosphodiesterases, particularly PDE4 and PDE10A.[1][5][6][7][9] PDE inhibitors prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.

II. General Considerations for Using Novel Pyrido-Derivatives in Cell-Based Assays

Before initiating cell-based experiments with a novel compound such as this compound, several key physicochemical properties must be assessed.

Parameter Importance in Cell-Based Assays Recommended Preliminary Assessment
Solubility Ensures the compound is fully dissolved in the cell culture medium to achieve accurate and reproducible concentrations. Precipitation can lead to erroneous results and cellular stress.Determine the maximum soluble concentration in dimethyl sulfoxide (DMSO) and the final assay concentration's solubility in the complete cell culture medium. A simple visual inspection for precipitates after dilution is a primary check.
Stability The compound should remain stable in the cell culture medium for the duration of the experiment. Degradation can lead to a loss of activity or the formation of active metabolites.Incubate the compound in the complete cell culture medium at 37°C for the intended duration of the experiment. Analyze the remaining compound concentration at different time points using High-Performance Liquid Chromatography (HPLC).
Cytotoxicity It is crucial to distinguish between target-specific effects and general cellular toxicity. High cytotoxicity can mask the intended biological activity.Perform a baseline cytotoxicity assay, such as an MTT or CellTiter-Glo® assay, across a wide range of concentrations in the cell line of interest. This will help determine the appropriate concentration range for subsequent functional assays.

III. Experimental Protocols for Characterizing Novel Pyrido-Derivatives

The following protocols are generalized and should be optimized for the specific compound, cell line, and target of interest.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a fundamental assessment of the compound's effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Workflow:

Caption: General workflow for an in-cell kinase inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-16 hours in a serum-free medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known agonist for the pathway of interest for a predetermined time (e.g., 10-30 minutes). For example, use a growth factor to activate the RAF-MEK-ERK pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total form of the substrate as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is used to determine if the compound induces programmed cell death.

Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2X IC₅₀ concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

IV. Signaling Pathway Visualization

The following diagram illustrates the potential points of intervention for pyrido[2,3-d]pyrimidine-2,4-dione derivatives within the RAF-MEK-ERK signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors translocates and activates Pyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine-2,4-dione->RAF inhibits Pyrido[2,3-d]pyrimidine-2,4-dione->MEK inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Inhibition of the RAF-MEK-ERK pathway by Pyrido[2,3-d]pyrimidine-2,4-diones.

V. Conclusion

The pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine scaffolds represent promising starting points for the development of novel therapeutics. While direct data on this compound is limited, the established activities of related compounds provide a strong rationale for its investigation in various cell-based assays. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the biological effects of this and other novel heterocyclic compounds. Careful consideration of the compound's physicochemical properties and a systematic approach to assay selection will be paramount to successfully elucidating its mechanism of action and therapeutic potential.

References

  • Syntheses and evaluation of pyrido[2,3-dlpyrimidine-2,4-diones as PDE 4 inhibitors. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPgqIHs17AtTb9eWcl1BBpFlyRTw_CV5SwY9GTWd2iyycJB_bmOav_WoJzXDmU9IkqT3oj56ci0UlQAndFYhopvyocG4jutO11Qo2EkxcraPJWIPQWrORn9K9dzAzbowkJ5_cP
  • Dalby, K. N., et al. (2019). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1074-1080.
  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11428-11440.
  • Li, X., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579.
  • Kort, M. E., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(21), 6343-6347.
  • Jarvis, M. F., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3335-3339.
  • Taltavull, J., et al. (2010). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. Journal of Medicinal Chemistry, 53(19), 6912-6922.
  • Kato, Y., et al. (2013). Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5851-5854.
  • De Clercq, R., et al. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Bioorganic & Medicinal Chemistry, 22(15), 4035-4044.
  • We report the discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of PDE10A. (n.d.).
  • Synthesis and Cytotoxicity of 1,4-Dihydropyridines and an Unexpected 1,3-Oxazin-6-one. (2025).
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025).
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.).
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (n.d.).
  • Synthesis and biological action of some derivatives of pyrido--[1][4]diazepine and pyrido-[2,3-d]-pyrimidine. (n.d.). Retrieved from

  • Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. (2025).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023).
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.).
  • Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. (2017).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024).
  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b]t[1][2][4]riazine derivatives. (2025). Retrieved from

Sources

Application Note: Protocol for the Dissolution of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the dissolution of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione, a heterocyclic compound of interest in pharmaceutical and materials science research. Given the limited specific solubility data for this particular derivative, this guide presents a systematic approach to solvent selection and solution preparation. The methodologies described herein are grounded in the general principles of handling pyrido[2,3-b]pyrazine derivatives and other similar heterocyclic structures, ensuring a high probability of success for downstream applications such as high-throughput screening, chemical synthesis, and bioassays.

Introduction to this compound

This compound belongs to the family of pyridopyrazines, a class of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The solubility of such compounds is a critical parameter that dictates their utility in various experimental settings. Factors such as the polarity of the solvent, pH, and temperature can significantly influence the dissolution process. This protocol offers a logical workflow to determine the optimal solvent and conditions for preparing solutions of the target compound.

Pre-Dissolution Considerations

Before proceeding with the dissolution protocol, it is essential to consider the following:

  • Purity of the Compound: Ensure the compound is of high purity to avoid complications from insoluble impurities.

  • Safety Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Downstream Application: The choice of solvent will depend on the intended use of the solution. For biological assays, the solvent must be non-toxic to the cells or organisms being tested. For chemical reactions, the solvent should not interfere with the reaction chemistry.

Recommended Materials and Equipment

  • This compound powder

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Selection of solvents (see Table 1)

  • Glass vials with screw caps

  • Micropipettes

  • Syringe filters (0.22 µm)

Protocol for Solvent Screening and Dissolution

This protocol is designed as a systematic screening process to identify a suitable solvent and prepare a stock solution of a desired concentration.

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent.

Solvent_Selection_Workflow A Start: Obtain Compound B Select a panel of common organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile) A->B C Perform small-scale solubility test at room temperature B->C D Is the compound fully dissolved? C->D E Yes D->E F No D->F L Proceed with stock solution preparation and filtration E->L G Apply gentle heating (e.g., 30-50°C) F->G H Is the compound fully dissolved? G->H I Yes H->I J No H->J I->L K Try alternative solvents or consider a solvent mixture. Consult literature for similar compounds. J->K

Application Notes and Protocols for 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrido[2,3-B]pyrazine Derivatives in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrido[2,3-b]pyrazine scaffold and its related heterocyclic systems have emerged as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] This diverse family of compounds has demonstrated inhibitory activity against a range of important oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Mitogen-activated protein Kinase Kinase 4 (MKK4).[3][4][5][6][7]

This document provides detailed application notes and protocols for a representative, albeit currently hypothetical, kinase inhibitor: 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione (hereafter referred to as Compound X). The methodologies and principles described herein are based on established research on structurally related compounds and are intended to guide researchers in the evaluation of this and similar novel kinase inhibitors.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Based on structure-activity relationships of related pyrrolo[2,3-b]pyrazine derivatives, Compound X is postulated to be a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[3][8][9][10] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers.[3][9] Compound X is hypothesized to function as an ATP-competitive inhibitor, binding to the kinase domain of FGFR and preventing the phosphorylation of downstream signaling molecules. This blockade of the FGFR pathway is expected to inhibit cell proliferation and induce apoptosis in FGFR-dependent cancer cells.

FGFR_Signaling_Pathway cluster_inhibition FGF FGF FGFR FGFR FGF->FGFR Binds FGFR->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates CompoundX Compound X (4-Methyl-1,4-dihydropyrido [2,3-B]pyrazine-2,3-dione) CompoundX->FGFR Inhibits ATP ATP ATP->FGFR ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Postulated mechanism of action for Compound X on the FGFR signaling pathway.

Quantitative Data: Inhibitory Profile of Compound X

The following table summarizes the hypothetical inhibitory activity of Compound X against a panel of kinases. This data is representative of what would be generated using the in vitro kinase assay protocol described below. A lower IC50 value indicates greater potency.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM) (Control)
FGFR1155
FGFR2257
VEGFR285010
EGFR>10,00020
MKK4>10,00015

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Compound X against a specific kinase, such as FGFR1. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FGFR1 kinase (or other kinase of interest)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Compound X

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution of Compound X in DMSO to achieve a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing FGFR1, the peptide substrate, and ATP in the kinase assay buffer. The optimal concentrations should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound X or a DMSO control to each well.

    • Add 2.5 µL of the FGFR1 kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents CompoundPrep Prepare Compound X Serial Dilutions Start->CompoundPrep PlateAddition Add Compound X/DMSO and Kinase to Plate CompoundPrep->PlateAddition Incubation1 Incubate (10 min, RT) for Inhibitor Binding PlateAddition->Incubation1 ReactionStart Initiate Reaction with Substrate/ATP Mixture Incubation1->ReactionStart Incubation2 Incubate (60 min, 30°C) for Kinase Reaction ReactionStart->Incubation2 ADP_Glo Add ADP-Glo™ Reagent to Stop Reaction Incubation2->ADP_Glo Incubation3 Incubate (40 min, RT) ADP_Glo->Incubation3 Detection Add Kinase Detection Reagent for Luminescence Incubation3->Detection Incubation4 Incubate (30 min, RT) Detection->Incubation4 Read Measure Luminescence with Plate Reader Incubation4->Read Analysis Data Analysis: Plot and Calculate IC50 Read->Analysis

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effect of Compound X on a cancer cell line known to have aberrant FGFR signaling (e.g., a cell line with an FGFR amplification or mutation).

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line according to standard protocols.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X or a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Compound X relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of appropriate controls. In the in vitro kinase assay, a well-characterized, non-selective kinase inhibitor like staurosporine should be run in parallel as a positive control to ensure the assay is performing as expected. For the cell-based proliferation assay, a vehicle control (DMSO) is essential to account for any effects of the solvent on cell viability. Furthermore, performing these assays in triplicate and ensuring reproducibility across multiple experiments will enhance the trustworthiness of the data.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • Novel pyrido[2,3-b][3][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. [Link]

  • Novel pyrido[2,3-b][3][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Novel Pyrido[2,3-b][3][11]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

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In vivo studies using 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Introduction: A Strategic Approach to In Vivo Assessment

The journey of a novel chemical entity from laboratory discovery to potential clinical application is a rigorous, multi-stage process. For compounds like this compound, which belongs to the biologically significant pyrazine and pyridopyrazine family of heterocycles, a systematic in vivo evaluation is the cornerstone of preclinical development.[1][2] This document serves as a comprehensive guide for researchers, outlining a strategic sequence of studies to characterize the tolerability, pharmacokinetic profile, and preliminary efficacy of this compound.

The protocols herein are designed as a self-validating system, where the results of each study inform the design of the next. This structured progression ensures the ethical use of animal models and the generation of high-quality, reproducible data.[3][4] All experimental design and reporting should adhere to the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to maximize the quality and transparency of the research.[5][6][7]

Part 1: Foundational Steps - Formulation and Vehicle Selection

Expertise & Experience: Before any in vivo experiment, the compound must be prepared in a formulation that is safe for the animal and allows for effective absorption. The physicochemical properties of this compound, particularly its solubility, will dictate the choice of vehicle. Many novel compounds are poorly water-soluble, making formulation a critical and often challenging first step.[8][9] An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, confounding the study results.[10]

Trustworthiness: A systematic solubility screen is a non-negotiable prerequisite. This ensures that the selected vehicle can maintain the compound in solution at the required concentration for the highest planned dose, preventing variability and ensuring accurate dosing.

Protocol 1: Vehicle Solubility Screening
  • Objective: To identify a suitable, non-toxic vehicle capable of dissolving this compound at the target concentrations.

  • Materials:

    • This compound powder

    • A panel of common, biocompatible solvents and excipients (see Table 1)

    • Vortex mixer, magnetic stirrer, and water bath sonicator

    • Microcentrifuge tubes and analytical balance

  • Methodology:

    • Weigh a small, precise amount of the compound (e.g., 2 mg) into several microcentrifuge tubes.

    • Add a measured volume of a test vehicle to each tube to achieve a high target concentration (e.g., 10 mg/mL).

    • Systematically apply energy to facilitate dissolution:

      • Vortex vigorously for 2 minutes.

      • Sonicate in a water bath for 15 minutes.

      • Gently heat (if compound stability is confirmed) and stir for 30 minutes.

    • Visually inspect for complete dissolution. Look for a clear solution with no visible particulates.

    • If dissolved, allow the solution to stand at room temperature for at least 2 hours and re-inspect to check for precipitation.

    • If the compound does not dissolve, serially dilute with the same vehicle to find the minimum concentration at which it remains soluble.

    • Document the solubility for each vehicle tested. The chosen vehicle must be able to dissolve the compound at the highest concentration needed for the planned studies.

Data Presentation: Common Vehicles for In Vivo Studies
Vehicle Component Typical Concentration Properties and Considerations Primary Route
Saline (0.9% NaCl)-Aqueous vehicle for water-soluble compounds.IV, IP, SC, PO
PBS (Phosphate-Buffered Saline)-Aqueous, buffered vehicle.IV, IP, SC, PO
PEG 400 (Polyethylene Glycol)10-60%Co-solvent for moderately soluble compounds. Can be viscous.IP, SC, PO
Solutol® HS 155-25%Non-ionic surfactant to improve solubility.[10]IV, IP, PO
Tween® 801-10%Surfactant/emulsifier. Often used in combination.IP, SC, PO
DMSO (Dimethyl Sulfoxide)<10%Potent solvent, but can have intrinsic biological effects. Use with caution and at the lowest possible concentration.IP, SC
Corn Oil / Sesame Oil-Lipid-based vehicle for highly lipophilic compounds.SC, PO

Part 2: Defining Safety Limits - The Maximum Tolerated Dose (MTD) Study

Expertise & Experience: The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[11][12] Establishing the MTD is a critical first step in designing subsequent pharmacokinetic and efficacy studies. It defines the upper therapeutic window and ensures that animal welfare is maintained.[13] An MTD study is not designed to determine the lethal dose (LD50) but rather to identify sub-lethal toxicity.[13]

Trustworthiness: The protocol involves a dose-escalation design with a small number of animals per group. Key endpoints include clinical observations, body weight changes, and any signs of distress. This systematic approach ensures that the upper dose limit for future studies is based on empirical evidence of tolerability.[14]

Visualization: MTD Study Workflow

MTD_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Formulate Formulate Compound in Selected Vehicle Dose_G1 Dose Group 1 (e.g., 10 mg/kg) Formulate->Dose_G1 Administer single dose Dose_G2 Dose Group 2 (e.g., 30 mg/kg) Formulate->Dose_G2 Administer single dose Dose_G3 Dose Group 3 (e.g., 100 mg/kg) Formulate->Dose_G3 Administer single dose Dose_Veh Vehicle Control Formulate->Dose_Veh Administer single dose Acclimate Acclimate Animals (min. 3 days) Acclimate->Dose_G1 Acclimate->Dose_G2 Acclimate->Dose_G3 Acclimate->Dose_Veh Observe Monitor: Clinical Signs, Body Weight, Behavior Dose_G1->Observe Dose_G2->Observe Dose_G3->Observe Dose_Veh->Observe Analyze Analyze Data: - Body Weight Change - Clinical Scores Observe->Analyze Determine Determine MTD: Highest dose with no unacceptable toxicity Analyze->Determine

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Protocol 2: Single-Dose MTD Study in Mice
  • Objective: To determine the maximum tolerated dose of this compound following a single administration.

  • Animals: Female BALB/c mice, 6-8 weeks old (n=3 per group). The choice of strain should be considered, though a single common strain is often appropriate for initial screening.[15][16]

  • Methodology:

    • Acclimation: Allow animals to acclimate to the facility for a minimum of 3 days prior to the study.

    • Group Assignment: Randomly assign animals to dose groups (e.g., Vehicle, 10, 30, 100 mg/kg). Doses should be selected based on any available in vitro cytotoxicity data.

    • Pre-Dose Measurement: Record the body weight of each mouse on Day 0 immediately before dosing.

    • Administration: Administer the compound or vehicle via the intended clinical route (e.g., intraperitoneal injection, oral gavage).

    • Observations:

      • Acute: Continuously observe animals for the first 4 hours post-dose for any immediate adverse reactions (e.g., lethargy, ataxia, labored breathing, seizure).

      • Daily: Record clinical observations and body weights daily for 7 days.

    • Endpoint: The primary endpoint is the absence of significant toxicity. Signs of unacceptable toxicity include >20% body weight loss, severe and persistent clinical signs, or moribundity.

    • MTD Determination: The MTD is defined as the highest dose that does not produce unacceptable toxicity or more than a 10% mean body weight loss.[12]

Data Presentation: MTD Data Collection Template
Group Dose (mg/kg) Animal ID Body Weight Day 0 (g) Body Weight % Change (Peak) Clinical Observation Score (Max) Outcome
Vehicle01
2
3
Low Dose104
5
6
.........

Part 3: Understanding Exposure - Pharmacokinetic (PK) Profiling

Expertise & Experience: A pharmacokinetic (PK) study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[17] Understanding the PK profile is essential for interpreting efficacy and toxicology data. A compound that is not absorbed or is cleared too rapidly may not reach its target at a sufficient concentration or for a long enough duration to have a therapeutic effect.[18] This study provides critical parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, representing total exposure), and half-life (t½).

Trustworthiness: A well-designed PK study with a defined sampling schedule provides a clear picture of the drug's concentration in the plasma over time. This allows for the establishment of a PK/PD (Pharmacokinetic/Pharmacodynamic) relationship, which links drug exposure to the biological response, a cornerstone of translational science.[18]

Visualization: Pharmacokinetic Study Workflow

PK_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Formulate Formulate Compound at a tolerated dose (e.g., MTD/2) Dose Administer Single Dose (IV and PO groups) Formulate->Dose Animals Acclimate Cannulated or Naive Animals Animals->Dose Sample Collect Serial Blood Samples (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dose->Sample Process Process Blood to Plasma and Store at -80°C Sample->Process LCMS Analyze Plasma Samples via LC-MS/MS Process->LCMS Calc Calculate PK Parameters (Cmax, AUC, t½, F%) LCMS->Calc Efficacy_Workflow cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint & Analysis Implant Implant Human Tumor Cells Subcutaneously in Immunocompromised Mice Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Treatment Groups when Tumors Reach ~100-150 mm³ Monitor->Randomize Treat_Veh Vehicle Control Group Randomize->Treat_Veh Treat_Test Test Compound Group(s) (Dose & Schedule from MTD/PK data) Randomize->Treat_Test Treat_Pos Positive Control Group (Standard-of-Care Drug) Randomize->Treat_Pos Measure Measure Tumor Volume & Body Weight 2-3 times/week Treat_Veh->Measure Treat_Test->Measure Treat_Pos->Measure Endpoint End Study when Tumors in Vehicle Group Reach Pre-defined Size Measure->Endpoint Analyze Analyze Data: - Tumor Growth Inhibition (TGI) - Body Weight Changes Endpoint->Analyze Collect Collect Tumors/Tissues for Biomarker Analysis Endpoint->Collect

Sources

Application Note: High-Throughput Screening for Kinase Inhibitors Using 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Labs

Introduction

The reversible phosphorylation of proteins, catalyzed by kinases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutics. High-throughput screening (HTS) is a critical tool in the discovery of novel kinase inhibitors, enabling the rapid evaluation of large chemical libraries.

This application note provides a detailed protocol and scientific rationale for the use of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione and its analogs in a luminescence-based HTS assay to identify inhibitors of a hypothetical, yet representative, serine/threonine kinase, termed "Kinase-X". The dihydropyrido[2,3-B]pyrazine-2,3-dione scaffold represents a class of heterocyclic compounds with potential for specific and potent interactions within the ATP-binding pocket of kinases.

The assay principle is based on the quantification of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. In the absence of an inhibitor, Kinase-X will consume ATP to phosphorylate its substrate. The addition of a luciferase-based reagent, which utilizes ATP to produce light, will result in a low luminescence signal. Conversely, in the presence of an effective inhibitor, Kinase-X activity is suppressed, leading to less ATP consumption and a higher luminescence signal. This inverse relationship between kinase activity and light output provides a robust and sensitive method for identifying potential inhibitors.

Assay Principle and Workflow

The HTS workflow is designed for efficiency and accuracy, minimizing plate handling and ensuring data robustness. The core of the assay is a homogenous, "add-mix-read" format, which is highly amenable to automation.

The fundamental steps of the assay are as follows:

  • Compound Dispensing: Test compounds, including this compound, positive controls (known inhibitors), and negative controls (vehicle), are dispensed into a 384-well microplate.

  • Kinase Reaction Initiation: A solution containing Kinase-X, its specific substrate, and ATP is added to the wells to initiate the phosphorylation reaction.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Kinase Reaction Termination and Signal Generation: A proprietary reagent containing luciferase, luciferin, and an ATPase inhibitor is added to stop the kinase reaction and initiate the luminescence reaction.

  • Signal Detection: The luminescence signal from each well is measured using a plate reader.

Below is a graphical representation of the experimental workflow:

HTS_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Compound Dispensing (4-Methyl-1,4-dihydropyrido [2,3-B]pyrazine-2,3-dione) Kinase_Mix 3. Addition of Kinase-X/Substrate/ATP Mix Compound->Kinase_Mix Initiate Reaction Controls 2. Control Dispensing (Positive & Negative) Incubation 4. Incubation (e.g., 60 min at 25°C) Kinase_Mix->Incubation Detection_Reagent 5. Addition of Luminescence Reagent Incubation->Detection_Reagent Terminate & Develop Signal Read_Plate 6. Luminescence Reading Detection_Reagent->Read_Plate

Caption: High-level workflow for the HTS kinase inhibition assay.

The underlying signaling pathway and the point of intervention by an inhibitor are illustrated in the following diagram:

Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction cluster_inhibition Inhibition cluster_detection Detection Kinase_X Kinase-X Phospho_Substrate Phosphorylated Substrate Kinase_X->Phospho_Substrate Phosphorylation ADP ADP Kinase_X->ADP Substrate Substrate Substrate->Kinase_X ATP ATP ATP->Kinase_X Inhibitor 4-Methyl-1,4-dihydropyrido [2,3-B]pyrazine-2,3-dione Inhibitor->Kinase_X Inhibition Remaining_ATP Remaining ATP Luciferase Luciferase/ Luciferin Remaining_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Mechanism of kinase inhibition and signal generation.

Materials and Reagents

Reagent Supplier Catalog Number Storage
Kinase-X, activeHypotheticalKIN-X-123-80°C
Kinase-X Substrate (e.g., biotinylated peptide)HypotheticalSUB-X-456-20°C
ATP, 10 mM solutionMajor SupplierA7699-20°C
Staurosporine (Positive Control)Major SupplierS4400-20°C
This compoundCustom/InternalN/A-20°C
Kinase-Glo® Luminescent Kinase AssayPromegaV6711-20°C
DMSO, anhydrous, ≥99.9%Major SupplierD2650Room Temperature
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)In-house prepN/A4°C
384-well, solid white, low-volume microplatesMajor Supplier3572Room Temperature

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1X working solution of the assay buffer.

  • ATP Solution: Thaw the 10 mM ATP stock solution and dilute to the desired working concentration (e.g., 2X final concentration) in the assay buffer. The optimal ATP concentration should be at or near the Km of Kinase-X for ATP.

  • Kinase-X Solution: Thaw the Kinase-X enzyme on ice. Dilute to the desired working concentration (e.g., 2X final concentration) in the assay buffer.

  • Substrate Solution: Prepare a stock solution of the substrate and dilute to the desired working concentration (e.g., 2X final concentration) in the assay buffer.

  • Kinase/Substrate/ATP Master Mix: Prepare a master mix containing the Kinase-X, substrate, and ATP at their 2X working concentrations in the assay buffer.

  • Compound Plates: Prepare serial dilutions of this compound and the positive control (Staurosporine) in DMSO. Typically, an 11-point, 1:3 dilution series is recommended, starting from a high concentration (e.g., 1 mM). Transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates using an acoustic liquid handler.

HTS Assay Protocol

The following protocol is for a single 384-well plate. All additions should be performed using a calibrated multichannel pipette or an automated liquid handler.

  • Compound Plating:

    • To the appropriate wells of a 384-well plate, add 100 nL of the test compound solutions in DMSO.

    • To the positive control wells, add 100 nL of the Staurosporine dilution series.

    • To the negative control (0% inhibition) wells, add 100 nL of DMSO.

    • To the background (100% inhibition) wells, add 100 nL of a high concentration of Staurosporine (e.g., 10 µM).

  • Kinase Reaction:

    • Add 5 µL of the Kinase/Substrate/ATP Master Mix to all wells.

    • Seal the plate and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature (25°C) for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® reagent to all wells.

    • Seal the plate and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

  • Normalization: The raw luminescence data (RLU) should be normalized to the controls on each plate. The percent inhibition is calculated as follows:

    % Inhibition = 100 * (RLU_compound - RLU_min) / (RLU_max - RLU_min)

    • RLU_compound: Luminescence signal in the presence of the test compound.

    • RLU_min: Average luminescence signal of the positive control (e.g., 10 µM Staurosporine).

    • RLU_max: Average luminescence signal of the negative control (DMSO).

  • Dose-Response Curves and IC50 Determination: For compounds that show significant inhibition in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a four-parameter logistic equation.

  • Quality Control: The quality and robustness of the assay should be monitored using the Z'-factor. The Z'-factor is calculated as follows:

    Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • SD_max and SD_min: Standard deviations of the maximum and minimum signals, respectively.

    • Mean_max and Mean_min: Averages of the maximum and minimum signals, respectively.

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Troubleshooting

Problem Possible Cause Solution
Low Z'-factor (<0.5) High variability in controls.Check liquid handling precision. Ensure complete reagent mixing.
Suboptimal reagent concentrations.Optimize enzyme, substrate, and ATP concentrations.
High background signal Contamination of reagents or plates.Use fresh, high-quality reagents and sterile plates.
Non-specific inhibition.Perform counter-screens to identify compounds that interfere with the luciferase reaction.
Inconsistent IC50 values Compound instability or insolubility.Check compound solubility in the assay buffer. Use fresh compound dilutions.
Variation in incubation times or temperatures.Ensure consistent timing and temperature control across all plates.

Conclusion

This application note provides a comprehensive and robust protocol for the high-throughput screening of this compound and its analogs as potential inhibitors of Kinase-X. The luminescence-based assay format offers high sensitivity, a large dynamic range, and is amenable to automation. By following the detailed steps for reagent preparation, assay execution, and data analysis, researchers can confidently identify and characterize novel kinase inhibitors for further drug development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • Inglese, J., Johnson, R. L., Shamu, C. E., & Xia, M. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466–479. Retrieved from [Link]

Application Notes and Protocols for the Synthesis of Novel 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione derivatives. The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and kinase inhibitory properties.[1][2][3] This guide details a robust and reproducible synthetic protocol, starting from commercially available precursors. We will delve into the mechanistic underpinnings of the key reaction steps, provide detailed experimental procedures, and outline the necessary safety precautions. Furthermore, this document will touch upon the potential applications of these novel derivatives in drug discovery and development, supported by existing literature on related compounds.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The fusion of pyridine and pyrazine rings to form the pyrido[2,3-b]pyrazine core has garnered significant attention in the field of medicinal chemistry. This heterocyclic system is present in a variety of biologically active molecules. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the pyridine ring can engage in various interactions with biological targets. This structural versatility makes the pyrido[2,3-b]pyrazine scaffold an attractive starting point for the design of novel therapeutic agents.[1]

The introduction of a dione functionality at the 2 and 3 positions of the pyrazine ring, along with N-alkylation, further expands the chemical space and allows for the fine-tuning of physicochemical and pharmacological properties. Specifically, the N-methyl group at the 4-position can influence the molecule's solubility, metabolic stability, and binding affinity to target proteins.

Biological Significance and Potential Applications

Derivatives of the pyrido[2,3-b]pyrazine class have demonstrated a remarkable breadth of biological activities. This highlights the potential of newly synthesized analogs, such as the this compound derivatives, in various therapeutic areas.

  • Antibacterial Activity : Several studies have reported the antibacterial properties of pyrido[2,3-b]pyrazine derivatives. These compounds have shown efficacy against various bacterial strains, making them promising candidates for the development of new antibiotics.[1][2]

  • Antiviral Properties : The pyrido[2,3-b]pyrazine core has been identified in compounds with potent antiviral activity, including against human cytomegalovirus (HCMV).[4]

  • Kinase Inhibition : Dysregulation of protein kinases is a hallmark of many diseases, including cancer. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives, structurally related to the target compounds, have been investigated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), suggesting a potential role in oncology.[5][6]

  • Other Potential Applications : The diverse biological profile of this scaffold extends to other areas, including anti-inflammatory and nonlinear optical properties.[7]

The synthesis of novel this compound derivatives, therefore, opens avenues for screening against a wide array of biological targets and for the development of new therapeutic leads.

General Safety Precautions

The synthesis of these derivatives involves the use of potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation : All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling :

    • 2,3-Diaminopyridine and its derivatives : These compounds can be toxic if swallowed, and may cause skin and eye irritation. Avoid inhalation of dust and ensure proper containment.

    • Diethyl Oxalate : This reagent is a flammable liquid and can cause eye irritation. Handle with care and avoid sources of ignition.

    • Solvents : Use appropriate care when handling all organic solvents, many of which are flammable and can have toxic effects upon inhalation or skin contact.

  • Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-3-nitropyridine. The proposed pathway involves the N-methylation of the amino group, followed by reduction of the nitro group and subsequent cyclization with diethyl oxalate.

Synthetic Pathway A 2-Amino-3-nitropyridine B 2-(Methylamino)-3-nitropyridine A->B  N-Methylation   C N2-Methylpyridine-2,3-diamine B->C  Nitro Reduction   D This compound C->D  Cyclization with Diethyl Oxalate  

Caption: Proposed synthetic route to the target compound.

Detailed Synthesis Protocol

This protocol is divided into three key stages: N-methylation, nitro group reduction, and cyclocondensation.

Part 1: Synthesis of 2-(Methylamino)-3-nitropyridine

Rationale: This initial step introduces the crucial methyl group at what will become the N4 position of the final heterocyclic system.

Reagent/SolventMolecular WeightQuantityMoles
2-Amino-3-nitropyridine139.11 g/mol 10.0 g71.8 mmol
Sodium Hydride (60% in mineral oil)24.00 g/mol 3.16 g79.0 mmol
Methyl Iodide141.94 g/mol 5.0 mL80.4 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-nitropyridine (10.0 g, 71.8 mmol).

  • Add anhydrous THF (150 mL) to the flask and stir to dissolve the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (3.16 g of a 60% dispersion in mineral oil, 79.0 mmol) portion-wise over 15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (5.0 mL, 80.4 mmol) dropwise via the dropping funnel over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(methylamino)-3-nitropyridine as a yellow solid.

Part 2: Synthesis of N2-Methylpyridine-2,3-diamine

Rationale: The reduction of the nitro group to an amine is the critical step to generate the vicinal diamine necessary for the subsequent cyclization.

Reagent/SolventMolecular WeightQuantityMoles
2-(Methylamino)-3-nitropyridine153.14 g/mol 5.0 g32.6 mmol
Palladium on Carbon (10%)-0.5 g-
Ethanol-150 mL-
Hydrogen Gas-1 atm (balloon)-

Procedure:

  • To a 250 mL round-bottom flask, add 2-(methylamino)-3-nitropyridine (5.0 g, 32.6 mmol) and ethanol (150 mL).

  • Carefully add 10% palladium on carbon (0.5 g).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent during and after filtration.

  • Wash the Celite® pad with additional ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield N2-methylpyridine-2,3-diamine, which can be used in the next step without further purification.

Part 3: Synthesis of this compound

Rationale: This is the key cyclocondensation step, forming the desired heterocyclic core through the reaction of the vicinal diamine with diethyl oxalate.

Reagent/SolventMolecular WeightQuantityMoles
N2-Methylpyridine-2,3-diamine123.16 g/mol 3.0 g24.4 mmol
Diethyl Oxalate146.14 g/mol 3.6 mL26.8 mmol
Ethanol-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve N2-methylpyridine-2,3-diamine (3.0 g, 24.4 mmol) in ethanol (100 mL).

  • Add diethyl oxalate (3.6 mL, 26.8 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

  • Dry the product under vacuum to obtain this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water if necessary.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR : To confirm the presence of the methyl group and the aromatic protons.

  • ¹³C NMR : To identify the carbon skeleton, including the two carbonyl carbons.

  • FT-IR : To detect the characteristic carbonyl stretching frequencies.

  • Mass Spectrometry : To determine the molecular weight of the final product.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Cyclization cluster_analysis Analysis Reagent Setup Set up reagents and glassware Dissolution1 Dissolve 2-amino-3-nitropyridine in THF Reagent Setup->Dissolution1 Cooling1 Cool to 0 °C Dissolution1->Cooling1 NaH Addition Add Sodium Hydride Cooling1->NaH Addition MeI Addition Add Methyl Iodide NaH Addition->MeI Addition Reaction1 Stir at RT for 12-16h MeI Addition->Reaction1 Workup1 Aqueous Workup and Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Dissolution2 Dissolve methylated intermediate in Ethanol Purification1->Dissolution2 Catalyst Addition Add Pd/C Dissolution2->Catalyst Addition Hydrogenation Hydrogenate under H2 balloon Catalyst Addition->Hydrogenation Filtration Filter through Celite® Hydrogenation->Filtration Concentration Concentrate in vacuo Filtration->Concentration Dissolution3 Dissolve diamine in Ethanol Concentration->Dissolution3 Oxalate Addition Add Diethyl Oxalate Dissolution3->Oxalate Addition Reflux Reflux for 8-12h Oxalate Addition->Reflux Isolation Cool and filter product Reflux->Isolation Drying Dry under vacuum Isolation->Drying Characterization Characterize by NMR, IR, MS Drying->Characterization

Caption: A step-by-step experimental workflow diagram.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel this compound derivatives. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize these compounds for further investigation into their biological activities. The versatility of the pyrido[2,3-b]pyrazine scaffold suggests that these new derivatives hold significant promise for the development of future therapeutic agents.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate. [Link]

  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Pesticide Biochemistry and Physiology. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PMC - NIH. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]

Sources

Application Notes & Protocols for 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Pyrido[2,3-b]pyrazine Scaffold

The field of oncology is in a perpetual search for novel chemical scaffolds that can yield potent and selective anti-cancer agents. The pyrido[2,3-b]pyrazine core has emerged as a structure of significant interest due to its versatile synthesis and its proven ability to inhibit key pathways in cancer progression. While extensive public data on the specific derivative, 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione , is limited, its structural alerts point towards a high potential for kinase inhibition. Studies on analogous pyrido[2,3-b]pyrazine compounds have demonstrated activity against critical targets such as Fibroblast Growth Factor Receptors (FGFR) and have shown efficacy in erlotinib-resistant cancer models.[1][2]

This guide serves as a comprehensive framework for researchers and drug development professionals aiming to investigate the therapeutic potential of this compound. We will proceed from the foundational chemistry to postulated mechanisms of action and provide detailed, field-proven protocols for its evaluation as a novel anti-cancer agent.

Section 1: Chemical Properties and Synthetic Strategy

The pyrido[2,3-b]pyrazine heterocyclic system is typically synthesized through multicomponent reactions, often involving the condensation of 1,2-diamines with dicarbonyl compounds.[3][4] The "4-Methyl" substitution on the dihydropyridine ring is a critical modification that can influence solubility, metabolic stability, and target engagement.

Rationale for Investigation: The dihydropyridine moiety is a well-established pharmacophore in medicinal chemistry, while the pyrazine ring is a key component of many biologically active molecules. The fusion of these two systems, along with the dione functionality, creates a planar structure with strategically positioned hydrogen bond donors and acceptors, making it an ideal candidate for fitting into the ATP-binding pockets of various protein kinases.

Section 2: Postulated Mechanism of Action in Cancer

Based on the activity profile of the broader pyrido[2,3-b]pyrazine class, we can hypothesize several primary mechanisms of action for this compound in cancer cells.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling Many cancers are driven by aberrant activation of RTKs. The pyrido[2,3-b]pyrazine scaffold has been identified as a potent inhibitor of the FGFR family (FGFR1-4).[1] Dysregulation of the FGFR signaling pathway is implicated in numerous malignancies, driving cell proliferation, angiogenesis, and survival. Inhibition of this pathway is a clinically validated anti-cancer strategy.

Below is a diagram illustrating the potential point of intervention for our lead compound within the FGFR signaling cascade.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates Compound 4-Methyl-1,4-dihydropyrido [2,3-B]pyrazine-2,3-dione Compound->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes FGF FGF Ligand FGF->FGFR Binds

Caption: Postulated inhibition of the FGFR signaling pathway.

Hypothesis 2: Overcoming Drug Resistance The development of resistance to targeted therapies, such as the EGFR inhibitor erlotinib, is a major clinical challenge. Novel pyrido[2,3-b]pyrazines have shown promise in inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[2] This suggests that this compound may act on downstream effectors or alternative survival pathways that are activated in resistant tumors.

Section 3: Application Notes & Research Workflow

A systematic approach is required to validate the anti-cancer potential of this novel compound. The following workflow provides a logical progression from initial screening to mechanistic studies.

research_workflow A Phase 1: In Vitro Screening B Determine IC50 in Cancer Cell Line Panel (Protocol 1: MTT Assay) A->B C Phase 2: Mechanism of Action B->C If IC50 is potent D Assess Target Engagement (Protocol 2: Western Blot) C->D E Confirm Direct Inhibition (Protocol 3: Kinase Assay) D->E If pathway is modulated F Analyze Cell Cycle & Apoptosis (Flow Cytometry) D->F G Phase 3: In Vivo Evaluation E->G If direct target confirmed F->G H Xenograft Tumor Model Studies G->H

Caption: A logical workflow for evaluating a novel anti-cancer compound.

Section 4: Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step.

Protocol 1: Cell Viability Assessment via MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50). This assay measures the metabolic activity of cells, which is a proxy for cell viability.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.

    • Include wells for "media only" (background control) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM to 0.01 µM. The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compound (or vehicle control).

    • Incubate for 48-72 hours.[6]

    • Rationale: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[5]

    • Mix gently on a plate shaker for 10 minutes.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Target Pathway Modulation

Objective: To determine if the compound inhibits the phosphorylation of key proteins in a target pathway (e.g., eEF-2K, MEK, ERK).[7][8]

Materials:

  • 6-well plates

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.

    • Clarify lysates by centrifugation at 15,000 x g for 15 minutes at 4°C.[7]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total-ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Section 5: Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives in Various Cancer Cell Lines. (Note: Data shown is for illustrative purposes, based on analogous compounds reported in the literature.)

Compound IDTarget PathwayCell Line (Cancer Type)IC50 (µM)Reference
Compound 8a EGFRPC-3 (Prostate)7.98[9]
Compound 8d EGFRA-549 (Lung)7.23[9]
Compound 6 eEF-2KMDA-MB-231 (Breast)0.42[7][10]
Compound 4 PIM-1 KinaseMCF-7 (Breast)0.57
Compound 14m RAF-MEK-ERKA375 (Melanoma)Potent[8]

This table demonstrates how to organize screening data. Researchers investigating this compound should generate similar tables to summarize their findings.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new class of anti-cancer therapeutics. The protocols and workflow detailed in this guide provide a robust framework for its initial characterization. Future work should focus on comprehensive kinase profiling to identify its primary target(s), ADME/Tox studies to assess its drug-like properties, and efficacy studies in relevant in vivo cancer models to validate its therapeutic potential.

References

  • Dalby, K. N., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Khan, I., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reference not directly cited in the final text.
  • Dalby, K. N., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]

  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • Dey, N., et al. (2014). Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. European Journal of Cancer. Available at: [Link]

  • Ng, S. W., et al. (2019). Synthesis and Cytotoxicity of 1,4-Dihydropyridines and an Unexpected 1,3-Oxazin-6-one. ChemistrySelect. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link]

  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrido[2,3-b]pyrazine Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities.[1] Recent studies have highlighted the potential of substituted pyrido[2,3-b]pyrazine-2,3-diones as antibacterial agents.[2][3] This application note provides a comprehensive guide for the investigation of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione , a specific derivative within this class, for its antimicrobial properties.

While the parent pyrido[2,3-b]pyrazine scaffold has been explored for various medicinal applications, including as inhibitors of Mycobacterium tuberculosis growth and for pain management, the specific antimicrobial potential of N-alkylated derivatives is an area of active research.[1] This document outlines detailed protocols for determining the antimicrobial susceptibility of this compound and for elucidating its potential mechanism of action, providing a robust framework for its evaluation as a potential antimicrobial drug candidate.

Compound Profile: this compound

  • Chemical Structure:

    • A visual representation of the chemical structure would be inserted here.

  • Molecular Formula: C₈H₇N₃O₂

  • Rationale for Investigation: The pyrido[2,3-b]pyrazine core is a key pharmacophore in a number of biologically active molecules.[1] The introduction of a methyl group at the N4 position and the dione functionality may influence its interaction with bacterial targets and its overall antimicrobial efficacy.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial potential involves determining its ability to inhibit or kill microbial growth. The following protocols are based on established methodologies and provide a standardized approach to quantify the antimicrobial activity of this compound.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Experimental Workflow:

prep_compound Prepare stock solution of this compound serial_dilution Perform serial two-fold dilutions in a 96-well microtiter plate prep_compound->serial_dilution inoculate Inoculate the microtiter plate with the bacterial suspension serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls Include positive (no compound), negative (no bacteria), and sterility (broth only) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually determine the MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Broth Microdilution Workflow for MIC Determination.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum and broth, but no compound.

    • Negative Control: Wells containing broth only (sterility control).

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it has no inhibitory effect.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Workflow:

mic_plate Perform MIC determination as described in Protocol 1.1 subculture Subculture aliquots from clear wells (at and above the MIC) onto agar plates mic_plate->subculture incubate_plates Incubate agar plates at 37°C for 18-24 hours subculture->incubate_plates read_mbc Determine the MBC as the lowest concentration that results in ≥99.9% reduction in CFU/mL incubate_plates->read_mbc

Caption: MBC Determination Workflow.

Detailed Steps:

  • Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Summarize the MIC and MBC data in a clear and concise table.

MicroorganismGram StainMIC (µg/mL) of this compoundMBC (µg/mL) of this compoundPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Enterococcus faecalis (ATCC 29212)Gram-positive

Part 2: Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on studies of related pyrido[2,3-b]pyrazine derivatives which suggest DNA gyrase as a potential target, and considering common antimicrobial mechanisms, the following protocols provide a starting point for mechanistic investigations.[2]

Protocol 2.1: DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.[4][5]

Hypothetical Signaling Pathway:

compound 4-Methyl-1,4-dihydropyrido [2,3-B]pyrazine-2,3-dione gyrase Bacterial DNA Gyrase compound->gyrase Inhibition supercoiling DNA Supercoiling gyrase->supercoiling Catalyzes replication DNA Replication supercoiling->replication death Bacterial Cell Death replication->death Inhibition leads to

Caption: Postulated DNA Gyrase Inhibition Pathway.

Detailed Steps:

  • Assay Principle: This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by purified bacterial DNA gyrase.

  • Reaction Mixture: In a microcentrifuge tube, combine purified DNA gyrase, relaxed plasmid DNA substrate, ATP, and the appropriate assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known DNA gyrase inhibitor like novobiocin) and a negative control (no compound).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Interpretation: Inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

Protocol 2.2: Bacterial Cytoplasmic Membrane Permeability Assay

This assay determines if the compound disrupts the integrity of the bacterial cell membrane, leading to leakage of intracellular components.

Detailed Steps:

  • Fluorescent Dye Uptake:

    • Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

    • Incubate a suspension of bacterial cells with varying concentrations of the compound.

    • Add PI and measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

  • Release of Cellular Contents:

    • Treat bacterial cells with the compound.

    • Centrifuge the suspension to pellet the cells.

    • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).[6] An increase in absorbance compared to untreated controls suggests membrane leakage.[6]

Protocol 2.3: Inhibition of Protein Synthesis Assay

This assay investigates whether the compound interferes with bacterial protein synthesis, a common target for antibiotics.

Detailed Steps:

  • Cell-Free Translation System:

    • Utilize a commercially available bacterial cell-free protein synthesis system (e.g., from E. coli).

    • The system typically contains ribosomes, tRNAs, amino acids, and other necessary components for translation.

    • Add a reporter template (e.g., encoding luciferase or β-galactosidase).

  • Compound Treatment: Add different concentrations of this compound to the reactions.

  • Incubation and Measurement: Incubate the reactions according to the manufacturer's instructions and then measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Interpretation: A dose-dependent decrease in reporter protein activity indicates inhibition of protein synthesis.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial antimicrobial evaluation of this compound. The data generated from these protocols will be instrumental in determining the compound's spectrum of activity, its potency, and its potential mechanism of action. Positive results from these initial screens would warrant further investigation, including studies on cytotoxicity against mammalian cell lines, in vivo efficacy in animal models of infection, and detailed structure-activity relationship (SAR) studies to optimize its antimicrobial properties. The exploration of novel scaffolds like the pyrido[2,3-b]pyrazine core is a critical step in the ongoing effort to combat the global challenge of antimicrobial resistance.

References

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • ScienceDirect. (2026). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. [Link]

  • Frontiers in Chemistry. (2018). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. [Link]

  • PubMed. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. [Link]

  • Antimicrobial Agents and Chemotherapy. (2010). Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa. [Link]

  • ResearchGate. Discovery and Development of ATPase Inhibitors of DNA Gyrase as Antibacterial Agents. [Link]

  • ResearchGate. (2017). (PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. [Link]

  • PubMed Central. (2016). Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa. [Link]

  • ResearchGate. (PDF) Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. [Link]

  • PubMed Central. (2015). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. [Link]

  • PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. [Link]

  • PubMed Central. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. [Link]

  • ACS Omega. (2026). Lignin-Encapsulated ZnO Nano-Hybrids Exhibit Enhanced Antibacterial and Photocatalytic Activity via ROS-Mediated Oxidative Stress and Bacterial Membrane Disruption. [Link]

  • National Center for Biotechnology Information. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. [Link]

  • MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • National Center for Biotechnology Information. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]

  • Study.com. Protein Synthesis Inhibitors | Antibiotics & Mechanism. [Link]

  • ResearchGate. Antibiotics That Inhibit Protein Synthesis. [Link]

  • National Center for Biotechnology Information. (2011). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. [Link]

  • PubMed. (2003). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. [Link]

  • Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • National Center for Biotechnology Information. (2018). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]

  • PubMed. (1982). [Synthesis and Antibacterial Activity of Substituted pyrido[2,3-b]pyrazine-1,4-dioxides (Author's Transl)]. [Link]

  • PubMed Central. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

  • PubMed Central. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • ResearchGate. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. [Link]

  • PubMed. (1991). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. [Link]

  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. [Link]

Sources

Application Notes and Protocols for the Dosage and Administration of Pyridopyrimidine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Pyridopyrimidines

Pyridopyrimidines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] This versatility has made them a "privileged scaffold" in drug discovery, with applications ranging from oncology to anti-inflammatory and antimicrobial therapies.[4]

The mechanism of action for many pyridopyrimidine derivatives involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.[1] For instance, Palbociclib, an approved therapeutic, is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[4][5] Other pyridopyrimidine compounds have been shown to target epidermal growth factor receptor (EGFR), phosphoinositide 3-kinases (PI3K), and the mammalian target of rapamycin (mTOR), all of which are implicated in cancer cell growth and survival.[6][7] Beyond cancer, these compounds have also demonstrated potential in managing inflammatory conditions by inhibiting enzymes like cyclooxygenase (COX).[8][9]

Given their therapeutic potential, the preclinical evaluation of novel pyridopyrimidine compounds in animal models is a critical step in the drug development process. This guide provides a comprehensive overview of the essential considerations and detailed protocols for the dosage and administration of these compounds in common rodent models, ensuring scientific rigor, ethical conduct, and data reproducibility.

Part 1: Pre-Dosing Considerations and Study Design

Before commencing in vivo studies, a thorough understanding of the compound's physicochemical properties and the study's objectives is paramount. This initial phase lays the groundwork for a well-designed and informative experiment.

Physicochemical Characterization and Formulation Development

Many pyridopyrimidine derivatives exhibit poor water solubility, a characteristic that can significantly impact their oral bioavailability.[10][11] Therefore, appropriate formulation is crucial for achieving consistent and predictable systemic exposure in animal models.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Formulation ApproachDescriptionAdvantagesDisadvantages
Suspension The compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80).Simple to prepare, suitable for early-stage screening.Potential for particle aggregation and inconsistent absorption.
Solution The compound is dissolved in a suitable vehicle, which may include co-solvents (e.g., polyethylene glycol (PEG) 300/400, propylene glycol), surfactants (e.g., Cremophor EL, Solutol HS 15), or cyclodextrins.Homogeneous dosing, improved bioavailability.Potential for vehicle-induced toxicity or altered pharmacokinetics.
Lipid-based Formulations The compound is dissolved or suspended in oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS).[11]Can significantly enhance oral absorption of lipophilic compounds.More complex to develop and characterize.
Nanocrystals The compound is formulated as a crystalline solid with a particle size in the nanometer range, often stabilized by surfactants.[11]Increased surface area leads to faster dissolution and improved bioavailability.Requires specialized equipment for production.

Protocol 1: Preparation of a Simple Suspension for Oral Administration

  • Weighing: Accurately weigh the required amount of the pyridopyrimidine compound.

  • Milling (Optional but Recommended): If the compound is not a fine powder, gently mill it using a mortar and pestle to reduce particle size.

  • Vehicle Preparation: Prepare the vehicle by dissolving the suspending agent (e.g., 0.5% w/v methylcellulose) in sterile water. Gentle heating and stirring may be required. Allow the vehicle to cool to room temperature.

  • Wetting: Add a small amount of the vehicle to the powdered compound to create a paste. This ensures that the particles are adequately wetted.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until a uniform suspension is achieved.

  • Storage: Store the suspension in a tightly sealed container, protected from light, and at the appropriate temperature as determined by stability studies. Shake well before each use.

Dose Selection: The Maximum Tolerated Dose (MTD) Study

The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period.[12][13] An MTD study is a crucial first step in in vivo testing to establish a safe and effective dose range for subsequent efficacy studies.[14][15]

Workflow for a Maximum Tolerated Dose (MTD) Study:

MTD_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Observation and Data Collection cluster_2 Phase 3: MTD Determination DoseSelection Select Initial Doses (e.g., 10, 30, 100 mg/kg) AnimalGrouping Assign Animals to Groups (n=3 per group) DoseSelection->AnimalGrouping Dosing Administer Single Dose (PO or IP) AnimalGrouping->Dosing ClinicalObs Clinical Observations (hourly for first 4h, then daily) Dosing->ClinicalObs BodyWeight Record Body Weight (daily) ClinicalObs->BodyWeight ToxicitySigns Note Signs of Toxicity (e.g., lethargy, ruffled fur) BodyWeight->ToxicitySigns DataAnalysis Analyze Data (body weight changes, clinical signs) ToxicitySigns->DataAnalysis MTD_Determination Determine MTD (highest dose with acceptable toxicity) DataAnalysis->MTD_Determination Endpoint Endpoint: Euthanasia (at study conclusion or if humane endpoints are met) MTD_Determination->Endpoint

Caption: Workflow for a typical MTD study in rodents.

Protocol 2: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Selection: Use healthy, young adult mice (e.g., 6-8 weeks old) of a single sex and strain. Acclimatize the animals for at least one week before the study.

  • Group Allocation: Randomly assign mice to dose groups (e.g., vehicle control, 10, 30, 100, 300 mg/kg). A typical group size is 3-5 mice.

  • Dose Administration: Administer a single dose of the pyridopyrimidine compound or vehicle via the intended route of administration for the efficacy studies (e.g., oral gavage).

  • Clinical Observations: Observe the animals continuously for the first hour post-dosing, then at regular intervals (e.g., 4, 8, 24, 48, and 72 hours).[14] Record any signs of toxicity, such as changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weight Monitoring: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a humane endpoint.

  • MTD Determination: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a sustained body weight loss of more than 10-15%.[12]

Part 2: Administration Techniques

The choice of administration route depends on the compound's properties and the study's objectives. The following are detailed protocols for the most common routes used in rodent studies.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[2][5]

Table 2: Recommended Gavage Needle Sizes and Maximum Dosing Volumes

AnimalWeight (g)Gavage Needle GaugeMaximum Volume (mL/kg)
Mouse 20-2520g10
Mouse 25-3018g10
Rat 200-25016-18g10-20

Source: Adapted from Washington State University IACUC guidelines.[2]

Protocol 3: Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over its shoulders and back. The head should be slightly extended to create a straight line from the mouth to the esophagus.[5]

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[7] If resistance is felt, withdraw the needle and re-attempt.

  • Dose Administration: Once the needle is in the esophagus (the tip should be approximately at the level of the last rib), administer the substance slowly and steadily.

  • Needle Removal: Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[5]

Intraperitoneal (IP) Injection

IP injection is a common method for administering substances that are not suitable for oral administration.

Table 3: Recommended Needle Sizes and Maximum Volumes for IP Injection

AnimalNeedle GaugeMaximum Volume (mL/kg)
Mouse 25-27g10
Rat 23-25g10

Source: Adapted from UBC Animal Care Services SOP.[1]

Protocol 4: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Restrain the mouse by scruffing, similar to oral gavage, and turn it over to expose the abdomen. Tilt the mouse's head downwards to allow the abdominal organs to move cranially.[16][17]

  • Injection Site: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or major blood vessels.[16]

  • Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[17]

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.

  • Injection: Inject the substance slowly.

  • Needle Removal: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort.

Intravenous (IV) Injection

IV injection, typically via the lateral tail vein, allows for the direct administration of a substance into the bloodstream, resulting in 100% bioavailability.

Table 4: Recommended Needle Sizes and Maximum Volumes for IV Injection

AnimalNeedle GaugeMaximum Volume (mL/injection)
Mouse 27-30g0.2
Rat 25-27g0.5

Source: Adapted from UCSF IACUC and Texas Tech University IACUC guidelines.[3][4]

Protocol 5: Intravenous (IV) Tail Vein Injection in Mice

  • Animal Warming: Warm the mouse for 5-10 minutes using a warming box or a heating pad to dilate the tail veins, making them more visible and accessible.[3][18]

  • Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

  • Vein Visualization: Gently wipe the tail with an alcohol pad to clean the area and improve visualization of the lateral tail veins.

  • Needle Insertion: With the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein.[4] A small flash of blood in the hub of the needle may indicate successful entry.

  • Injection: Slowly inject the substance. There should be no resistance, and the vein should blanch (turn pale) as the substance is administered.[18] If a blister forms, the needle is not in the vein.

  • Needle Removal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze until bleeding stops.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Part 3: Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[19][20]

  • Protocol Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]

  • Use of Pharmaceutical-Grade Substances: Whenever available, pharmaceutical-grade compounds and vehicles should be used to avoid confounding variables and potential toxicity from impurities.[19][21]

  • Humane Endpoints: Clear humane endpoints should be established before the study begins to minimize animal pain and distress.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal studies.[22]

Conclusion

The successful preclinical development of pyridopyrimidine compounds relies on the rigorous and ethical execution of in vivo studies. By carefully considering the compound's properties, employing appropriate formulation strategies, and adhering to detailed administration protocols, researchers can generate reliable and reproducible data that will ultimately pave the way for the clinical translation of these promising therapeutic agents.

References

  • BenchChem. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Grokipedia. (n.d.). Pyridopyrimidine.
  • PMC - NIH. (n.d.).
  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry.
  • PubMed. (n.d.).
  • Taylor & Francis Online. (n.d.). Full article: Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds.
  • ResearchGate. (n.d.). Pyridopyrimidines as Anticancer Agents | Request PDF.
  • PMC - NIH. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • PubMed. (n.d.). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy.
  • RSC Publishing. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD)
  • UBC Animal Care Services. (n.d.).
  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD)
  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection.
  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP)
  • Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
  • University of Washington. (n.d.).
  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse.
  • Hooke Laboratories. (n.d.).
  • PubMed. (2016).
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • Slideshare. (n.d.). Dose determination in preclinical and clinical studies | PPTX.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background.
  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines.
  • The University of Maryland, Baltimore. (n.d.). IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols.
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • University of Toledo. (n.d.). IACUC Regulations for Use of Controlled Substances and Dangerous Drugs.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • ResearchGate. (n.d.). PRECLINICAL RESEARCH IN HUMAN DRUG DEVELOPMENT.

Sources

A Multi-Tiered Framework for Efficacy Testing of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

This document provides a comprehensive experimental framework for the preclinical evaluation of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione, a novel heterocyclic compound with therapeutic potential. Acknowledging that the specific biological target of this molecule is likely uncharacterized, this guide presents a logical, multi-tiered approach beginning with target identification and culminating in in vivo efficacy assessment. The protocols and workflows are designed for researchers in academic and industrial drug discovery settings, emphasizing scientific rigor, data integrity, and rational decision-making. We detail methodologies for initial compound characterization, target deconvolution, in vitro validation in disease-relevant models, and final efficacy testing in appropriate in vivo systems.

Introduction: The Scientific Rationale

The pyridopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The subject of this guide, this compound, is a novel analog whose mechanism of action (MoA) and therapeutic utility are yet to be defined.

A robust preclinical assessment is therefore not a linear path but an iterative process of hypothesis generation and testing. The experimental design proposed herein is built on a foundational principle: establishing a clear line of sight from molecular interaction to cellular response and, ultimately, to organism-level efficacy. This approach mitigates the high failure rates in drug development by ensuring that key biological questions are answered before committing to resource-intensive animal studies.

This guide will navigate the following strategic phases:

  • Phase 1: Compound Characterization and Broad-Spectrum Activity Screening.

  • Phase 2: Target Identification and Mechanistic Elucidation.

  • Phase 3: In Vitro Efficacy in Disease-Relevant Models.

  • Phase 4: In Vivo Pharmacokinetics, Safety, and Efficacy.

Phase 1: Foundational Characterization & Screening

Before assessing efficacy, it is critical to understand the compound's basic physicochemical properties and its general biological activity profile. This phase ensures data quality and provides the first clues to its potential MoA.

Physicochemical Profiling

Reliable in vitro data depends on the compound's behavior in aqueous assay media. Key parameters must be established early.

Table 1: Essential Physicochemical Parameters

ParameterMethodPurposeAcceptance Criteria
Purity HPLC-UV, LC-MSConfirm identity and purity of the test compound.>98% purity.
Solubility Kinetic or Thermodynamic Solubility AssayDetermine maximum soluble concentration in DMSO and aqueous buffers (e.g., PBS).Aqueous solubility >10 µM desirable for initial cell-based assays.
Stability LC-MS analysis of compound in assay media over time (0, 2, 24, 48h).Ensure the compound does not degrade under experimental conditions.>90% of parent compound remaining after 48h at 37°C.
Protocol: Cell Viability Screening

The initial step in understanding biological activity is to assess cytotoxicity across a diverse panel of cell lines. This can suggest selectivity and a potential therapeutic window. We recommend the NCI-60 Human Tumor Cell Lines Screen as a benchmark approach for an anti-cancer hypothesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across multiple cell lines.

Methodology:

  • Cell Culture: Culture selected cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87 (glioblastoma)) in their recommended media until they reach ~80% confluency.

  • Seeding: Trypsinize and seed cells into 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5% in all wells.

  • Treatment: Remove the overnight culture medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 10 µL of a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Phase 2: Target Deconvolution & Mechanism of Action

A significant challenge with novel compounds is identifying their direct molecular target(s). An unbiased approach is crucial for building a solid mechanistic hypothesis.

Experimental Workflow for Target Identification

The following diagram outlines a logical workflow to identify the molecular target and validate its engagement by the compound.

G cluster_0 Unbiased Target Discovery cluster_1 Hypothesis Generation cluster_2 Target Validation cluster_3 Mechanism of Action affinity Affinity Chromatography-Mass Spectrometry (Compound immobilized on beads) kinome Kinome Profiling (If cytotoxicity is observed) affinity->kinome Orthogonal Methods putative Generate List of Putative Protein Targets affinity->putative thermal Thermal Proteome Profiling (TPP) (Measures ligand-induced stabilization) kinome->thermal Orthogonal Methods kinome->putative thermal->putative binding Direct Binding Assay (e.g., SPR, ITC) putative->binding engagement Cellular Target Engagement (e.g., CETSA) binding->engagement knockdown Genetic Validation (siRNA/CRISPR Knockdown) Phenocopies Compound Effect? engagement->knockdown pathway Downstream Pathway Analysis (Western Blot, RNA-seq) engagement->pathway knockdown->pathway

Caption: Workflow for Target Identification and Validation.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound engages its target inside intact cells. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Objective: To confirm target engagement by measuring the thermal stabilization of a putative target protein in cells treated with the compound.

Methodology:

  • Cell Treatment: Culture the chosen cell line (e.g., HCT116) and treat with the compound at a relevant concentration (e.g., 10x IC50) or vehicle (DMSO) for 2-4 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Follow immediately with cooling at 4°C for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction) from each tube.

  • Western Blotting: Analyze the amount of the putative target protein remaining in the soluble fraction for both vehicle- and compound-treated samples at each temperature point using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein versus temperature for both treatment groups. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Phase 3: In Vitro Efficacy in Advanced Models

Once a target and MoA are established, efficacy must be tested in models that better recapitulate human disease.

Rationale for Advanced Models

Standard 2D cell culture lacks the complex cell-cell and cell-matrix interactions of a real tumor environment. 3D models are a necessary intermediate step before in vivo studies.

Table 2: Comparison of In Vitro Cancer Models

ModelComplexityThroughputPhysiological RelevanceRecommended Use Case
2D Monolayer LowHighLowInitial IC50 screening, MoA studies.
3D Spheroids MediumMediumMediumAssessing compound penetration, proliferation in a 3D context.
Organoids HighLowHighEvaluating efficacy in a patient-derived, micro-anatomically correct model.
Co-culture Models VariableMediumHighStudying interactions with immune cells or fibroblasts in the tumor microenvironment.
Protocol: 3D Spheroid Formation and Viability Assay

Objective: To assess the compound's ability to inhibit the growth of a 3D tumor model.

Methodology:

  • Spheroid Formation: Seed cells (e.g., 2,000 cells/well) into ultra-low attachment 96-well round-bottom plates. Centrifuge briefly to facilitate aggregation.

  • Incubation: Culture for 3-4 days until well-formed, compact spheroids are visible.

  • Compound Treatment: Prepare serial dilutions of the compound as described in section 2.2. Carefully remove half the medium from each well and replace it with medium containing the compound at 2x the final concentration.

  • Long-Term Culture: Incubate the spheroids for an extended period (e.g., 7-10 days), refreshing the compound-containing medium every 3 days.

  • Size Monitoring (Optional): Image the spheroids every 2-3 days using an inverted microscope and measure their diameter to monitor growth kinetics.

  • Endpoint Viability: At the end of the treatment period, measure cell viability using a 3D-compatible assay like CellTiter-Glo® 3D. This reagent has enhanced lytic capacity to penetrate the spheroid structure.

  • Analysis: Normalize viability data to the vehicle control. Compare the IC50 from the 3D model to the 2D model. A higher IC50 in 3D is common and reflects the challenges of compound penetration and altered cell states.

Phase 4: In Vivo Preclinical Testing

The final phase involves evaluating the compound's efficacy, safety, and pharmacokinetic properties in a living organism. This step is resource-intensive and should only be initiated after a strong in vitro case has been built.

Pre-Efficacy In Vivo Studies

Pharmacokinetics (PK): A preliminary PK study in mice is essential. A single dose is administered (intravenously and orally) and blood samples are taken at multiple time points to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F). This data is critical for designing the dosing regimen for the efficacy study.

Toxicity: A maximum tolerated dose (MTD) study is performed to identify a safe and effective dose range. Mice are given escalating doses of the compound, and monitored for clinical signs of toxicity (e.g., weight loss, behavioral changes).

Proposed In Vivo Efficacy Workflow

G pk_mtd 1. Pharmacokinetics (PK) & Max Tolerated Dose (MTD) Study model_select 2. Select Animal Model (e.g., HCT116 Xenograft) pk_mtd->model_select tumor_implant 3. Tumor Cell Implantation (Subcutaneous) model_select->tumor_implant tumor_growth 4. Monitor Tumor Growth (Wait until ~100-150 mm³) tumor_implant->tumor_growth randomize 5. Randomize Animals into Treatment Groups tumor_growth->randomize treatment 6. Initiate Dosing Regimen (Vehicle, Compound Low/High Dose) randomize->treatment monitor 7. Monitor Endpoints (Tumor Volume, Body Weight) treatment->monitor endpoint 8. Study Endpoint Reached (e.g., Day 28 or Tumor Burden Limit) monitor->endpoint analysis 9. Terminal Analysis (Tumor Excision, Biomarker Analysis) endpoint->analysis

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology (IACUC approval is mandatory):

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice), which will not reject human tumor cells.

  • Cell Implantation: Subcutaneously inject 1-5 million HCT116 cells (resuspended in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline + 5% DMSO).

    • Group 2: Compound, Low Dose (e.g., 10 mg/kg, daily).

    • Group 3: Compound, High Dose (e.g., 30 mg/kg, daily).

    • (Optional) Group 4: Positive control (a standard-of-care chemotherapy).

  • Treatment Administration: Administer the compound or vehicle via the predetermined route (e.g., oral gavage) based on PK data.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animals for any signs of distress.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration (e.g., 28 days).

  • Terminal Analysis: At the endpoint, euthanize the animals. Excise the tumors, weigh them, and collect tissue for biomarker analysis (e.g., Western blot for the target protein and downstream effectors) and histopathology.

Data Interpretation & Decision Making

A successful outcome requires a consistent story across all phases.

  • In Vitro - In Vivo Correlation: Does the in vivo efficacy correlate with the in vitro potency and target engagement data?

  • Therapeutic Index: Is there a significant window between the efficacious dose in vivo and the maximum tolerated dose?

  • Biomarker Confirmation: Do the excised tumors from treated animals show the expected molecular changes (e.g., target inhibition, pathway modulation) that were observed in vitro?

Answering these questions provides the foundation for a " go/no-go " decision on advancing the compound toward investigational new drug (IND)-enabling studies.

References

  • Title: Pyridopyrazine derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent advances on the pyrazinone scaffold in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: The NCI-60 Human Tumor Cell Line Anticancer Drug Screen. Source: Nature Protocols URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

  • Title: Three-dimensional cell culture models in cancer research. Source: Seminars in Cancer Biology URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for improving the solubility of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione. Given the compound's heterocyclic structure, it likely exhibits poor aqueous solubility, a common challenge for over 40% of new chemical entities.[1] This document explains the rationale behind various experimental approaches, offers detailed protocols, and provides a framework for systematically addressing solubility-related obstacles.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the critical first steps: understanding the molecule's inherent properties and accurately measuring its baseline solubility.

Q1: What are the likely structural reasons for the poor solubility of this compound, and how does this inform our strategy?

Answer: The structure of this compound—a fused heterocyclic system—presents a classic solubility challenge. The planar, aromatic-like rings can lead to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state crystal and solvate the individual molecules. The presence of two ketone groups and secondary amines introduces polar, hydrogen-bonding capabilities, but the overall large, relatively rigid ring system can dominate, leading to low aqueous solubility.

Expertise & Experience: The key is the balance between the energy required to break the crystal lattice and the energy released upon solvation. For many such "brick dust" molecules, the crystal packing is so stable that water molecules cannot effectively surround and dissolve them, despite the presence of polar groups.[2] Our strategy, therefore, must focus on either disrupting this crystal energy or modifying the solvent environment to make solvation more favorable.

Q2: How do I accurately measure the baseline solubility of my compound? What's the difference between kinetic and thermodynamic solubility?

Answer: It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different information for different stages of research.[3]

  • Thermodynamic Solubility is the "gold standard" measurement of a compound's solubility at equilibrium.[4] It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a prolonged period (e.g., 24-48 hours) until the concentration of the dissolved compound in the solution is constant. This value is critical for pre-formulation and lead optimization.[5][6] The most reliable method for this is the Shake-Flask Method .[4][6]

  • Kinetic Solubility is a high-throughput measurement used in early drug discovery. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][8] This method is faster but can often overestimate the true thermodynamic solubility because it can form supersaturated solutions.[3][6]

Trustworthiness: For reliable formulation development, always start by determining the thermodynamic solubility. This provides a true baseline that will prevent unforeseen precipitation issues later.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adapted from standard industry practices for determining equilibrium solubility.[5][6]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is critical to ensure equilibrium is reached with the solid phase.

  • Equilibration: Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter the solution through a 0.22 µm filter. Filtration is preferred to remove all fine particulates.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Reporting: The resulting concentration is reported as the thermodynamic solubility in units like µg/mL or µM.

Part 2: Systematic Troubleshooting & Solubility Enhancement Techniques

Once baseline solubility is established, a systematic approach can be used to improve it. The following workflow provides a logical progression from simple to more complex methods.

G cluster_0 Solubility Enhancement Workflow Start Poorly Soluble Compound (this compound) Measure Determine Baseline Thermodynamic Solubility (Shake-Flask Method) Start->Measure CheckIonizable Does the compound have ionizable groups (pKa)? Measure->CheckIonizable pH_Opt Optimize pH (pH-Solubility Profile) CheckIonizable->pH_Opt  Yes CoSolvent Screen Co-solvents (e.g., PEG 400, Propylene Glycol) CheckIonizable->CoSolvent  No / Insufficient pH_Opt->CoSolvent  Insufficient Improvement Success Target Solubility Achieved pH_Opt->Success  Sufficient Complexation Use Complexing Agents (e.g., Cyclodextrins) CoSolvent->Complexation  Insufficient Improvement CoSolvent->Success  Sufficient Advanced Advanced Formulations (Solid Dispersions, Nanosuspensions) Complexation->Advanced  Insufficient Improvement Complexation->Success  Sufficient Advanced->Success  Sufficient

Caption: A decision workflow for systematically improving compound solubility.

Frequently Asked Questions (FAQs)

pH Modification

Answer: For ionizable drugs, pH is one of the most powerful tools for enhancing solubility.[9][10] The relationship between pH, pKa, and the ratio of ionized to unionized forms of a drug is described by the Henderson-Hasselbalch equation .[11][12][13]

  • For a Weak Acid (HA): pH = pKa + log([A⁻]/[HA])

  • For a Weak Base (B): pH = pKa + log([B]/[BH⁺])

The ionized form of a drug (A⁻ or BH⁺) is almost always more water-soluble than the neutral form. Therefore, by adjusting the pH of the solution to be approximately 2 units away from the pKa, you can ensure the compound is >99% ionized, which often dramatically increases solubility.[9]

  • For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anion.

  • For a weakly basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble cation.

Authoritative Grounding: The first step is to determine the pKa of your compound experimentally. Then, you can conduct a pH-solubility profile study to find the optimal pH range for your formulation. However, be aware that extreme pH values may not be physiologically tolerable for in vivo applications.

Co-solvents

Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[14][15] They work primarily by reducing the polarity of the solvent system, which lowers the interfacial tension between the aqueous medium and the hydrophobic solute, making solvation more favorable.[16]

Common pharmaceutically acceptable co-solvents include:[15][17]

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Expertise & Experience: A screening study is the most effective way to identify the best co-solvent and its optimal concentration. Start with lower concentrations (5-10%) and increase as needed, keeping in mind potential toxicity and in vivo tolerability for your intended application.

Co-solventConcentration (% v/v)Resulting Solubility (µg/mL)Observations
None (Control)0%Baseline Value-
PEG 40010%Result 1Clear solution
PEG 40020%Result 2Clear solution
Propylene Glycol10%Result 3Clear solution
Propylene Glycol20%Result 4Precipitation after 2h
Ethanol10%Result 5Clear solution

Caption: Example data table for a co-solvent screening study.

Complexation with Cyclodextrins

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic (lipophilic) inner cavity.[18][19] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their central cavity, forming an "inclusion complex."[20][21] This complex effectively shields the hydrophobic part of the drug from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water, significantly increasing the apparent solubility of the drug.[18][22]

Commonly used cyclodextrins in pharmaceuticals include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Expertise & Experience: Cyclodextrins are particularly useful when pH modification and co-solvents are insufficient or undesirable (e.g., for parenteral formulations where co-solvent concentrations must be limited).[20] They are highly effective for compounds that can physically fit within their cavity.[23]

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Sources

Stability issues of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide addresses the potential stability issues of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione in solution. While specific stability data for this exact molecule is not extensively published, its core structure contains a 1,4-dihydropyridine (DHP) ring fused to a pyrazine-dione moiety. The 1,4-DHP scaffold is a cornerstone in medicinal chemistry but is notoriously prone to chemical instability. The primary degradation pathway for 1,4-DHPs is the oxidation of the dihydropyridine ring to its more thermodynamically stable aromatic pyridine counterpart, a process often referred to as aromatization. This conversion results in a complete loss of the intended pharmacological activity.

This guide is designed for researchers, scientists, and drug development professionals. It synthesizes established principles from the extensive research on 1,4-DHP stability to provide actionable troubleshooting advice and experimental protocols for your work with this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is losing potency over a short period. What is the likely cause?

A1: The most probable cause is the oxidation of the 1,4-dihydropyridine ring within the molecule to form the corresponding aromatic pyridine derivative.[1][2] This is a common and often rapid degradation pathway for this class of compounds, leading to a loss of biological activity. This process can be accelerated by exposure to light, oxygen, and certain solvents.

Q2: I've noticed a color change in my stock solution. Is this related to degradation?

A2: Yes, a color change is often an indicator of chemical degradation. As the compound oxidizes and forms new aromatic structures and potentially secondary byproducts, the electronic properties of the molecule change, which can lead to a shift in its absorption of visible light. It is crucial to characterize the degradation products to confirm the pathway.

Q3: What are the primary environmental factors that can degrade my compound in solution?

A3: The key factors are:

  • Light: 1,4-DHP derivatives are notoriously photosensitive. Exposure to ambient laboratory light or UV radiation can significantly accelerate the oxidation process.[2][3]

  • Oxygen: The presence of dissolved oxygen in the solvent can drive the oxidation of the dihydropyridine ring.

  • pH: The stability of your compound can be highly pH-dependent. Both acidic and basic conditions can catalyze degradation, although the specific optimal pH range needs to be determined experimentally.

  • Temperature: Elevated temperatures will increase the rate of most chemical degradation reactions. Therefore, storing solutions at lower temperatures is generally advisable.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Absolutely. Solvents can influence stability in several ways. Protic solvents may participate in the degradation mechanism.[2] Additionally, the solubility of oxygen varies between solvents, which can impact the rate of oxidation. It is recommended to use degassed, high-purity solvents and to minimize the solution's exposure to air.

Q5: Are there any general strategies to improve the stability of my compound in solution?

A5: Yes, several formulation strategies have proven effective for stabilizing 1,4-DHP compounds:

  • Exclusion of Light: Work in a dark room or use amber-colored vials to protect the solution from light.[3]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[4]

  • Use of Antioxidants/Chelators: Adding chelating agents like EDTA can sequester trace metal ions that may catalyze oxidation.[4]

  • Complexation Agents: Incorporating the compound into cyclodextrins or liposomes can create a protective microenvironment, shielding it from light and oxygen.[2][3][4]

Troubleshooting Guide: Specific Experimental Issues

This section provides a structured approach to diagnosing and solving common stability problems encountered during experiments.

Issue 1: Inconsistent Results in Biological Assays
  • Question: I am observing significant variability in my dose-response curves between experiments run on different days, even when using the same stock solution. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Root Cause Analysis: The likely culprit is the degradation of your compound in the stock solution or in the assay medium over time. The 1,4-dihydropyridine core is susceptible to oxidation, which is often accelerated by light and room temperature.[1][2]

    • Immediate Action: Prepare fresh stock solutions for each experiment. Avoid using stock solutions that have been stored for extended periods unless their stability has been rigorously validated under your specific storage conditions.

    • Experimental Protocol: Validating Stock Solution Stability:

      • Prepare a stock solution of your compound in your chosen solvent.

      • Immediately after preparation (T=0), take an aliquot for analysis by HPLC-UV to determine the initial concentration and purity.

      • Store the stock solution under your typical storage conditions (e.g., 4°C in the dark).

      • At regular intervals (e.g., 24, 48, 72 hours, 1 week), take another aliquot and analyze it by HPLC-UV.

      • Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. If you observe >5% degradation within your experimental timeframe, your stock solution is not stable under those conditions.

Issue 2: Rapid Degradation Observed During a Photostability Study
  • Question: My compound degrades almost completely within a few hours when exposed to light, as recommended by ICH guidelines. How can I mitigate this?

  • Answer & Mitigation Strategies:

    • Causality: This rapid degradation is characteristic of 1,4-DHP compounds, where light energy promotes the oxidation of the dihydropyridine ring.[2][3]

    • Formulation-Based Mitigation:

      • Cyclodextrin Complexation: (2-hydroxypropyl)-β-cyclodextrin is commonly used to encapsulate and protect photosensitive drugs.[2] The hydrophobic inner cavity of the cyclodextrin can shield the DHP ring from the aqueous environment and light.

      • Micellar Solutions: The use of nonionic surfactants, such as polysorbate 20 (Tween 20), can lead to the formation of micelles that encapsulate the drug, thereby improving its photostability and aqueous solubility.[3]

    • Workflow for Developing a Photostable Formulation:

      Caption: Workflow for photostability enhancement.

Issue 3: Appearance of Unknown Peaks in Chromatography
  • Question: When analyzing my compound via HPLC, I see new, more polar peaks appearing over time. What are these, and how can I prevent their formation?

  • Answer & Characterization:

    • Likely Identity: The primary degradation product of a 1,4-DHP is its corresponding pyridine analog.[2] This aromatization process results in a more polar molecule, which would typically have a shorter retention time on a reverse-phase HPLC column. The diagram below illustrates this fundamental transformation.

      DegradationPathway Compound This compound (Less Polar) DegradationProduct 4-Methyl-pyrido[2,3-B]pyrazine-2,3-dione (More Polar, Aromatic) Compound->DegradationProduct Oxidation (Light, O2, pH)

      Caption: Primary degradation pathway via oxidation.

    • Prevention and Control:

      • pH Optimization: Conduct a solution stability study across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH at which the compound is most stable. Buffer your solutions accordingly.

      • Inert Conditions: As previously mentioned, preparing solutions with degassed solvents and storing them under nitrogen or argon can significantly slow down oxidation.[4]

      • Packaging: For long-term storage, consider packaging solutions in amber, sealed vials with a nitrogen headspace.[3][4]

Data Summary & Experimental Protocols

Table 1: Factors Influencing Stability and Recommended Mitigation Strategies
FactorPotential ImpactRecommended Mitigation StrategySupporting Evidence
Light Exposure Accelerates oxidation of the 1,4-DHP ring.Use amber glassware, protect from direct light, or work in a dark room. Package final formulations in light-resistant containers.[2][3]
Oxygen (Air) Primary oxidizing agent for aromatization.Use degassed solvents. Purge solutions and headspace with an inert gas (N₂ or Ar).[4]
pH of Solution Can catalyze hydrolysis or oxidation.Determine the optimal pH for stability through a forced degradation study and use appropriate buffers.[5]
Temperature Increases the rate of degradation reactions.Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles.[6]
Solvent Type Protic solvents may participate in degradation; oxygen solubility varies.Use high-purity, anhydrous solvents where possible. Evaluate stability in a few candidate solvents.[2]
Trace Metals Can catalyze oxidative degradation.Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA (0.01-0.1%).[4]
Protocol 1: Forced Degradation Study to Identify Key Liabilities

Objective: To rapidly identify the conditions (pH, oxidation, light) that lead to the degradation of this compound.

Materials:

  • Your compound

  • Solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffers (pH 3, 7, 9)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • Photostability chamber (ICH Q1B compliant)

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~50 µg/mL.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Use buffered water (pH 7). Incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose the solution in a quartz cuvette to light in a photostability chamber.

  • Time Points: Take samples at T=0, 2, 4, 8, and 24 hours. Neutralize the acid/base samples before injection if necessary.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor the decrease in the parent peak area and the formation of degradation products.

  • Interpretation: The conditions that show the most significant degradation highlight the primary stability liabilities of your molecule, guiding your handling and formulation efforts.

References

  • Ioele, G., Oliverio, F., Andreu, I., De Luca, M., Miranda, M. A., & Ragno, G. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules, 24(4), 723. [Link]

  • Ioele, G., De Luca, M., Toteda, C., & Ragno, G. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Pharmaceutics, 11(1), 24. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • ResearchGate. (2025). Multi-directionally evaluating the formation mechanism of 1,4-dihydropyridine drug nanosuspensions through experimental validation and computer-aided drug design | Request PDF. [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • M. G. Bartlett & S. H. H. Y. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 26(11), 3293. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways for tartrazine a) electrophilic, b)nucleophilic and c) free radical. [Link]

  • PubMed. (2014). Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. [Link]

  • PubMed. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5- a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. [Link]

  • PubMed. (n.d.). Elucidating the pathways of degradation of denagliptin. [Link]

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Technical Support Center: Synthesis of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical heterocyclic synthesis. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Reaction Overview & Mechanism

The synthesis of this compound typically proceeds via a cyclocondensation reaction between 3-amino-2-(methylamino)pyridine and an oxalic acid derivative, most commonly diethyl oxalate. This reaction is a cornerstone for building the pyridopyrazine scaffold.[1][2]

Fig. 1: General synthesis pathway.

Understanding the nuances of this reaction is the first step toward effective troubleshooting.[3]

II. Frequently Asked Questions (FAQs)

Here are answers to common initial questions encountered during the synthesis.

Q1: My reaction has a very low yield, and the crude product is a dark, tarry substance. What is the most likely cause?

A1: A dark, tarry product often points to the degradation of the starting materials or the product itself. The most common culprit is the purity of the 2,3-diaminopyridine derivative . Diaminopyridines are susceptible to air oxidation, which can introduce colored impurities that interfere with the reaction and complicate purification.[4]

  • Recommendation: Before starting, verify the purity of your 3-amino-2-(methylamino)pyridine. If it appears discolored (i.e., not a pale, crystalline solid), it should be purified. Recrystallization from a suitable solvent like benzene or purification via column chromatography is recommended.[4][5]

Q2: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why might this be happening?

A2: Incomplete conversion is frequently linked to two main issues: moisture in the reaction and suboptimal thermal conditions.

  • Moisture: Diethyl oxalate is highly susceptible to hydrolysis, which breaks it down into oxalic acid and ethanol.[6][7] This side reaction consumes your reagent and can alter the pH of the reaction mixture, hindering the desired condensation.[8]

  • Temperature: Cyclocondensation reactions often require a specific temperature to overcome the activation energy barrier.[1] Insufficient heat can lead to a sluggish or stalled reaction. Conversely, excessive heat can cause product decomposition.[9]

  • Recommendation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Store diethyl oxalate under an inert atmosphere and in a cool, dry place to prevent degradation.[6] Optimize the reaction temperature by running small-scale trials at slightly different temperatures to find the ideal balance between reaction rate and product stability.

Q3: I'm observing the formation of a significant amount of a water-soluble byproduct. What could it be?

A3: A common water-soluble byproduct is the salt of oxalic acid. This can form if the diethyl oxalate hydrolyzes to oxalic acid, which can then be deprotonated by the basic amine starting material.[10] Another possibility is the formation of mono-amidation products that have not fully cyclized, which may have higher water solubility than the final heterocyclic product.

  • Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of intermediates and byproducts. This will help you determine if the reaction is stopping at an intermediate stage or if a side reaction like hydrolysis is dominant.

III. In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving more complex yield issues.

Guide 1: Issues Related to Reactants & Reagents

The quality of your starting materials is paramount for a successful synthesis.[9]

Problem: Consistently low yields despite following the protocol exactly.

This suggests a systemic issue with one of the reagents. A logical troubleshooting workflow can help isolate the problem.

Fig. 2: Troubleshooting workflow for reagent purity.

Protocol: Purity Verification of 3-amino-2-(methylamino)pyridine
  • Visual Inspection: The reagent should be a light-colored, crystalline solid. Darkening indicates potential oxidation.

  • Melting Point: Measure the melting point and compare it to the literature value. A broad or depressed melting point suggests impurities.

  • TLC Analysis: Dissolve a small sample in a suitable solvent (e.g., ethyl acetate) and run a TLC against a reference standard if available. The presence of multiple spots confirms impurities.

  • Recrystallization Protocol: If impurities are detected, dissolve the crude material in a minimum amount of a hot solvent (e.g., benzene, toluene, or an ethanol/water mixture) and allow it to cool slowly to form pure crystals.[4] Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Guide 2: Issues Related to Reaction Conditions

Optimal reaction conditions are critical for maximizing yield and minimizing side reactions.[9]

Problem: The reaction produces a mixture of products, including the desired product, unreacted starting material, and several unidentified spots on TLC.

This scenario often points to issues with reaction temperature, time, or atmospheric control.

ParameterPotential IssueRationale & CausalityRecommended Action
Temperature Too low: Incomplete reaction. Too high: Degradation.Cyclocondensation requires sufficient thermal energy. However, the pyridopyrazine core can be sensitive to high temperatures, leading to decomposition.[9]Perform small-scale optimizations in parallel at various temperatures (e.g., 100°C, 120°C, 140°C) and monitor by TLC to find the optimal point.
Reaction Time Too short: Incomplete conversion. Too long: Product degradation.Sufficient time is needed for the reaction to proceed to completion. Prolonged exposure to heat can cause the product to degrade, lowering the isolated yield.Monitor the reaction progress every 1-2 hours using TLC. Stop the reaction once the limiting starting material is consumed.
Atmosphere Presence of air/moisture.The amine starting material can be sensitive to oxidation at high temperatures. Moisture leads to the hydrolysis of diethyl oxalate.[6]Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture contamination.
Protocol: Setting Up an Inert Atmosphere Reaction
  • Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with a reflux condenser) while hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Addition: Add reagents via syringe through a rubber septum or quickly under a strong flow of inert gas.

  • Execution: Maintain a slight positive pressure of the inert gas throughout the reaction, for instance, by using a gas bubbler.

Guide 3: Issues Related to Work-up and Purification

Losses during the work-up and purification stages can significantly impact the final yield.

Problem: A good yield of crude product is observed by TLC, but the isolated yield after purification is very low.

This indicates that the product is being lost during extraction, crystallization, or chromatography.

StepPotential IssueRationale & CausalityRecommended Action
Extraction Incorrect pH; Emulsion formation.The product may have some solubility in the aqueous phase, especially if the pH is not optimal. Emulsions can trap product at the interface.Adjust the pH of the aqueous layer to ensure the product is in its neutral, most organic-soluble form. If emulsions form, try adding brine or filtering through Celite.
Crystallization Product is too soluble in the recrystallization solvent; Oiling out.If the product is highly soluble even in the cold solvent, recovery will be poor. If the solution is supersaturated or cooled too quickly, the product may separate as an oil instead of crystals.Perform small-scale solvent screening to find an optimal single or mixed solvent system where the product is soluble when hot but sparingly soluble when cold. Ensure slow cooling.
Column Chromatography Product streaking or irreversible adsorption on silica.The nitrogen atoms in the pyridopyrazine core can be basic and may interact strongly with acidic silica gel, leading to poor separation and recovery.Deactivate the silica gel by pre-treating it with a small amount of a base (e.g., triethylamine in the eluent, typically 0.5-1%). Alternatively, use a less acidic stationary phase like alumina.

IV. Conclusion

Troubleshooting low yields in the synthesis of this compound requires a systematic and logical approach.[9] By carefully considering the purity of reagents, optimizing reaction conditions, and refining work-up procedures, researchers can significantly improve reaction outcomes. This guide provides a framework for identifying and resolving the common pitfalls associated with this synthesis, enabling the efficient production of this valuable heterocyclic scaffold.

V. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved January 17, 2026, from

  • ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved January 17, 2026, from

  • BenchChem. (n.d.). Preventing hydrolysis of Diethyl oxalate during reactions. Retrieved January 17, 2026, from

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved January 17, 2026, from

  • BenchChem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. Retrieved January 17, 2026, from

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved January 17, 2026, from

  • BenchChem. (2025, December). An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol. Retrieved January 17, 2026, from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds. Retrieved January 17, 2026, from

  • ResearchGate. (n.d.). Studies on hydrolysis macroscopic kinetics of diethyl oxalate into oxalic acid. Retrieved January 17, 2026, from

  • BenchChem. (n.d.). Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. Retrieved January 17, 2026, from

  • Yale Chemistry Department. (n.d.). PS8-S05-2. Retrieved January 17, 2026, from

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved January 17, 2026, from

  • National Institutes of Health. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved January 17, 2026, from

  • ResearchGate. (n.d.). Consecutive coupling–cyclocondensation formation of tri- and tetrasubstituted pyridines 37. Retrieved January 17, 2026, from

  • ResearchGate. (n.d.). First results on diethyl oxalate as a new product for the conserva- tion of carbonatic substrates. Retrieved January 17, 2026, from

Sources

Technical Support Center: Managing Off-Target Effects of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors in vitro

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vitro activity of kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. Due to the conserved nature of the ATP-binding pocket across the kinome, off-target effects are a significant consideration in the development of this class of compounds. This guide provides practical, field-proven insights to help you anticipate, identify, and troubleshoot potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target families for pyrido[2,3-d]pyrimidine-based kinase inhibitors?

A1: The pyrido[2,3-d]pyrimidine scaffold is a versatile "hinge-binding" motif, meaning it can interact with the ATP-binding site of a wide range of kinases. While the specific off-target profile depends on the substitutions on the core scaffold, common off-target families include other tyrosine kinases (e.g., EGFR family members), serine/threonine kinases (such as those in the MAPK pathway like RAF, MEK, and ERK), and lipid kinases (e.g., PI3K).[1][2] It is crucial to perform broad kinase profiling to identify the specific off-target interactions of your compound.

Q2: My pyrido[2,3-d]pyrimidine inhibitor shows potent activity against my target kinase in a biochemical assay, but the cellular activity is much weaker. Could this be due to off-target effects?

A2: While off-target effects can contribute to a discrepancy between biochemical and cellular potency, other factors are more likely to be the primary cause. These include poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations competing with the inhibitor.[3] However, if the compound engages with an off-target that antagonizes the desired cellular phenotype, it could also lead to reduced apparent cellular potency. A systematic approach to troubleshooting is recommended, starting with assessing cell permeability and efflux.

Q3: I've identified a potential off-target kinase in a profiling screen. How can I validate this interaction in a cellular context?

A3: Validating a putative off-target in a cellular setting is a critical step. Here are some recommended approaches:

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to the suspected off-target protein inside the cell.[4]

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your inhibitor modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.

Q4: Can off-target effects ever be beneficial?

A4: Yes, this phenomenon is known as polypharmacology. In some cases, engaging with multiple targets can lead to a more robust therapeutic effect, especially in complex diseases like cancer. However, it is essential to deconvolute these effects to understand the mechanism of action fully and to avoid unforeseen toxicities.[6]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability or proliferation assays.
Possible CauseTroubleshooting Step
Off-target toxicity Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any hits in cellular assays.
Cell line-specific effects Test the inhibitor on a panel of cell lines with varying expression levels of the on-target and potential off-target kinases.[4]
Inhibition of unintended family members For example, if your target is a specific isoform of a kinase, profile the inhibitor's activity against other family members.
Experimental variability Ensure consistent cell passage number, seeding density, and inhibitor preparation.[7][8]
Problem 2: Observed phenotype does not align with the known function of the primary target.
Possible CauseTroubleshooting Step
Engagement of an unexpected off-target Utilize unbiased screening methods like chemical proteomics or CRISPR-based screens to identify the molecular target(s) responsible for the observed phenotype.[5][9]
Compound degradation or metabolism Analyze the stability of your compound in cell culture media and its potential metabolism by the cells, which could lead to active or inactive metabolites with different target profiles.
Activation of a compensatory signaling pathway Investigate signaling pathways that may be activated as a feedback mechanism to the inhibition of the primary target.

Experimental Protocols

Protocol 1: Kinase Profiling Using an In Vitro Biochemical Assay

Objective: To determine the selectivity of a pyrido[2,3-d]pyrimidine-based inhibitor against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.[4]

  • Assay Procedure: Incubate the kinase, substrate, ATP (at or near the Km for each kinase), and the test compound at various concentrations. Initiate the kinase reaction. After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.[4][10]

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) for each kinase by fitting the data to a dose-response curve.[4] Selectivity is often expressed as a selectivity score or by comparing the IC50 for the primary target to the IC50 for off-targets.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate the binding of an inhibitor to its target and potential off-targets in a cellular environment.

Methodology:

  • Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4]

  • Cell Treatment: Treat intact cells with the inhibitor at the desired concentration or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Analysis: Separate soluble and aggregated proteins by centrifugation. Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Potential Off-Target Pathways

The following diagram illustrates a hypothetical scenario where a pyrido[2,3-d]pyrimidine-based inhibitor designed to target a specific kinase in the RAF-MEK-ERK pathway also exhibits off-target activity against EGFR and PI3K.

Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Off-Target Inhibitor->PI3K Off-Target Inhibitor->RAF On-Target Experimental_Workflow Start Start: Compound of Interest Biochem_Screen In Vitro Kinase Panel Screen (e.g., >300 kinases) Start->Biochem_Screen Identify_Hits Identify Potential Off-Targets (IC50 < 10x of on-target) Biochem_Screen->Identify_Hits CETSA Cellular Target Engagement Assay (CETSA) Identify_Hits->CETSA Downstream_Signaling Downstream Signaling Analysis (Western Blot for Phospho-substrates) Identify_Hits->Downstream_Signaling Cell_Assay Cellular Phenotypic Assay (Viability, Proliferation, etc.) Cell_Assay->Downstream_Signaling Genetic_Validation Genetic Validation (siRNA/CRISPR Knockdown) CETSA->Genetic_Validation Downstream_Signaling->Genetic_Validation Conclusion Conclusion: Confirmed Off-Target Profile Genetic_Validation->Conclusion

Caption: A stepwise workflow for the validation of off-target kinase inhibitor effects.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available from: [Link]

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. Available from: [Link]

  • Cell cultures in drug development: Applications, challenges and limitations. PMC - NIH. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available from: [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC - NIH. Available from: [Link]

  • CRISPR approaches to small molecule target identification. PMC - PubMed Central. Available from: [Link]

  • The Problems with the Cells Based Assays. SciTechnol. Available from: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available from: [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. ACS Publications. Available from: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available from: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]

  • (PDF) Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. ResearchGate. Available from: [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. Available from: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available from: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available from: [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH. Available from: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available from: [Link]

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Optimizing reaction conditions for synthesizing pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing reaction conditions for synthesizing pyridopyrazines.

Welcome to the technical support resource for the synthesis of pyridopyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Pyridopyrazines are central to numerous pharmaceutical and materials science applications, making their efficient synthesis a key objective.[1][2]

The most prevalent and versatile method for constructing the pyridopyrazine core is the cyclocondensation reaction between a substituted diaminopyridine and a 1,2-dicarbonyl compound.[2] While straightforward in principle, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability. This guide provides in-depth, experience-driven troubleshooting advice and optimization protocols in a practical question-and-answer format to help you navigate the common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new pyridopyrazine synthesis. What are the most critical initial parameters to consider?

A1: For a successful synthesis, focus on these four pillars:

  • Purity of Starting Materials: The purity of your diaminopyridine and dicarbonyl compound is paramount. Impurities can lead to significant side product formation and low yields.[3][4] Always verify the purity of your starting materials before beginning.

  • Choice of Solvent: The solvent affects reactant solubility and reaction kinetics.[5] Ethanol is a common starting point for cyclocondensation reactions.[1] However, screening other solvents or even solvent-free conditions can dramatically improve outcomes.[1]

  • Catalyst Selection: While many reactions proceed thermally, catalysis can offer milder conditions, faster reaction times, and improved yields. Acid catalysts (Lewis or Brønsted) are common. Eco-friendly options like zeolites have proven effective for room-temperature reactions.[1]

  • Temperature Control: Temperature is a double-edged sword. It must be sufficient to drive the reaction to completion, but excessive heat can cause degradation of reactants or the final product, leading to lower yields and complex purification.[6]

Q2: My reaction is not proceeding to completion, even after extended reaction times. What should I investigate first?

A2: Incomplete conversion is a common hurdle. The first step is to confirm catalyst activity. If using a solid catalyst, ensure it hasn't been deactivated. For acid-catalyzed reactions, the issue could be an insufficient amount of catalyst or a reaction medium that neutralizes it. Additionally, consider the possibility of an equilibrium state; in such cases, removing a byproduct (like water) can help drive the reaction forward.

Q3: Are there "green" or more sustainable methods for synthesizing pyridopyrazines?

A3: Yes, significant progress has been made in developing more environmentally benign protocols. These include:

  • Solvent-Free Synthesis: Performing the reaction by grinding the solid reactants together, sometimes with a solid catalyst ("grindstone chemistry"), can be highly efficient and eliminates solvent waste.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation often dramatically reduces reaction times from hours to minutes and can improve yields.[1][2]

  • Reusable Catalysts: Employing solid catalysts like zeolites allows for easy recovery and reuse, reducing cost and waste.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most frustrating outcomes. The following workflow can help systematically identify the root cause.

G start Low or No Yield reagents 1. Verify Reactant & Solvent Purity (NMR, GC-MS, Titration) start->reagents Is purity confirmed? conditions 2. Optimize Reaction Conditions (Temperature, Time, Concentration) reagents->conditions Yes catalyst 3. Evaluate Catalyst System (Type, Loading, Activity) conditions->catalyst No improvement? workup 4. Review Work-up & Isolation (Extraction pH, Solvent Choice) catalyst->workup Still low yield?

Caption: Troubleshooting workflow for low reaction yield.

Symptom: After the reaction and work-up, the isolated product mass is significantly lower than the theoretical maximum.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Impure Starting Materials Contaminants in the diaminopyridine or dicarbonyl compound can participate in competing side reactions, consuming the reactants without forming the desired product. Water in solvents can also inhibit reactions that are moisture-sensitive.Verify Purity: Use techniques like NMR, melting point analysis, or GC-MS to confirm the purity of your starting materials. Purify Reactants: If necessary, recrystallize or distill starting materials. Use Dry Solvents: For moisture-sensitive reactions, use freshly distilled or commercially available anhydrous solvents.
Suboptimal Reaction Temperature The reaction may have a high activation energy, requiring heat to proceed at a reasonable rate. Conversely, excessive heat can cause thermal degradation of the pyridopyrazine product or reactants.[6]Temperature Screening: Run a series of small-scale parallel reactions at different temperatures (e.g., room temp, 50 °C, 80 °C, reflux) and monitor progress by TLC or LC-MS to find the optimal balance between reaction rate and product stability.
Inefficient Catalyst or Incorrect Loading The catalyst may be inactive, or the loading may be too low to effectively turn over the reactants. Some reactions require a specific type of catalyst (e.g., Lewis acid vs. Brønsted acid) to proceed efficiently.Catalyst Screening: Test different catalysts. For cyclocondensations, consider p-toluenesulfonic acid (PTSA), zeolites, or metal chlorides.[1][7] Optimize Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the most effective concentration.
Incomplete Oxidation of Dihydropyrazine Intermediate Many pyridopyrazine syntheses proceed via a dihydropyrazine intermediate that must be oxidized to the final aromatic product. If this oxidation step is incomplete, the yield of the desired product will be low.[4]Introduce an Oxidant: If an intermediate is suspected, consider in-situ oxidation. This can sometimes be achieved by bubbling air through the reaction mixture or by adding a mild chemical oxidant. The choice of oxidant must be compatible with the functional groups on your molecule.
Losses During Work-up and Purification The product may be partially soluble in the aqueous phase during extraction, or it may adhere strongly to the stationary phase (e.g., silica gel) during chromatography.Optimize Extraction: Adjust the pH of the aqueous layer during liquid-liquid extraction to ensure your product is in its neutral, most organic-soluble form. Use a more effective extraction solvent. Optimize Chromatography: Screen different solvent systems for column chromatography to ensure the product elutes effectively without excessive band broadening.[8]
Issue 2: Poor Product Purity & Formation of Regioisomers

Symptom: NMR or LC-MS analysis of the crude or purified product shows multiple, difficult-to-separate compounds.

Causality & Mechanism: When using an unsymmetrical diaminopyridine or dicarbonyl compound, the initial condensation can occur at two different positions, leading to the formation of two distinct regioisomeric products. The ratio of these isomers is often dictated by subtle electronic and steric differences between the reactive sites.

G cluster_reactants Reactants cluster_products Potential Products Unsymmetrical\nDiaminopyridine Unsymmetrical Diaminopyridine Regioisomer A Regioisomer A Unsymmetrical\nDiaminopyridine->Regioisomer A Regioisomer B Regioisomer B Unsymmetrical\nDiaminopyridine->Regioisomer B Unsymmetrical\nDicarbonyl Unsymmetrical Dicarbonyl Unsymmetrical\nDicarbonyl->Regioisomer A Unsymmetrical\nDicarbonyl->Regioisomer B

Caption: Formation of regioisomers from unsymmetrical reactants.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Lack of Regiocontrol The two amine groups on the diaminopyridine (or carbonyl groups on the dicarbonyl) have similar reactivity, leading to a statistical or near-statistical mixture of products.Modify Reaction Conditions: Regioselectivity can sometimes be influenced by temperature, solvent polarity, and the choice of catalyst. A bulkier catalyst might sterically favor reaction at one site over another. Consult the Literature: Search for syntheses of structurally similar pyridopyrazines. The literature often contains specific conditions developed to control regioselectivity for a particular substitution pattern.[3]
Side Reactions (e.g., Self-Condensation) The dicarbonyl compound or an intermediate may self-condense or undergo other undesired reactions under the reaction conditions, leading to a complex mixture of byproducts.Change Order of Addition: Try adding one reactant slowly to a solution of the other reactant and the catalyst. This keeps the concentration of the added reactant low, which can disfavor side reactions that are second-order with respect to that reactant.
Product Degradation The target pyridopyrazine may be unstable under the reaction conditions (e.g., high heat, strong acid), degrading over time into other compounds.Reduce Reaction Time/Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions. If possible, run the reaction at a lower temperature.
Issue 3: Difficulties in Product Purification

Symptom: The product is difficult to isolate from byproducts or starting materials using standard techniques like column chromatography or crystallization.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Similar Polarity of Components The desired product and a major byproduct have very similar polarities, causing them to co-elute during column chromatography.Change Stationary Phase: If silica gel (normal phase) fails, consider using alumina or a C18-bonded silica (reverse phase).[8] Modify the Mobile Phase: Systematically screen eluent systems. For silica, try combinations like Hexane/Ethyl Acetate, Dichloromethane/Methanol, or add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve separation.
Poor Crystallization Behavior The product is an oil or forms an amorphous solid, making crystallization for purification difficult.Screen Crystallization Solvents: Attempt to crystallize the product from a wide range of solvents of varying polarity (e.g., hexane, ethanol, ethyl acetate, water, or mixtures thereof). Trituration: If the crude product is an amorphous solid, try triturating (grinding the solid with a solvent in which it is poorly soluble) to wash away impurities and potentially induce crystallinity.
Co-extraction of Impurities Certain impurities, like imidazoles formed from side reactions, may be co-extracted with the product during the work-up.Selective Extraction: Research shows that using a non-polar solvent like hexane for extraction can sometimes leave more polar impurities (like imidazoles) behind in the aqueous phase, whereas solvents like ethyl acetate may co-extract them.[8]

General Optimization Strategies & Protocols

Table 1: Common Reaction Conditions for Cyclocondensation
ParameterCommon ChoicesRationale & Considerations
Solvent Ethanol, Methanol, Toluene, Acetic AcidProtic solvents like ethanol can facilitate proton transfer steps. Acetic acid can act as both a solvent and a catalyst. Some modern methods are solvent-free.[1][5]
Catalyst p-TSA, Acetic Acid, Zeolite (NaY, HY), Metal Chlorides (InCl₃)Brønsted or Lewis acids are typically used to activate the carbonyl group towards nucleophilic attack by the amine. Zeolites offer a reusable, green alternative.[1][7]
Temperature Room Temperature to Reflux (~25-120 °C)Dependent on reactant reactivity. Catalyzed reactions often proceed at lower temperatures.[1] Optimization is key to balance rate and stability.[6]
Monitoring TLC, LC-MSEssential for determining the optimal reaction time and preventing product degradation from prolonged heating.[3]
Experimental Protocol: General Procedure for Pyridopyrazine Synthesis via Cyclocondensation

This protocol is a generalized starting point. Specific quantities and conditions should be optimized for your particular substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diaminopyridine (1.0 eq) and the 1,2-dicarbonyl compound (1.0-1.1 eq).

  • Add Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, ~0.1-0.5 M concentration) followed by the catalyst (e.g., p-TSA, 5-10 mol%).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the final pyridopyrazine product.

References

  • Recent synthetic methodologies for pyridopyrazines: An update. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Niaz, L., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Nam, H., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Pyrazine/quinoline syntheses in catalytic fashion. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solvent Effect on the Pyrazole Formation Reaction. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

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Technical Support Center: 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with unintended cytotoxicity in their experimental models. Our goal is to provide you with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to help you mitigate these cytotoxic effects and achieve your research objectives.

Introduction: Understanding the Challenge

While many pyrido[2,3-b]pyrazine derivatives are investigated for their potent cytotoxic effects against cancer cells, their use in other biological contexts may be hampered by this very property. This guide provides a framework for identifying the root cause of cytotoxicity in your experiments and implementing strategies to reduce it, thereby allowing for the investigation of the compound's other biological activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing unexpected cytotoxicity.

Q1: My test compound, this compound, is showing high cytotoxicity across multiple cell lines. What is the first step to troubleshoot this?

A1: The initial and most critical step is to confirm that the observed cytotoxicity is a true biological effect of the compound and not an experimental artifact. Before exploring complex biological mechanisms, verify the following fundamental parameters[1]:

  • Concentration Verification: Double-check all calculations for your dilutions and stock solutions to rule out a simple concentration error.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell lines, which is typically below 0.5%[1]. Run a vehicle-only control to confirm.

  • Compound Stability: Assess the stability of the compound in your culture medium over the duration of the experiment. Degradation products can sometimes be more toxic than the parent compound[1].

  • Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT). Include appropriate controls, such as the compound in cell-free medium, to test for any direct interaction with your assay reagents[1].

Q2: How can I differentiate between a cytotoxic and a cytostatic effect?

A2: It is crucial to distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostaticity). A simple endpoint assay might not provide the full picture.

  • Cytotoxic Effect: This is characterized by a decrease in the percentage of viable cells and a reduction in the total cell number over time[1].

  • Cytostatic Effect: This is indicated by a plateau in the total cell number, while the percentage of viable cells remains high[1].

To differentiate, you can perform a time-course experiment and utilize methods that measure both cell viability (e.g., trypan blue exclusion) and total cell number (e.g., cell counting).

Q3: What are the likely mechanisms of cytotoxicity for a compound like this compound?

A3: While the specific mechanism for this compound may not be fully elucidated, related pyridopyrimidine and pyridopyrazine derivatives often induce cytotoxicity through:

  • Apoptosis Induction: Many kinase inhibitors trigger programmed cell death. This can be mediated by the activation of a cascade of cysteine proteases known as caspases[2].

  • Oxidative Stress: The compound or its metabolites might generate reactive oxygen species (ROS), leading to cellular damage[3].

  • Off-Target Kinase Inhibition: Many kinase inhibitors are not perfectly specific and can inhibit other kinases essential for cell survival, leading to toxicity[4][5][6].

Part 2: Troubleshooting Guide: Mitigating Cytotoxicity

This section provides a systematic approach to reducing the cytotoxic effects of this compound in your experiments.

Issue 1: High Cytotoxicity Observed at Expected Working Concentrations
Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Intrinsic Toxicity of the Compound 1. Perform a detailed dose-response curve to precisely determine the IC50 value. 2. Reduce the incubation time. [7][8][9]A shorter exposure may be sufficient to observe the desired biological effect while minimizing the activation of cell death pathways. This helps to find a therapeutic window where the on-target effect is present, but toxicity is low.[9][10]
Poor Compound Solubility 1. Visually inspect for precipitation in the culture medium under a microscope. 2. Test the solubility of the compound in the complete culture medium before the experiment. 3. Explore alternative formulation strategies, such as using different solvents or solubilizing agents.[11][12][13][14]Compound precipitation can lead to inconsistent results and non-specific cytotoxicity. Improving solubility ensures a homogenous concentration and reduces the likelihood of physical damage to cells.
Cell Line-Specific Sensitivity 1. Use a panel of cell lines with different genetic backgrounds. 2. Analyze the metabolic pathways of the cell lines; some may produce toxic metabolites of the compound.This helps to determine if the cytotoxicity is a general effect or specific to certain cell types, which can provide clues about the mechanism of action.
Issue 2: Apoptosis is Suspected as the Primary Mechanism of Cell Death
Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Activation of Caspase Cascade Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK.[2][15]If apoptosis is the primary driver of cell death, a caspase inhibitor will block the execution phase of apoptosis, leading to a significant increase in cell viability.[2][15] This can help to separate the desired biological effect from the apoptotic signaling.
Mitochondrial-Mediated Apoptosis Assess mitochondrial membrane potential using dyes like TMRE or JC-1.A decrease in mitochondrial membrane potential is an early indicator of apoptosis. Understanding this can help to pinpoint the upstream signaling events.
Issue 3: Oxidative Stress as a Potential Cause of Cytotoxicity
Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Generation of Reactive Oxygen Species (ROS) Co-treat with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E.[3][16][17][18]If the compound induces oxidative stress, the addition of an antioxidant will neutralize ROS and should lead to a reduction in cytotoxicity.[3][16] This is a direct way to test the involvement of oxidative stress in the observed cell death.
Depletion of Intracellular Glutathione (GSH) Measure intracellular GSH levels following compound treatment.A decrease in GSH, a major intracellular antioxidant, is a hallmark of oxidative stress.

Part 3: Experimental Protocols

Protocol 1: Determining Optimal Concentration and Incubation Time
  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in your culture medium.

  • Treatment: Treat the cells with the different concentrations of the compound.

  • Time-Course: At various time points (e.g., 6, 12, 24, 48, and 72 hours), assess cell viability using a standard method like the MTT or LDH assay.[1][19]

  • Data Analysis: For each time point, plot cell viability against compound concentration to determine the IC50 value. This will reveal how both concentration and exposure time affect cytotoxicity.[8][10][20]

Protocol 2: Co-treatment with a Caspase Inhibitor
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours before adding your test compound.

  • Compound Treatment: Add this compound at a concentration known to cause cytotoxicity (e.g., 2x IC50).

  • Incubation: Incubate for the desired time period.

  • Viability Assessment: Measure cell viability and compare the results to cells treated with the compound alone. A significant increase in viability in the co-treated group suggests apoptosis is a major contributor to the cytotoxicity.[15]

Part 4: Visualizations

Workflow for Troubleshooting Cytotoxicity

G start High Cytotoxicity Observed verify Verify Experiment: - Concentration - Solvent Toxicity - Stability - Assay Interference start->verify is_artifact Is it an artifact? verify->is_artifact optimize Optimize Protocol: - Adjust Concentration - Reduce Incubation Time - Improve Formulation is_artifact->optimize No re_evaluate Re-evaluate Protocol is_artifact->re_evaluate Yes mechanism Investigate Mechanism optimize->mechanism apoptosis Test for Apoptosis: - Caspase Assay - Mitochondrial Potential mechanism->apoptosis ros Test for Oxidative Stress: - ROS Assay - GSH Levels mechanism->ros co_treat Co-treatment Strategy apoptosis->co_treat ros->co_treat caspase_inhib Use Caspase Inhibitor co_treat->caspase_inhib antioxidant Use Antioxidant co_treat->antioxidant resolve Cytotoxicity Reduced caspase_inhib->resolve antioxidant->resolve

Caption: A workflow diagram for troubleshooting and mitigating cytotoxicity.

Potential Mechanisms of Cytotoxicity

G compound 4-Methyl-1,4-dihydropyrido [2,3-B]pyrazine-2,3-dione off_target Off-Target Kinase Inhibition compound->off_target ros Reactive Oxygen Species (ROS) compound->ros stress Cellular Stress off_target->stress damage Oxidative Damage ros->damage caspase Caspase Activation apoptosis Apoptosis caspase->apoptosis stress->caspase damage->caspase cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Potential pathways leading to compound-induced cytotoxicity.

References

  • Brouwers, J., et al. (2011). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmaceutical Sciences, 100(7), 2539-2557. Available from: [Link]

  • Lippke, J. A., et al. (1999). Caspase inhibitors in prevention of apoptosis. Current Opinion in Pharmacology, 1(4), 385-390. Available from: [Link]

  • Sharifi-Rad, J., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 343. Available from: [Link]

  • Guicciardi, M. E., et al. (2013). Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro. The American Journal of Pathology, 183(2), 487-498. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Lalko, J., et al. (2012). Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study. Experimental Oncology, 34(4), 323-330. Available from: [Link]

  • Bio-Techne. (2024). What are caspase 2 inhibitors and how do they work?. Available from: [Link]

  • Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 533-535. Available from: [Link]

  • Mato, A. R., et al. (2023). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Cancers, 15(13), 3349. Available from: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Matotoka, M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Cytotoxicity Testing. IntechOpen. Available from: [Link]

  • Casey, A., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Bioscience Reports, 32(5), 495-502. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Geletii, Y. V. (2023). Common antioxidants for cell culture? [Online forum post]. ResearchGate. Available from: [Link]

  • Gu, X., et al. (2018). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of Toxicology, 92(12), 3463-3475. Available from: [Link]

  • Al-Suhaimi, E. A., & Al-Riziza, N. A. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 343. Available from: [Link]

  • Gu, X., et al. (2018). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of Toxicology, 92(12), 3463-3475. Available from: [Link]

  • Tran, H. T. T. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Sequra, E. (2017). Reducing serum concentration during treatment? [Online forum post]. ResearchGate. Available from: [Link]

  • Wilson, K., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. Cancer Chemotherapy and Pharmacology, 83(6), 1125-1135. Available from: [Link]

  • Aydin, E., & Basaran, N. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503733. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Dutta, S., et al. (2018). Approaches to Reduce Toxicity of Anticancer Drug. Journal of Harmonized Research in Pharmacy, 7(3), 61-71. Available from: [Link]

  • Gholami, O., et al. (2000). In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. Experimental and Toxicologic Pathology, 52(4), 337-341. Available from: [Link]

  • Iurian, S., et al. (2022). Puerarin-Loaded Proniosomal Gel: Formulation, Characterization, In Vitro Antimelanoma Cytotoxic Potential, and In Ovo Irritation Assessment. Pharmaceutics, 14(11), 2378. Available from: [Link]

  • Pappen, F. G., et al. (2010). Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. Journal of Applied Oral Science, 18(5), 442-446. Available from: [Link]

  • Koltai, T. (2016). How concentration of drug directly related to cell viability? [Online forum post]. ResearchGate. Available from: [Link]

  • Fischer, F. C., et al. (2020). Chemical Concentrations in Cell Culture Compartments (C5). In The LRI AMBIT-tool, pp. 29-45. Available from: [Link]

  • Khan, I., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 11(23), 13867-13881. Available from: [Link]

  • Reddy, T. J., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1253-1257. Available from: [Link]

  • Kralj, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(10), 2633. Available from: [Link]

  • Reddy, T. J., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1253-1257. Available from: [Link]

  • Yilmaz, I., et al. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 14(11), 103399. Available from: [Link]

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Technical Support Center: Navigating Research with Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]pyrazine compounds. This guide, structured in a question-and-answer format, provides troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, purification, characterization, and handling of this important class of molecules.

Part 1: Synthesis and Reaction Optimization

This section addresses common hurdles in the synthesis of the pyrido[2,3-b]pyrazine core and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrido[2,3-b]pyrazine core, and what are the key challenges?

A1: The most prevalent and established method for constructing the pyrido[2,3-b]pyrazine ring system is the condensation reaction between pyridinediamines and α-dicarbonyl compounds.[1] While this method is versatile, a primary challenge arises when using unsymmetrical α-dicarbonyl compounds, as this can lead to the formation of two distinct regioisomers.[1] The biological activity of these isomers can differ significantly, making regiocontrol a critical aspect of the synthesis.[1]

Q2: How can I control the regioselectivity of the condensation reaction?

A2: Controlling the formation of the desired regioisomer is crucial. Studies have shown that reaction conditions play a significant role in directing the selectivity. Specifically, conducting the reaction at lower temperatures in acidic solvents, such as acetic acid or trifluoroacetic acid, has been demonstrated to improve regioselectivity in favor of the biologically more active isomer.[1]

Q3: My synthesis of a substituted pyrido[2,3-b]pyrazine is resulting in a low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields in these syntheses can stem from several factors. Here is a troubleshooting guide to help you optimize your reaction:

  • Purity of Starting Materials: Ensure the pyridinediamine and α-dicarbonyl compounds are of high purity. Impurities can lead to side reactions and inhibit the desired condensation.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While acidic solvents can enhance regioselectivity, they may not always be optimal for yield. Experiment with a range of solvents, including ethanol, which is commonly used in multicomponent reactions to synthesize pyrido[2,3-b]pyrazine derivatives.[2]

    • Catalyst: The presence and concentration of a catalyst can be pivotal. For instance, p-toluenesulfonic acid (p-TSA) has been effectively used as a catalyst in multicomponent syntheses of these compounds.[2] Optimizing the catalyst loading is recommended.

    • Temperature and Reaction Time: As with any reaction, temperature and duration are key parameters to optimize. While lower temperatures can favor regioselectivity, they may require longer reaction times. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal balance.

  • Atmosphere: Some condensation reactions are sensitive to air and moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Below is a workflow to guide your optimization process:

G start Low Yield Observed purity Verify Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions solvent Screen Different Solvents (e.g., Ethanol, Acetic Acid) conditions->solvent catalyst Optimize Catalyst and Loading (e.g., p-TSA) conditions->catalyst temp_time Vary Temperature and Reaction Time conditions->temp_time atmosphere Consider Inert Atmosphere conditions->atmosphere tlc Monitor by TLC solvent->tlc catalyst->tlc temp_time->tlc atmosphere->tlc workup Optimize Work-up and Purification tlc->workup end Improved Yield workup->end G start Lead Compound Identified herg Assess hERG Inhibition start->herg solubility Evaluate Aqueous Solubility start->solubility high_herg High hERG Inhibition herg->high_herg High acceptable Acceptable Profile herg->acceptable Low low_solubility Poor Aqueous Solubility solubility->low_solubility Low solubility->acceptable Acceptable strategy Modify Structure high_herg->strategy low_solubility->strategy reduce_lipo Reduce Lipophilicity strategy->reduce_lipo add_polar Introduce Polar Groups strategy->add_polar retest Re-synthesize and Re-evaluate reduce_lipo->retest add_polar->retest retest->start

Sources

Technical Support Center: Storage and Handling of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione. Due to its structural motifs, specifically the dihydropyridine and pyrazinedione rings, this compound is susceptible to degradation via oxidation, hydrolysis, and photodegradation. This guide outlines the scientific principles behind these degradation pathways, offers detailed troubleshooting protocols in a question-and-answer format, and provides validated methods for preventing degradation to ensure the long-term integrity and efficacy of the compound.

Introduction: Understanding the Inherent Instability

The molecular architecture of this compound contains two key structural features that predispose it to degradation: a 1,4-dihydropyridine (DHP) ring and a pyrazine-2,3-dione moiety.

  • Dihydropyridine Ring: The DHP ring is inherently unstable and prone to oxidation, which leads to the formation of a more thermodynamically stable aromatic pyridine ring.[1] This process, known as aromatization, results in a complete loss of the intended pharmacological activity for many DHP-based drugs.[1][2][3][4] This oxidative dehydrogenation can be triggered by light, heat, or oxidizing agents.[1]

  • Pyrazine-2,3-dione Moiety: This part of the molecule contains amide-like (lactam) bonds within the ring. These bonds are susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions. This can lead to ring-opening, forming undesired byproducts. The rate of hydrolysis for similar cyclic structures has been shown to increase with temperature.[5]

Recognizing these vulnerabilities is the first step in designing a robust storage strategy. The following sections will address common questions and issues encountered during the storage of this and structurally related compounds.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to provide direct answers to specific problems you may encounter.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

Q1: My latest batch of the compound shows reduced activity and several new impurity peaks on the HPLC chromatogram. What is the most likely cause?

A1: The most probable cause is chemical degradation. The primary degradation pathway for the dihydropyridine core is oxidation to the corresponding pyridine derivative.[1][3] This is often accelerated by exposure to air (oxygen), light, and elevated temperatures. The pyrazinedione ring may also be undergoing hydrolysis if exposed to moisture.

Troubleshooting Steps:

  • Review Storage Conditions: Immediately verify your current storage protocol against the recommended conditions outlined in Table 1.

  • Characterize Degradants: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peaks.[6][7] An increase in mass corresponding to the addition of oxygen atoms may suggest oxidation, while a mass increase corresponding to the addition of a water molecule (H₂O) points to hydrolysis. A loss of two hydrogen atoms is a strong indicator of aromatization of the DHP ring.

  • Implement Corrective Actions: Based on the identification, implement the specific preventative measures detailed below (e.g., inert gas overlay, desiccation, light protection).

Issue 2: Physical Changes in the Solid Powder

Q2: The powdered compound, which was initially a free-flowing solid, has become clumpy and discolored. What's happening?

A2: Clumping or caking is a classic sign of moisture absorption (hygroscopicity).[8] Many amorphous solid-state pharmaceuticals are prone to absorbing atmospheric moisture, which can act as a plasticizer, lower the glass transition temperature (Tg), and increase molecular mobility.[9][10] This not only changes the physical properties but can also accelerate chemical degradation pathways like hydrolysis.[11][12] Discoloration often accompanies photodegradation or oxidative processes.

Troubleshooting Steps:

  • Quantify Water Content: Use Karl Fischer titration to determine the water content of your sample and compare it to the specification of a fresh, properly stored batch.

  • Control Humidity: Store the compound in a desiccator with a fresh desiccant (e.g., silica gel, molecular sieves) or in a controlled low-humidity environment (<40% RH).[8] For highly sensitive materials, a dry box or glove box with an inert atmosphere is recommended.[13]

  • Protect from Light: Ensure the compound is stored in an amber vial or a container completely protected from light to prevent photodegradation.[8][14]

Issue 3: Inconsistent Results Between Aliquots

Q3: I'm observing significant variability in experimental results when using different vials from the same parent batch. Why would this occur?

A3: This issue often points to improper handling and aliquoting procedures. If the main stock bottle is opened frequently in an uncontrolled atmosphere, the portion of the material at the top is repeatedly exposed to air and humidity, causing it to degrade faster than the material at the bottom. Each time you open the container, you refresh the headspace with oxygen and moisture.

Workflow for Proper Aliquoting:

The following workflow is designed to minimize exposure to deleterious atmospheric conditions.

G cluster_prep Preparation Phase cluster_aliquot Aliquoting Phase cluster_storage Storage Phase A Equilibrate main container to room temperature (min. 1 hour) C Move all materials into inert atmosphere glove box A->C Prevents condensation B Prepare amber vials, labels, and desiccants B->C D Open main container inside glove box C->D E Weigh and dispense compound into vials D->E Minimize exposure time F Add desiccant packet (optional, if compatible) E->F G Purge vial headspace with inert gas (Ar or N2) F->G H Tightly seal vials with secure, lined caps G->H I Remove sealed vials from glove box H->I J Place in secondary container with desiccant I->J Secondary protection K Store at recommended temperature (-20°C or below) J->K

Caption: Workflow for aliquoting sensitive compounds.

Recommended Storage Protocols & Conditions

To ensure the long-term stability of this compound, a multi-faceted approach to storage is essential. The following table summarizes the key parameters and provides optimal and acceptable conditions.

ParameterOptimal ConditionAcceptable ConditionRationale & Causality
Temperature -20°C to -80°C2°C to 8°C (Short-term)Lower temperatures significantly slow down the rates of all chemical degradation reactions (oxidation, hydrolysis).[15]
Atmosphere Inert Gas (Argon or Nitrogen)Vacuum SealedThe primary degradation pathway is oxidation.[1] Removing oxygen by purging with an inert gas is the most effective preventative measure.[13]
Humidity < 30% Relative Humidity (RH)< 60% RH with DesiccantMoisture accelerates hydrolysis of the dione ring and can facilitate oxidation.[11][12] Low humidity is critical for solid-state stability.[16][17]
Light Complete Darkness (Amber Vials in a dark location)Amber Glass VialDihydropyridine derivatives are highly susceptible to photodegradation, which catalyzes the oxidation to the inactive pyridine form.[2][3][4][14]
Container Tightly-sealed amber glass vial with a PTFE-lined capTightly-sealed opaque containerPrevents exposure to light, moisture, and oxygen. The liner provides a superior seal against gas and moisture ingress.[8]

Table 1: Recommended Storage Conditions

Understanding Degradation Pathways

A clear understanding of the degradation mechanisms is crucial for effective prevention.

DegradationPathways cluster_degradation Degradation Products (Inactive/Undesired) cluster_stressors Environmental Stressors Compound 4-Methyl-1,4-dihydropyrido [2,3-B]pyrazine-2,3-dione (Active Compound) Oxidized Aromatized Pyridine Derivative Compound->Oxidized Hydrolyzed Ring-Opened Carboxylic Acid Derivative Compound->Hydrolyzed Light Light (UV/Visible) Light->Oxidized Catalyzes Oxygen Oxygen (Air) Oxygen->Oxidized Reactant Moisture Moisture (H2O) Moisture->Hydrolyzed Reactant Heat Heat Heat->Oxidized Accelerates Heat->Hydrolyzed Accelerates

Caption: Key degradation pathways and environmental stressors.

Experimental Protocols for Stability Assessment

For users who need to validate storage conditions or assess the stability of their material, a forced degradation study is recommended.

Protocol: Forced Degradation Study

Objective: To identify the primary degradation pathways and products of this compound under stressed conditions.

Materials:

  • Test compound

  • HPLC-grade water, acetonitrile, methanol

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/PDA system, LC-MS system

  • pH meter

  • Photostability chamber

  • Controlled temperature/humidity oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and dilute to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 80°C / 75% RH for 48 hours, then dissolve for analysis.

    • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC-UV/PDA method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • Analyze key samples using LC-MS to obtain mass information for the newly formed degradation products.

  • Data Interpretation: Compare the chromatograms from the stressed samples to a control sample (stored at -20°C in the dark). The conditions that show the most significant degradation highlight the primary vulnerabilities of the molecule.

Conclusion

The stability of this compound is fundamentally challenged by its inherent susceptibility to oxidation, hydrolysis, and photodegradation. By understanding the chemical principles behind these pathways and implementing rigorous storage and handling protocols, researchers can ensure the integrity and reliability of their experimental results. The key to prevention lies in the stringent control of temperature, atmosphere, humidity, and light.

References

  • Lehmkemper, K., Kyeremateng, SO, Heinzerling, O., Degenhardt, M., & Sadowski, G. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular Pharmaceutics. Available at: [Link]

  • Zejc, A., & Pawłowski, M. (1991). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Ioele, G., De Luca, M., Talarico, C., & Ragno, G. (2021). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules. Available at: [Link]

  • Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2016). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2016). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Available at: [Link]

  • Ragno, G., et al. (2016). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Dalsania, A., et al. (2021). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. Pharmaceutics. Available at: [Link]

  • Ueda, K., et al. (2022). Moisture sorption by polymeric excipients commonly used in amorphous solid dispersion and its effect on glass transition temperature: I. Polyvinylpyrrolidone and related copolymers. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Improved Pharma. (2020). Humidity Effects on Amorphous Pharmaceuticals. Improved Pharma. Available at: [Link]

  • Lehmkemper, K., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. ResearchGate. Available at: [Link]

  • Zejc, A., & Pawłowski, M. (1991). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. Available at: [Link]

  • Ioele, G., et al. (2016). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. ResearchGate. Available at: [Link]

  • Almeida, S. (2018). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa Repositório. Available at: [Link]

  • Nita, L., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]

  • Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. Available at: [Link]

  • Nita, L., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. Available at: [Link]

  • Crosby, I., et al. (2011). A method for the n-demethylation of n-methyl heterocycles. Google Patents.
  • Le, C., et al. (2022). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. ACS Publications. Available at: [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. Available at: [Link]

  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. GMP Trends. Available at: [Link]

  • Singh, A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology: Advances and Applications. Available at: [Link]

  • Cantillo, D., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Monofluoromethylation of N-Heterocyclic Compounds. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ijpbms.com. Available at: [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • ResearchGate. (2018). Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • Sarett, L. H. (1963). Method for the hydrolysis of hydrazones. Google Patents.
  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Photodegradation of atrazine and ametryn with visible light using water soluble porphyrins as sensitizers. ResearchGate. Available at: [Link]

Sources

Interpreting ambiguous data from 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common ambiguities and challenges encountered during the synthesis, purification, and characterization of this heterocyclic scaffold. Our approach is rooted in foundational chemical principles, drawing parallels from extensively studied related structures to provide actionable, field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Synthesis & Purification

      • My reaction yield is consistently low. What are the likely causes?

      • I'm observing multiple spots on my TLC plate that are difficult to separate. What could they be?

    • Spectroscopic Analysis

      • My ¹H NMR spectrum looks more complex than expected. How do I interpret these extra signals?

      • The signal for the N-H proton is broad or has disappeared entirely. Is this normal?

      • My mass spectrometry data shows a peak that is 2 Da lower than my expected molecular weight. What does this indicate?

    • Compound Stability & Handling

      • The color of my compound changed from yellow to dark brown upon storage. Is it degrading?

      • My compound's solubility has decreased over time. What is happening?

  • Troubleshooting Protocols & Methodologies

    • Protocol 1: General Synthesis via Condensation and Methylation

    • Protocol 2: Confirmation of Structure using 2D NMR Spectroscopy

  • Reference Data

    • Table 1: Predicted vs. Commonly Observed Ambiguous Spectroscopic Data

  • References

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your work with this compound.

Synthesis & Purification

Q: My reaction yield is consistently low. What are the likely causes?

A: Low yields in heterocyclic synthesis often stem from a few critical areas. A systematic evaluation is the most effective troubleshooting strategy.[1]

  • Purity of Starting Materials: The synthesis of the pyrido[2,3-b]pyrazine core typically involves the condensation of a diamine with a dicarbonyl compound. Impurities in your 2,3-diaminopyridine precursor or the oxalic acid derivative can introduce side reactions. Similarly, the N-methylation step is sensitive to the purity of the methylating agent (e.g., methyl iodide) and the base used. Always use freshly purified reagents and anhydrous solvents where specified.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[1] Condensation reactions to form the heterocyclic core may require elevated temperatures to drive the reaction to completion. However, prolonged heating can also lead to decomposition. For the N-methylation step, ensure the temperature is controlled, as excessive heat can lead to unwanted side products. We recommend running small-scale trial reactions to optimize these parameters.

  • Atmospheric Sensitivity: The dihydropyridine moiety can be sensitive to atmospheric oxygen, particularly at elevated temperatures.[2] Performing the reaction under an inert atmosphere (Nitrogen or Argon) can significantly prevent oxidative degradation and improve yield.

  • Inefficient Cyclization: The final ring-closing step to form the dione can be reversible or kinetically slow. Ensure the dehydrating conditions or catalysts used are appropriate and active. For similar heterocyclic syntheses, catalysts like p-toluenesulfonic acid (p-TSA) have been used to facilitate cyclization.[3]

Q: I'm observing multiple spots on my TLC plate that are difficult to separate. What could they be?

A: This is a common issue, often pointing to a mixture of closely related products or isomers.

  • Unreacted Starting Material: The most straightforward explanation is an incomplete reaction. Compare the spots to the Rf values of your starting materials.

  • Mono-N-Methylated Intermediate: If your synthesis involves methylation of a di-N-H precursor, you may have a mixture of the desired N,N'-dimethylated product, the mono-methylated intermediate, and the unmethylated starting material. These compounds often have very similar polarities, making separation by standard column chromatography challenging. Consider using a different solvent system or a gradient elution to improve separation.

  • Positional Isomers: Depending on the synthetic route, there may be a possibility of forming regioisomers. For instance, if starting with an unsymmetrically substituted diaminopyridine, the condensation can occur in two different orientations.

  • Oxidized Byproduct: As mentioned, 1,4-dihydropyridine systems are prone to oxidation to their aromatic pyridine analogues.[2] This oxidized species will have a different Rf value and is often more UV-active.

Spectroscopic Analysis

Q: My ¹H NMR spectrum looks more complex than expected. How do I interpret these extra signals?

A: Unexpected complexity in an NMR spectrum usually indicates a mixture of compounds or dynamic processes. Refer to Table 1 for a comparison of expected vs. ambiguous data.

  • Presence of Impurities: Check for residual solvent peaks or signals corresponding to unreacted starting materials.

  • Oxidation Product: The most common ambiguity arises from the partial oxidation of the dihydropyridine ring to the corresponding aromatic pyridopyrazine. This will introduce new signals in the aromatic region (7.0-9.0 ppm) and a disappearance of the characteristic signals for the C4-H proton (around 4.5-5.5 ppm) and the N-H proton of the dihydropyridine ring.[4][5]

  • Rotamers/Conformational Isomers: Bulky substituents can sometimes lead to restricted bond rotation, resulting in multiple sets of signals for the same compound (rotamers). Acquiring the spectrum at a higher temperature can often cause these signals to coalesce into a single set of sharp peaks.

Q: The signal for the N-H proton is broad or has disappeared entirely. Is this normal?

A: Yes, this is a very common observation for N-H protons.

  • Proton Exchange: The N-H proton can exchange with trace amounts of water (D₂O) in the NMR solvent (like DMSO-d₆ or CDCl₃). This exchange process broadens the signal. If you add a drop of D₂O to your NMR tube and re-acquire the spectrum, the N-H signal will typically disappear, which is a useful method for confirming its identity.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar, which can lead to broadening of the signal of an attached proton.

  • Solvent Effects: The chemical shift and appearance of the N-H proton are highly dependent on the solvent and concentration due to hydrogen bonding effects. In DMSO-d₆, N-H protons are often sharper and more downfield compared to CDCl₃.[4]

Q: My mass spectrometry data shows a peak that is 2 Da lower than my expected molecular weight (M-2). What does this indicate?

A: This is a strong indicator of the presence of the oxidized aromatic analogue of your compound. The conversion of the 1,4-dihydropyridine ring to a pyridine ring involves the loss of two hydrogen atoms, resulting in a mass difference of 2 Da. This often corroborates suspicions from TLC and NMR analysis.

Compound Stability & Handling

Q: The color of my compound changed from yellow to dark brown upon storage. Is it degrading?

A: A change in color, particularly darkening, is often a visual sign of decomposition or oxidation. Dihydropyridine compounds can be light and air-sensitive.[2] The formation of the highly conjugated aromatic pyridine species can lead to more intensely colored compounds. We recommend the following storage protocol:

  • Store under an inert atmosphere: Displace air in the vial with argon or nitrogen.

  • Protect from light: Use an amber vial or wrap the vial in aluminum foil.

  • Store at low temperatures: Refrigeration (-4°C to -20°C) is recommended for long-term storage.

Q: My compound's solubility has decreased over time. What is happening?

A: This can be related to degradation. The oxidized form of the compound may have different physical properties, including lower solubility in certain organic solvents. Alternatively, slow polymerization or aggregation, while less common, can also lead to decreased solubility. It is advisable to re-analyze the compound by LC-MS or NMR to check its purity before use if solubility issues arise.

Troubleshooting Protocols & Methodologies

Protocol 1: General Synthesis via Condensation and Methylation

This protocol is a plausible, generalized route based on common synthetic methods for related heterocyclic systems.[3][6]

  • Step 1: Synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

    • In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminopyridine (1.0 eq) and diethyl oxalate (1.1 eq) in a high-boiling point solvent such as ethanol or toluene.

    • Add a catalytic amount of a suitable acid catalyst (e.g., p-TSA, 0.1 eq).

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Step 2: N-Methylation

    • Suspend the product from Step 1 (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.

    • Add a suitable base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0°C under an inert atmosphere.

    • Stir for 30 minutes, then add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

G cluster_0 Synthesis Workflow A 2,3-Diaminopyridine + Diethyl Oxalate B Condensation/ Cyclization (Heat, p-TSA) A->B C 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione B->C D N-Methylation (NaH, CH3I) C->D E 4-Methyl-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione D->E F Purification (Chromatography) E->F G Characterization (NMR, MS, IR) F->G G cluster_1 Potential Degradation Pathway A 4-Methyl-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione (Target Compound) B [O] (Air, Light) A->B C 4-Methylpyrido[2,3-b] pyrazin-2,3(1H,4H)-dione (Oxidized Product, M-2) B->C

Caption: Common oxidative degradation pathway of the target compound.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Suárez, M., Molero, D., Salfrán, E., Rodríguez, H., Coro, J., Sáez, E., Martínez-Álvarez, R., & Martín, N. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1), 166-171.
  • Patel, A., & Patel, N. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3), 10-14.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Fodor, L., Gács-Baitz, E., & Szántay, C. (2010). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Magnetic Resonance in Chemistry, 48(2), 134-150.
  • Gospodinova, N., Tsvetanov, C., & Ivanova, G. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Royal Society Open Science, 5(6), 180373.
  • Suárez, M., Molero, D., Salfrán, E., Rodríguez, H., Coro, J., Sáez, E., Martínez-Álvarez, R., & Martín, N. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Journal of the Brazilian Chemical Society, 22(1), 166-171.
  • Khan, M. S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33629-33642.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Stoyanova, R., & Antonov, L. (2012). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2012(2), M764.
  • Tang, S., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1243-1248.
  • Khan, M. S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33629-33642.
  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection.
  • Kóródi, F., & Dancsó, A. (2004). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 42(7), 617-623.
  • Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2016).
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • Binnie, M., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(13), 3957-3960.
  • Ghorab, M. M., et al. (2004). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,t[1][4][7]riazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-t[1][4][7]riazine Derivatives. Molecules, 9(10), 839-847.

  • Kumar, A., et al. (2018). A greener approach towards the synthesis of N-heterocyclic thiones and selones using the mechanochemical technique. Dalton Transactions, 47(3), 735-742.
  • Tang, S., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1243-1248.
  • El-Sheref, E. M., & El-Sayed, R. (2022). Update on the Synthesis of N-Heterocycles via Cyclization of Hydrazones (2017–2021). ChemistrySelect, 7(12), e202104332.
  • De Crescentini, L., et al. (2013). Straightforward Access to Pyrazine-(2,3)-diones through Sequential Three-Component Reaction. The Journal of Organic Chemistry, 78(21), 11026-11035.
  • Reddy, B. V. S., et al. (2013). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. Organic & Biomolecular Chemistry, 11(20), 3374-3380.
  • Nam, G., et al. (2001). Syntheses and evaluation of pyrido[2,3-dlpyrimidine-2,4-diones as PDE 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(5), 611-614.
  • Wyrzykiewicz, E., et al. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 25(22), 5464.
  • Binder, D., et al. (1982). [Pyrazine-1,4-dioxides Fused to Heterocycles / 2nd Comm.: Synthesis and Antibacterial Activity of Substituted pyrido[2,3-b]pyrazine-1,4-dioxides (Author's Transl)]. Arzneimittel-Forschung, 32(1), 10-14.
  • Al-Hujaj, J. A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry, 31.Current Medicinal Chemistry*, 31.

Sources

Technical Support Center: Enhancing the Bioavailability of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the oral bioavailability of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed experimental protocols. Given that this compound is a novel compound with limited publicly available data, this resource will focus on the fundamental principles and strategies applicable to poorly soluble compounds of this class.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when starting to work with a new chemical entity (NCE) like this compound.

Q1: What are the likely initial challenges in achieving adequate oral bioavailability for this compound?

A1: Based on its heterocyclic structure, a key initial challenge is likely to be poor aqueous solubility. Many complex organic molecules exhibit low solubility in physiological fluids, which is a primary rate-limiting step for oral absorption and, consequently, bioavailability.[1][2] Another potential issue could be poor membrane permeability or significant first-pass metabolism.[3] Therefore, initial characterization should focus on determining the compound's Biopharmaceutics Classification System (BCS) category.

Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

A2: The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[1] To determine the BCS class, you will need to perform solubility studies across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and assess its permeability, typically using an in vitro model like the Caco-2 cell permeability assay.[4][5]

Q3: What are the primary formulation strategies to consider for a poorly soluble compound like this compound?

A3: For poorly soluble drugs (BCS Class II or IV), several formulation strategies can be employed to enhance bioavailability. These include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[1][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve solubility.[7][8]

  • Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, or co-solvents can improve absorption.[1] This includes self-emulsifying drug delivery systems (SEDDS).[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance solubility.[9]

  • Salt Formation: For ionizable compounds, forming a salt can dramatically increase solubility and dissolution rate.[6][7]

Q4: Which in vitro models are most relevant for screening formulation strategies for this compound?

A4: Several in vitro models are crucial for the early stages of formulation development:

  • Dissolution Testing: This assesses the rate and extent to which the drug dissolves from a formulation. Biorelevant dissolution media (e.g., FaSSIF and FeSSIF) can provide more clinically relevant data.

  • Caco-2 Permeability Assays: This model uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability and identify potential efflux transporter interactions.[4][5][10]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can be used for high-throughput screening of passive permeability.[4]

Part 2: Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during your experiments.

Troubleshooting Low Aqueous Solubility

Issue: this compound exhibits very low solubility in aqueous buffers across the physiological pH range.

Potential Cause Troubleshooting Strategy Rationale
Crystalline Nature of the Compound 1. Amorphous Solid Dispersion (ASD): Prepare an ASD using a suitable polymer (e.g., HPMC, PVP).2. Co-crystallization: Form a co-crystal with a pharmaceutically acceptable co-former.The high lattice energy of a crystalline solid can be overcome by converting it to a higher-energy amorphous state or by forming a co-crystal, thereby increasing its apparent solubility.[6][11]
Hydrophobic Functional Groups 1. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a microemulsion.2. Surfactant Addition: Include a biocompatible surfactant in the formulation to improve wetting and solubilization.Lipid-based systems can solubilize lipophilic drugs and present them to the gastrointestinal tract in a solubilized form, bypassing the dissolution step.[1] Surfactants reduce the surface tension between the drug and the dissolution medium.[3]
Lack of Ionizable Groups 1. Prodrug Approach: Synthesize a more soluble prodrug that is converted to the active compound in vivo.2. Complexation: Use cyclodextrins to form an inclusion complex.A prodrug can be designed to have improved solubility, while cyclodextrins can encapsulate the hydrophobic drug molecule within their cavity, increasing its solubility.
Troubleshooting Poor Permeability in Caco-2 Assays

Issue: The apparent permeability coefficient (Papp) of this compound is low in the Caco-2 permeability assay.

Potential Cause Troubleshooting Strategy Rationale
Active Efflux 1. Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.2. Use of Efflux Inhibitors: Co-administer the compound with known inhibitors of P-glycoprotein (e.g., verapamil) or BCRP (e.g., Ko143).An increased A-B permeability in the presence of an inhibitor confirms the involvement of that specific efflux transporter.[12][13]
Low Passive Diffusion 1. Permeation Enhancers: Co-formulate with safe and effective permeation enhancers (e.g., medium-chain fatty acids).2. Nanoparticle Formulations: Encapsulate the drug in nanoparticles to potentially alter its uptake mechanism.Permeation enhancers can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport. Nanoparticles may be taken up by endocytosis.
Metabolism by Caco-2 Cells 1. Metabolite Analysis: Analyze the receiver compartment for the presence of metabolites using LC-MS/MS.2. Use of Enzyme Inhibitors: Co-incubate with broad-spectrum cytochrome P450 inhibitors.Caco-2 cells express some metabolic enzymes. If metabolism is significant, the amount of parent drug crossing the monolayer will be reduced.[4]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Aqueous Solubility Determination
  • Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).

  • Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Caco-2 Permeability Assay

This protocol is adapted from established methods.[5][10][14]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Preparation of Dosing Solutions: Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution) at a known concentration.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (upper) compartment of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh buffer.

  • Permeability Measurement (Basolateral to Apical for Efflux Assessment):

    • Add the dosing solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

    • Sample from the apical compartment at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Part 4: Visualization of Workflows

Diagram 1: Decision Tree for Bioavailability Enhancement

Bioavailability_Enhancement_Workflow start Start: New Chemical Entity (this compound) solubility_test Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility_test permeability_test Determine Permeability (Caco-2 Assay) start->permeability_test bcs_class Determine BCS Class solubility_test->bcs_class permeability_test->bcs_class class_I BCS Class I (High Sol, High Perm) Proceed to Preclinical Dev. bcs_class->class_I High Sol High Perm class_II BCS Class II (Low Sol, High Perm) bcs_class->class_II Low Sol High Perm class_III BCS Class III (High Sol, Low Perm) bcs_class->class_III High Sol Low Perm class_IV BCS Class IV (Low Sol, Low Perm) bcs_class->class_IV Low Sol Low Perm formulation_sol Formulation Strategies for Solubility - Micronization - Amorphous Solid Dispersion - Lipid-Based Systems class_II->formulation_sol formulation_perm Formulation Strategies for Permeability - Permeation Enhancers - Prodrug Approach class_III->formulation_perm formulation_both Combined Formulation Strategies class_IV->formulation_both in_vivo In Vivo Pharmacokinetic Studies (Animal Model) formulation_sol->in_vivo formulation_perm->in_vivo formulation_both->in_vivo Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to differentiate seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_drug_ab Add drug to Apical side (A-B) check_integrity->add_drug_ab add_drug_ba Add drug to Basolateral side (B-A) check_integrity->add_drug_ba incubate Incubate at 37°C add_drug_ab->incubate add_drug_ba->incubate sample Sample from receiver compartment at time points incubate->sample quantify Quantify drug concentration (LC-MS/MS) sample->quantify calculate_papp Calculate Papp quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: A step-by-step workflow for conducting a bidirectional Caco-2 permeability assay.

Part 5: References

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). SlideShare. Retrieved January 18, 2026, from

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Retrieved January 18, 2026, from

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2021). MDPI. Retrieved January 18, 2026, from

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. Retrieved January 18, 2026, from

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). MDPI. Retrieved January 18, 2026, from

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 18, 2026, from

  • Caco2 assay protocol. (n.d.). Cyprotex. Retrieved January 18, 2026, from

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2024). MDPI. Retrieved January 18, 2026, from

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 18, 2026, from

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations. (n.d.). ECA Academy. Retrieved January 18, 2026, from

  • Overcoming Solubility Challenges in Pharmaceutical Formulation. (n.d.). Pharma Lesson. Retrieved January 18, 2026, from

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024). PMC - NIH. Retrieved January 18, 2026, from

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020). FDA. Retrieved January 18, 2026, from

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent. Retrieved January 18, 2026, from

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate. Retrieved January 18, 2026, from

  • Investigation of bioequivalence - Scientific guideline. (2007). European Medicines Agency (EMA). Retrieved January 18, 2026, from

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharma Excipients. Retrieved January 18, 2026, from

  • New in vitro bioavailability models to avoid animal studies. (2023). University of Southern Denmark. Retrieved January 18, 2026, from

  • FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. (2020). Lachman Consultants. Retrieved January 18, 2026, from

  • In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. (2018). Journal of Controlled Release. Retrieved January 18, 2026, from

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2017). Journal of Agricultural and Food Chemistry. Retrieved January 18, 2026, from

  • Bioavailability Of Drugs, Bioequivalence Study. (n.d.). NorthEast BioLab. Retrieved January 18, 2026, from

  • Caco-2 Permeability Assay. (n.d.). Enamine. Retrieved January 18, 2026, from

  • Guideline o the Investigation of Bioequivalence. (2010). European Medicines Agency (EMA). Retrieved January 18, 2026, from

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved January 18, 2026, from

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Validation & Comparative

A Comparative Analysis of Novel Pyrido[2,3-B]pyrazine-2,3-dione Analogs and Established Kinase Inhibitors in the RAF-MEK-ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the RAF-MEK-ERK signaling cascade remains a pivotal axis for intervention. Constitutive activation of this pathway is a hallmark of numerous malignancies, driving uncontrolled cell proliferation and survival. While several inhibitors targeting key kinases within this pathway have achieved clinical success, the emergence of resistance necessitates the continued exploration of novel chemical scaffolds. This guide provides a comprehensive comparison of a promising new class of inhibitors, represented by the pyrido[2,3-d]pyrimidine-2,4-dione derivative, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (hereafter referred to as Compound 14m), with established, clinically relevant inhibitors: Dabrafenib (a BRAF inhibitor), Trametinib (a MEK inhibitor), and Ulixertinib (an ERK inhibitor).

Introduction to the RAF-MEK-ERK Signaling Pathway and Targeted Inhibition

The RAF-MEK-ERK pathway is a highly conserved intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, and survival.[1] In many cancers, mutations in upstream components, most notably in the RAS and RAF families of proteins, lead to aberrant and sustained activation of this pathway, promoting tumorigenesis.[2]

Targeted inhibition of this pathway has proven to be a successful therapeutic strategy. Inhibitors have been developed to target different nodes of the cascade:

  • RAF inhibitors , such as Dabrafenib, target the serine/threonine-protein kinase B-Raf.

  • MEK inhibitors , such as Trametinib, target the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2.

  • ERK inhibitors , such as Ulixertinib, target the extracellular signal-regulated kinases ERK1 and ERK2, the final kinases in the cascade.

This multi-pronged approach allows for therapeutic options tailored to the specific genetic alterations driving a patient's cancer and provides avenues to overcome resistance mechanisms.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Dabrafenib Dabrafenib (BRAF inhibitor) Dabrafenib->RAF Trametinib Trametinib (MEK inhibitor) Trametinib->MEK Ulixertinib Ulixertinib (ERK inhibitor) Ulixertinib->ERK Compound_14m Compound 14m (MEK/ERK Pathway) Compound_14m->MEK Inhibits Phosphorylation Compound_14m->ERK Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Survival Survival Differentiation Differentiation

Figure 1: Simplified RAF-MEK-ERK signaling pathway and points of inhibition.

Comparative Analysis of Kinase Inhibitors

This section provides a head-to-head comparison of Compound 14m with Dabrafenib, Trametinib, and Ulixertinib, focusing on their mechanism of action, potency, and cellular activity.

Compound 14m: A Novel Pyrido[2,3-d]pyrimidine-2,4-dione Derivative

Compound 14m belongs to a novel series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives designed as blockers of the RAF-MEK-ERK signaling pathway.[3] Mechanistic studies have shown that Compound 14m induces cancer cell death by suppressing cell migration, inducing apoptosis, and, crucially, decreasing the levels of phosphorylated MEK and ERK in a dose-dependent manner.[3] This suggests that its point of intervention is at or upstream of MEK, affecting the phosphorylation status of both MEK and ERK.

Dabrafenib: A Potent and Selective BRAF Inhibitor

Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF kinase, particularly effective against the common V600E mutant form of the enzyme. It has demonstrated significant clinical efficacy in the treatment of BRAF V600-mutant metastatic melanoma and other solid tumors.[4]

Trametinib: A Selective Allosteric MEK Inhibitor

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[5] By binding to a site distinct from the ATP-binding pocket, it prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. Trametinib is highly selective for MEK1/2.[1][5]

Ulixertinib (BVD-523): A First-in-Class ERK1/2 Inhibitor

Ulixertinib is a potent and selective, reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[6][7] As the most downstream kinase in the cascade, targeting ERK offers a potential strategy to overcome resistance mechanisms that reactivate the pathway upstream of MEK.[7]

Quantitative Comparison of Inhibitor Potency and Cellular Activity

The following tables summarize the available quantitative data for the four inhibitors, allowing for a direct comparison of their biochemical potency and their effects on cancer cell lines.

Table 1: Biochemical Potency of Kinase Inhibitors

InhibitorTarget(s)IC50 / KiReference(s)
Compound 14m Phospho-MEK, Phospho-ERKNot directly reported[3]
Dabrafenib BRAF V600EIC50: 0.8 nM
Trametinib MEK1 / MEK2IC50: 0.92 nM / 1.8 nM[2]
Ulixertinib ERK1 / ERK2Ki: <0.3 nM / 0.04 nM

Table 2: In Vitro Cellular Antiproliferative Activity (IC50 in µM)

Cell LineCancer TypeCompound 14mDabrafenibTrametinibUlixertinib
MCF-7 Breast Cancer0.85 ± 0.05---
A375 Melanoma (BRAF V600E)0.19 ± 0.020.020.001 - 0.0025~0.01
SK-MEL-2 Melanoma1.06 ± 0.08---
SK-HEP-1 Liver Cancer0.43 ± 0.03---
HT-29 Colorectal Cancer (BRAF V600E)--0.00048 - 0.036-
COLO205 Colorectal Cancer (BRAF V600E)--0.00048 - 0.036-

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to characterize these kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is fundamental to determining the direct inhibitory activity of a compound against its target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Kinase Substrate Kinase Substrate Kinase Substrate->Incubation Test Inhibitor (e.g., Compound 14m) Test Inhibitor (e.g., Compound 14m) Test Inhibitor (e.g., Compound 14m)->Incubation ATP (radiolabeled or with detection antibody) ATP (radiolabeled or with detection antibody) ATP (radiolabeled or with detection antibody)->Incubation Measure Phosphorylation Measure Phosphorylation Incubation->Measure Phosphorylation Stop reaction Data Analysis (IC50 calculation) Data Analysis (IC50 calculation) Measure Phosphorylation->Data Analysis (IC50 calculation)

Figure 2: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the recombinant target kinase (e.g., MEK1, ERK2) in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Compound 14m, Dabrafenib) to the wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the kinase and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the kinase-specific substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system for non-radioactive detection).

  • Reaction Incubation: Allow the reaction to proceed for a specific time.

  • Reaction Termination: Stop the reaction, often by adding a stop solution or by spotting the mixture onto a membrane that binds the substrate.

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, this may involve using a phosphorylation-specific antibody in an ELISA-like format.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Antiproliferative Assay (MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (typically 48-72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 or GI50 value.

Western Blotting for Phosphorylated Kinases

This technique is used to assess the phosphorylation status of specific kinases within the signaling pathway in response to inhibitor treatment.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the inhibitor for a defined time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein (e.g., GAPDH or β-actin).

Discussion and Future Perspectives

The data presented in this guide highlight the potential of the pyrido[2,3-d]pyrimidine-2,4-dione scaffold as a promising starting point for the development of novel RAF-MEK-ERK pathway inhibitors. Compound 14m demonstrates potent antiproliferative activity against a range of cancer cell lines, with its mechanism of action confirmed to be the inhibition of MEK and ERK phosphorylation.

A direct comparison of the biochemical potency of Compound 14m with the established inhibitors is challenging due to the lack of specific IC50 values against the purified kinases. However, its cellular activity, particularly in the BRAF-mutant A375 melanoma cell line (IC50 = 0.19 µM), is noteworthy, albeit less potent than the clinically approved inhibitors Dabrafenib and Trametinib in the same cell line.

The development of inhibitors like Compound 14m is crucial for several reasons:

  • Overcoming Resistance: The emergence of resistance to existing BRAF and MEK inhibitors is a significant clinical challenge. Novel chemical scaffolds may offer different binding modes or target conformations, potentially circumventing these resistance mechanisms.

  • Alternative Dosing and Toxicity Profiles: New classes of inhibitors may possess different pharmacokinetic and pharmacodynamic properties, potentially leading to improved dosing regimens and reduced off-target toxicities.

  • Broadening the Therapeutic Window: The pyrido[2,3-d]pyrimidine-2,4-dione scaffold may be amenable to chemical modifications to optimize potency, selectivity, and drug-like properties.

Future research should focus on elucidating the precise molecular target(s) of Compound 14m within the RAF-MEK-ERK pathway through in vitro kinase assays. A comprehensive kinase selectivity panel would also be invaluable to assess its off-target effects. Furthermore, in vivo studies in relevant cancer models are necessary to evaluate its efficacy and safety profile in a more complex biological system.

References

  • J. R. Infante, et al. (2017). First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. Cancer Discovery, 8(2), 1-12.
  • Sullivan, R. J., et al. (2018). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics, 16(11), 2351–2363.
  • Kim, C., et al. (2016).
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  • Li, X., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579.
  • My Cancer Genome. (n.d.). ulixertinib. Retrieved from [Link]

  • Sullivan, R. J., et al. (2018). First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. Cancer Discovery, 8(2), 1-12.
  • National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers. NCI.
  • Falchook, G. S., et al. (2015).
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A Comparative Analysis of Pyrido[2,3-b]pyrazine-2,3-dione Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of analogs based on the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core, with a particular focus on their applications in oncology. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the mechanistic underpinnings of these compounds as potent and selective inhibitors of key cancer-related targets.

Introduction to the Pyrido[2,3-b]pyrazine-2,3-dione Scaffold

The fused heterocyclic system of pyrido[2,3-b]pyrazine is a bioisostere of quinoxaline and pteridine, moieties found in numerous biologically active molecules. The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core, characterized by two carbonyl groups in the pyrazine ring, offers a versatile template for chemical modification. The nitrogen atoms at positions 1 and 4, along with various positions on the pyridine ring, serve as key handles for introducing chemical diversity, which in turn modulates the pharmacological profile of the resulting analogs.

Recent research has highlighted the potential of this scaffold in targeting critical pathways in cancer progression. Notably, derivatives of this core have been investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), and more recently as covalent inhibitors of the KRAS oncogene.[1][2] This guide will compare and contrast different analog series to elucidate the structural features that govern their potency and selectivity.

Comparative Analysis of Biological Activity

The therapeutic potential of pyrido[2,3-b]pyrazine-2,3-dione analogs has been most extensively explored in the context of non-small cell lung cancer (NSCLC) and other solid tumors.[3] The following sections compare the performance of representative analogs against key cancer targets and cell lines.

Inhibition of EGFR and Erlotinib-Resistant Cell Lines

A significant challenge in the treatment of NSCLC is the emergence of resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, often driven by the T790M mutation. The pyrido[2,3-b]pyrazine scaffold has been successfully exploited to develop inhibitors active against both erlotinib-sensitive and resistant cancer cells.[3]

A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their ability to overcome erlotinib resistance.[3] The position of substituents on the pyridopyrazine core was found to be critical for activity. For instance, compound 7n from this series demonstrated potent inhibition of both the erlotinib-sensitive PC9 cell line and the erlotinib-resistant PC9-ER cell line.[3]

CompoundTarget Cell LineIC50 (µM)Reference
7n PC9 (Erlotinib-sensitive)0.09[3]
PC9-ER (Erlotinib-resistant)0.15[3]
Osimertinib HCC827 (EGFR exon 19 del)~0.02[4]
H1975 (EGFR L858R/T790M)~0.09[4]
Compound 7f *HCC827 (EGFR exon 19 del)0.09[4]
H1975 (EGFR L858R/T790M)0.89[4]
A549 (wild-type EGFR)1.10[4]

Note: Compound 7f is a pyrido[2,3-b][4][5]oxazine analog, a closely related scaffold.

The data indicates that optimized pyrido[2,3-b]pyrazine analogs can exhibit potency comparable to clinically approved drugs, with the added advantage of activity against resistant mutations. The signaling network involved in overcoming erlotinib resistance by these novel compounds is an active area of investigation.[3]

Covalent Inhibition of KRAS

The KRAS oncogene has historically been a challenging target for small molecule inhibitors. A recent patent application has described a series of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as novel covalent inhibitors of KRAS.[1] This represents a significant advancement, as these compounds are designed to form a covalent bond with a specific cysteine residue in the mutant KRAS protein, leading to irreversible inhibition.

While specific IC50 values from this patent are not publicly available in the same format as peer-reviewed articles, the invention highlights the utility of the pyrido[2,3-b]pyrazine-2,3-dione core in designing covalent inhibitors for challenging targets like KRAS.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrido[2,3-b]pyrazine analogs is highly dependent on the nature and position of substituents. Key SAR insights from various studies include:

  • Substituents on the Pyridine Ring: Modifications at the 7-position of the pyridopyrazine core have been shown to significantly influence inhibitory activity against cancer cell lines.[3]

  • N-Alkylation: The synthesis of N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been reported, indicating that the nitrogen atoms of the pyrazine ring are amenable to substitution, which can impact solubility and cell permeability.[5]

  • Oxidation State: Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have been shown to possess strong antibacterial activity, whereas the corresponding 1-oxide derivatives were inactive.[6] This suggests that the oxidation state of the pyrazine nitrogen atoms can dramatically alter the biological activity profile.

The following diagram illustrates the key points of chemical diversification on the pyrido[2,3-b]pyrazine-2,3-dione scaffold.

SAR_Highlights cluster_0 Pyrido[2,3-b]pyrazine-2,3-dione Core cluster_1 Key Modification Points cluster_2 Resulting Biological Impact core core Potency Modulated Potency core->Potency Selectivity Altered Selectivity core->Selectivity PK Improved Pharmacokinetics core->PK N1 N1-Substitution N1->core N4 N4-Substitution N4->core R7 7-Position Substitution R7->core

Caption: Key diversification points on the pyrido[2,3-b]pyrazine-2,3-dione scaffold and their impact on biological properties.

Experimental Protocols

The evaluation of pyrido[2,3-b]pyrazine analogs typically involves a cascade of in vitro and cell-based assays. Below are representative protocols for assessing anticancer activity.

Synthesis of N1,N4-Dialkylated Pyrido[2,3-b]pyrazine-2,3-dione Analogs

A novel and efficient synthetic strategy for the preparation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives has been developed using phase-transfer catalysis under mild conditions.[5]

Step-by-Step Protocol:

  • Starting Material: 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

  • Reaction Conditions: The parent compound is reacted with an appropriate alkyl halide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., potassium carbonate) in a suitable organic solvent.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up, and the crude product is purified by column chromatography on silica gel to afford the desired N1,N4-dialkylated analog.

  • Characterization: The structure of the final compound is confirmed by NMR spectroscopy and mass spectrometry.[5]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, H1975, HCC827) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]

  • Compound Treatment: The synthesized pyrido[2,3-b]pyrazine analogs are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

The following diagram illustrates the workflow for the synthesis and in vitro evaluation of pyrido[2,3-b]pyrazine analogs.

workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_output Output start Starting Materials reaction Phase-Transfer Catalysis start->reaction purification Purification reaction->purification characterization NMR, Mass Spec purification->characterization cell_culture Cancer Cell Seeding characterization->cell_culture Test Compounds treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_data Structure-Activity Relationship Data data_analysis->sar_data

Caption: Workflow for the synthesis and in vitro evaluation of pyrido[2,3-b]pyrazine analogs.

Mechanism of Action: EGFR-TK Autophosphorylation Inhibition

Mechanistic studies have demonstrated that certain pyrido[2,3-b]pyrazine analogs exert their anticancer effects by inhibiting the autophosphorylation of EGFR tyrosine kinase.[4] This inhibition leads to the downstream suppression of pro-survival signaling pathways and the induction of apoptosis in cancer cells.

The following diagram depicts the proposed mechanism of action.

MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P_EGFR->signaling proliferation Cell Proliferation & Survival signaling->proliferation apoptosis Apoptosis signaling->apoptosis inhibitor Pyrido[2,3-b]pyrazine Analog inhibitor->P_EGFR

Caption: Inhibition of EGFR autophosphorylation by pyrido[2,3-b]pyrazine analogs.

Conclusion

The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Through targeted chemical modifications, it is possible to develop potent and selective inhibitors of key oncogenic drivers, including EGFR and KRAS. The comparative analysis presented in this guide highlights the importance of structure-activity relationship studies in optimizing the pharmacological properties of these compounds. Further research into the mechanism of action and in vivo efficacy of these analogs is warranted to translate their preclinical potential into clinical applications.

References

  • Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. [Link]

  • Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. [Link]

  • Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. [Link]

  • Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

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Navigating the Reproducibility of Kinase Inhibition: A Comparative Guide to a Pyrido[2,3-d]pyrimidine-2,4-dione Analog and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Gap in the Literature

Initial inquiries into the biological activity and reproducibility of findings for 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione revealed a significant gap in the published literature. To provide a valuable and data-driven resource for researchers in drug discovery, this guide will focus on a closely related and well-characterized analog: 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide , hereafter referred to as Compound A-484954 . This compound belongs to the pyrido[2,3-d]pyrimidine class and has been identified as a potent inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF-2K), a critical regulator of protein synthesis.[1]

This guide will provide an in-depth comparison of Compound A-484954 with other commonly cited eEF-2K inhibitors, focusing on the reproducibility of their reported activities. We will delve into the causality behind experimental choices, present detailed protocols for assessing eEF-2K inhibition, and offer a transparent comparison of the available data to empower researchers to make informed decisions in their own investigations.

The Target: Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

eEF-2K is a unique calcium/calmodulin-dependent protein kinase that plays a pivotal role in controlling the rate of protein synthesis. It phosphorylates eukaryotic elongation factor 2 (eEF-2), which is responsible for the translocation of the ribosome along mRNA during translation. Phosphorylation of eEF-2 by eEF-2K inhibits its activity, thereby halting protein synthesis. This mechanism is crucial for cellular adaptation to various stresses, including nutrient deprivation and hypoxia. Dysregulation of the eEF-2K signaling pathway has been implicated in several diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.

Below is a diagram illustrating the central role of eEF-2K in the regulation of protein synthesis.

cluster_0 Cellular Stress (e.g., Nutrient Deprivation, Hypoxia) cluster_1 Upstream Signaling Stress Signals Stress Signals Ca2+/Calmodulin Ca2+/Calmodulin Stress Signals->Ca2+/Calmodulin Activates eEF-2K eEF-2K Ca2+/Calmodulin->eEF-2K Activates eEF-2 (Active) eEF-2 (Active) eEF-2K->eEF-2 (Active) Phosphorylates (Inhibits) Ribosome Translocation Ribosome Translocation eEF-2 (Active)->Ribosome Translocation Promotes eEF-2-P (Inactive) eEF-2-P (Inactive) eEF-2-P (Inactive)->Ribosome Translocation Blocks Protein Synthesis Protein Synthesis Ribosome Translocation->Protein Synthesis

Caption: The eEF-2K signaling pathway.

Comparative Analysis of eEF-2K Inhibitors

The reproducibility of findings is paramount in scientific research. In the context of small molecule inhibitors, discrepancies in reported potency can arise from various factors, including assay conditions, reagent purity, and the inherent properties of the compounds themselves. This section provides a comparative overview of Compound A-484954 and other frequently referenced eEF-2K inhibitors.

CompoundReported IC50 (eEF-2K)Key Considerations & Reproducibility Notes
A-484954 280 nM[2]A selective and potent inhibitor identified through high-throughput screening. Its pyrido[2,3-d]pyrimidine scaffold represents a promising starting point for further optimization.
NH125 60 nM[3] and 18 µM[4][5]Significant Reproducibility Issues Reported. Initial reports cited a potent IC50 of 60 nM. However, subsequent, more detailed kinetic analysis has suggested that NH125 may act as a non-specific colloidal aggregator in vitro, with a much weaker true IC50 of 18 µM.[4][5] This highlights the critical importance of assay conditions and control experiments to rule out artefactual inhibition.
Rottlerin 5.3 µM[6]A natural product initially identified as a PKC inhibitor. While it demonstrates activity against eEF-2K, it is not highly selective and inhibits a broad range of other kinases.[7] Its use as a specific eEF-2K probe should be approached with caution.
Staurosporine > 50 µM[8]A broad-spectrum kinase inhibitor that is notably inactive against eEF-2K.[8] This serves as a valuable negative control to demonstrate the unique pharmacological profile of eEF-2K compared to other conventional kinases.

Experimental Protocols for Assessing eEF-2K Inhibition

To ensure the generation of reproducible and reliable data, the use of standardized and well-characterized assay protocols is essential. Below are two common methods for measuring eEF-2K activity and inhibition.

ADP-Glo™ Luminescent Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method that is less hazardous than radioactive assays.

Experimental Workflow:

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Combine eEF-2K, Substrate (eEF-2 peptide), ATP, and Test Compound B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent B->C D Incubate to deplete remaining ATP C->D E Add Kinase Detection Reagent D->E F Incubate to convert ADP to ATP and generate luminescent signal E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ eEF-2K inhibition assay.

Detailed Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing eEF-2K enzyme, a suitable peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on eEF-2), and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Add the test compound (e.g., Compound A-484954) at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction.

    • This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.[9]

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Radioactive [γ-³²P]-ATP Filter Binding Assay

This is a traditional and highly sensitive method for measuring kinase activity. It involves the use of radioactively labeled ATP and the capture of the phosphorylated substrate on a filter membrane.

Detailed Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture as described for the ADP-Glo™ assay, but substitute standard ATP with [γ-³²P]-ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Substrate Capture:

    • Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81).[10]

    • Immediately immerse the paper in a wash buffer (e.g., 75 mM phosphoric acid) to stop the reaction and remove unincorporated [γ-³²P]-ATP.

    • Wash the filter papers several times to reduce background radioactivity.

  • Quantification:

    • Dry the filter papers.

    • Measure the amount of incorporated ³²P using a scintillation counter.

    • The amount of radioactivity is directly proportional to the kinase activity.

Conclusion and Future Directions

The reproducibility of in vitro findings is a cornerstone of robust drug discovery. The case of the pyrido[2,3-d]pyrimidine-2,4-dione derivative, Compound A-484954, and its comparison with other reported eEF-2K inhibitors underscores the importance of rigorous experimental design and critical evaluation of published data. While Compound A-484954 presents a promising and selective scaffold for eEF-2K inhibition, the conflicting reports on compounds like NH125 serve as a crucial reminder of the potential for experimental artifacts.

For researchers investigating eEF-2K, we recommend the following:

  • Utilize well-validated and selective tool compounds , such as A-484954, for initial studies.

  • Employ multiple, mechanistically distinct assay formats to confirm findings and rule out compound interference.

  • Include appropriate positive and negative controls , such as staurosporine, to benchmark the activity of novel inhibitors.

By adhering to these principles of scientific integrity, the research community can build a more reliable and reproducible foundation for the development of novel therapeutics targeting eEF-2K and other critical cellular pathways.

References

  • Arora, S., et al. (2003). Identification and characterization of an inhibitor of eukaryotic elongation factor 2 kinase against human cancer cell lines. Cancer Research, 63(20), 6894-6899.
  • Chen, Z., et al. (2011). 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) induces phosphorylation of eukaryotic elongation factor-2 (eEF2): a cautionary note on the anticancer mechanism of an eEF2 kinase inhibitor. Journal of Biological Chemistry, 286(51), 43951-43958.
  • Dar, A. C., et al. (2012). Investigating the kinetic mechanism of inhibition of elongation factor 2 kinase by NH125: evidence of a common in vitro artifact. Biochemistry, 51(8), 1650-1657.
  • Gschwendt, M., et al. (1994). Elongation factor-2 kinase: effective inhibition by the novel protein kinase inhibitor rottlerin and relative insensitivity towards staurosporine. FEBS Letters, 338(1), 85-88.
  • Xiao, Y., et al. (2016). A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors. Acta Pharmaceutica Sinica B, 6(5), 475-481.
  • Zhang, L., et al. (2021). Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy. Molecules, 26(11), 3295.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Hastie, C. J., et al. (2006). A protocol for the assay of protein kinases using radiolabeled ATP.

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A Researcher's Guide to Cross-Validation of Pyridopyrazine Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a compound's precise mechanism of action (MoA) is paramount. The pyridopyrazine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities. While initial high-throughput screens may identify a primary target, a rigorous, multi-faceted approach is essential to confirm this interaction and uncover potential off-target effects that could influence therapeutic outcomes or lead to toxicity.

This guide provides an in-depth comparison of modern experimental strategies for the cross-validation of the MoA for a hypothetical pyridopyrazine-based inhibitor. We will explore a logical, tiered approach, moving from initial biochemical confirmation to direct evidence of target engagement in a cellular context, and finally to a global assessment of selectivity across the proteome. The causality behind each experimental choice will be explained, ensuring a self-validating and robust investigational framework.

The Subject of Our Investigation: A Pyridopyrazine Kinase Inhibitor

Let's consider a hypothetical pyridopyrazine compound, "Pyrido-Inhib-A," identified from a phenotypic screen for its anti-proliferative effects in a cancer cell line. Initial biochemical assays suggest that Pyrido-Inhib-A is a potent inhibitor of p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular stress and inflammatory responses.[1][2][3][4][5] The primary hypothesis is that Pyrido-Inhib-A functions as an ATP-competitive inhibitor of p38α MAPK.

Our goal is to design a comprehensive validation strategy to:

  • Confirm the direct biochemical inhibition of p38α MAPK.

  • Verify direct binding and engagement of Pyrido-Inhib-A with p38α MAPK in a live-cell environment.

  • Assess the selectivity of Pyrido-Inhib-A against the broader human kinome.

  • Identify any unanticipated off-targets that may contribute to its observed phenotype.

Level 1: Foundational Evidence - Biochemical Assays

The first step is to confirm the initial screening hit with robust, quantitative biochemical assays. These in vitro assays are crucial for determining the potency and mode of inhibition against the purified target protein, free from the complexities of a cellular environment.

Comparative Biochemical Assays

We will compare two common non-radioactive assay formats: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescence-based ADP detection assay.

  • LanthaScreen™ TR-FRET Kinase Binding Assay: This assay directly measures the binding of the inhibitor to the kinase. It relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase, which disrupts the FRET signal between a europium-labeled antibody and the tracer.

  • ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is directly proportional to the ADP concentration, and therefore, the kinase activity.

Table 1: Comparative Biochemical Potency of Pyrido-Inhib-A

Assay TypeParameterPyrido-Inhib-AStaurosporine (Control)
LanthaScreen™ BindingKd (nM)155
ADP-Glo™ ActivityIC50 (nM)3812
Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare serial dilutions of Pyrido-Inhib-A in the assay buffer containing 1% DMSO. Reconstitute purified p38α MAPK enzyme and its specific substrate (e.g., MBP) to optimal concentrations, as determined by prior titration experiments.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of the enzyme/substrate mix. Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for p38α). Incubate for 1 hour at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Level 2: Cellular Confirmation - Target Engagement Assays

While biochemical assays are essential, they do not confirm that the compound can enter a cell and bind to its intended target in the complex intracellular environment. Cellular target engagement assays provide this crucial piece of evidence.

Comparative Cellular Target Engagement Assays

We will employ two powerful and distinct methods to measure target engagement in intact cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[6][7][8][9][10] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates direct binding.

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay performed in live cells.[11][12][13][14][15] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer binds, BRET occurs. An unlabeled compound that competes with the tracer for binding will disrupt the BRET signal in a dose-dependent manner, allowing for the determination of cellular affinity.

Rationale: CETSA® offers the advantage of working with the endogenous, unmodified target protein.[16][17][18] NanoBRET™, on the other hand, provides a more direct and often more sensitive measure of binding affinity in real-time within living cells.[19][20][21][22] Using both techniques provides a high degree of confidence in cellular target engagement.

G cluster_0 Cellular Thermal Shift Assay (CETSA®) Workflow cluster_1 NanoBRET™ Target Engagement Workflow A Treat cells with Pyrido-Inhib-A or Vehicle B Heat cells to different temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble p38α (e.g., Western Blot) C->D E Plot melt curve and determine thermal shift (ΔTm) D->E F Transfect cells with p38α-NanoLuc® construct G Add NanoBRET™ tracer and Pyrido-Inhib-A F->G H Add Nano-Glo® substrate G->H I Measure luminescence and fluorescence H->I J Calculate BRET ratio and determine IC50 I->J

Caption: Comparative workflows for CETSA® and NanoBRET™ target engagement assays.

Table 2: Comparative Cellular Target Engagement of Pyrido-Inhib-A on p38α

Assay TypeParameterPyrido-Inhib-A
CETSA®Thermal Shift (ΔTm)+ 4.2 °C at 1 µM
NanoBRET™Cellular IC50 (nM)150
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa) to ~80% confluency. Treat cells with various concentrations of Pyrido-Inhib-A or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble p38α MAPK in each sample using a standard Western blot protocol with a specific anti-p38α antibody.

  • Data Analysis: Plot the percentage of soluble p38α relative to the non-heated control against the temperature for both vehicle- and drug-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm (ΔTm) indicates target engagement.

Level 3: Global Specificity - Proteome-Wide Profiling

Confirming on-target engagement is a critical milestone. However, to build a comprehensive safety and efficacy profile, it is equally important to understand what other proteins, if any, Pyrido-Inhib-A interacts with. A highly selective compound is often desirable, but in some cases, polypharmacology can be beneficial. Proteome-wide profiling techniques provide an unbiased view of a compound's selectivity.

Comparative Off-Target Profiling Methods

We will compare a broad, competition-based kinase profiling panel with a more unbiased chemical proteomics approach.

  • KINOMEscan™: This is a competition-based binding assay that quantifies the ability of a compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of over 450 kinases.[23][24][25][26] The amount of kinase bound to the solid support is measured, providing a comprehensive overview of the compound's kinase selectivity.

  • Chemical Proteomics (Affinity Chromatography-Mass Spectrometry): This approach uses an immobilized version of Pyrido-Inhib-A (a "bait" molecule) to capture interacting proteins ("prey") from a cell lysate.[27][28][29] The captured proteins are then identified and quantified by mass spectrometry. A competition experiment, where the lysate is pre-incubated with free Pyrido-Inhib-A, is crucial to distinguish specific binders from non-specific interactions.

Rationale: KINOMEscan™ provides a rapid and standardized way to assess selectivity across the known kinome, which is the most likely off-target space for an ATP-competitive inhibitor. Chemical proteomics, while more resource-intensive, offers the potential to identify completely unexpected off-targets, including non-kinase proteins, which could be critical for understanding the compound's full biological activity.[30]

G cluster_0 Cross-Validation Logic A Hypothesized MoA: Pyrido-Inhib-A inhibits p38α B Biochemical Assays (TR-FRET, ADP-Glo) Potency & MoI Confirmed? A->B Yes C Cellular Target Engagement (CETSA®, NanoBRET™) Binding in Cells Confirmed? B->C Yes F Re-evaluate Hypothesis: - Assay Artifact? - Incorrect Target? B->F No D Proteome-Wide Selectivity (KINOMEscan™, Chemoproteomics) On-Target Specificity & Off-Targets Identified? C->D Yes C->F No E Validated MoA: Selective p38α engagement with defined off-targets D->E G Refine MoA: - Polypharmacology? - Unexpected Target? D->G No

Caption: Logical flow for cross-validating the mechanism of action.

Table 3: Illustrative KINOMEscan™ Results for Pyrido-Inhib-A at 1 µM

Kinase TargetPercent of Control (%)Interpretation
MAPK14 (p38α) 0.5 Strong binding (On-Target)
MAPK11 (p38β)12Moderate binding
RIPK230Weak binding
JNK185No significant binding
ERK292No significant binding
400+ other kinases>90No significant binding
(Note: Lower % of control indicates stronger binding)

Integrating the Data for a Complete Picture

The true power of this cross-validation strategy lies in the synthesis of data from all three levels of investigation.

  • Concordance between Biochemistry and Cellular Engagement: The biochemical IC50 (38 nM) and the cellular NanoBRET™ IC50 (150 nM) are in reasonable agreement. The rightward shift in potency in the cellular assay is expected, as the compound must cross the cell membrane and compete with high intracellular ATP concentrations. The positive CETSA® thermal shift provides unequivocal evidence of direct physical interaction in a cellular context.

  • Selectivity Profile: The KINOMEscan™ data confirms that Pyrido-Inhib-A is a highly potent p38α inhibitor. It also reveals some activity against the closely related p38β isoform and weaker binding to RIPK2. This information is critical. Is the inhibition of p38β and RIPK2 desirable or a potential liability? This guides the next steps in preclinical safety assessment.

  • Uncovering the Unknown: The chemical proteomics experiment might reveal that, in addition to kinases, Pyrido-Inhib-A also binds to a non-kinase target, for example, a bromodomain-containing protein. This unexpected finding, which would be missed by a kinase-centric approach, could explain aspects of the compound's phenotypic effects not attributable to p38 inhibition alone.

By systematically applying and comparing these orthogonal methods, we move from a simple hypothesis to a deeply validated mechanism of action. This rigorous approach not only builds confidence in the primary MoA but also provides a comprehensive understanding of the compound's polypharmacology, which is essential for its successful translation into a therapeutic candidate.

References

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Sources

Benchmarking 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione against standard therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione against Standard Therapies for Rheumatoid Arthritis

Introduction: The Need for Advanced Rheumatoid Arthritis Therapies

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction and disability.[1] The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines.[1] A critical signaling nexus in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[2][3] Cytokines pivotal to RA, such as Interleukin-6 (IL-6), signal through this pathway, making JAKs a prime therapeutic target.[2][4]

This guide introduces a hypothetical novel compound, This compound (hereafter referred to as Compound X ), a potent and selective small molecule inhibitor of the JAK enzyme family. Its unique chemical scaffold suggests a potential for high efficacy and a differentiated safety profile.

To rigorously evaluate its preclinical potential, Compound X will be benchmarked against a panel of established RA therapies, each representing a distinct mechanism of action and clinical application:

  • Tofacitinib : An oral JAK inhibitor that primarily targets JAK1 and JAK3, serving as a direct mechanistic competitor.[1][5][6]

  • Methotrexate (MTX) : A folate pathway antagonist and the most common first-line disease-modifying antirheumatic drug (DMARD) for RA.[7][8][9]

  • Adalimumab : A fully human monoclonal antibody that inhibits Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[10][11] It represents the biologic standard of care.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the preclinical performance of Compound X, detailing the experimental rationale, protocols, and data interpretation necessary to establish its therapeutic potential.

Part 1: The Benchmarking Strategy: A Multi-Tiered Approach

A successful benchmarking program must progress logically from foundational biochemistry to complex in vivo models. This ensures that resource-intensive animal studies are undertaken only with compounds that demonstrate superior characteristics at the molecular and cellular levels. Our strategy is built on a three-tiered pyramid: In Vitro Biochemical Assays, Cell-Based Functional Assays, and In Vivo Disease Models.

cluster_0 Benchmarking Workflow A Tier 1: In Vitro Biochemical Assays (Target Potency & Selectivity) B Tier 2: Cell-Based Functional Assays (Cellular Potency & Pathway Inhibition) A->B Proceed if Potent & Selective C Tier 3: In Vivo Preclinical Model (Efficacy in Disease Model) B->C Proceed if Cell-Active

Caption: A three-tiered workflow for benchmarking Compound X.

Part 2: In Vitro Benchmarking: Defining Potency and Selectivity

The initial step is to quantify the direct interaction of Compound X with its intended targets and to assess its specificity across the JAK family. This is critical because the specific JAK enzyme inhibited can influence both efficacy and potential side effects.[5]

Experiment 1: JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against the four members of the JAK family (JAK1, JAK2, JAK3, TYK2) and compare it directly to Tofacitinib.

Causality Behind Experimental Choices: An in vitro kinase assay provides the cleanest system to measure direct enzyme inhibition, free from the complexities of cellular uptake, metabolism, or off-target effects.[12][13] We use a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™), a robust and high-throughput method.[14][15] The concentration of ATP is kept near the Michaelis constant (Km) of each enzyme to ensure the accurate determination of IC50 values for ATP-competitive inhibitors.[14]

Detailed Protocol: In Vitro Kinase Assay[12][14]
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of Compound X and Tofacitinib in 100% DMSO, starting from a 1 mM stock.

  • Plate Setup : Using an acoustic liquid handler, dispense 50 nL of the compound dilutions into a 384-well assay plate. Include DMSO-only wells (0% inhibition) and wells with a potent pan-kinase inhibitor like Staurosporine (100% inhibition).

  • Enzyme/Substrate Addition : Prepare a 2X solution of recombinant human JAK enzyme and a suitable peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation : Prepare a 2X ATP solution in the assay buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL. Incubate for 60 minutes at room temperature.

  • Signal Detection : Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Analysis : Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Summary

The results will be summarized to directly compare the potency and selectivity profile of Compound X against Tofacitinib.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Compound X [Expected Value][Expected Value][Expected Value][Expected Value][e.g., JAK1/3 selective]
Tofacitinib 5201100JAK1/3 selective

Part 3: Cell-Based Benchmarking: Verifying Cellular Activity

Demonstrating potency in a biochemical assay is the first step. The next critical validation is to confirm that the compound can penetrate the cell membrane and inhibit the JAK-STAT pathway in a relevant cellular context.

Experiment 2: Cytokine-Induced STAT Phosphorylation Assay

Objective: To measure the ability of Compound X to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation in human cells.

Causality Behind Experimental Choices: This assay directly measures the functional consequence of JAK inhibition within a cell.[16][17] We will use a human cell line (e.g., HeLa or TF-1 cells) and stimulate with a specific cytokine (e.g., IL-6) to activate the JAK-STAT pathway.[18][19] The endpoint, STAT phosphorylation (pSTAT), is a direct and quantifiable biomarker of pathway activation.[18] This allows for a comparison of the cellular potency (IC50) of Compound X against Tofacitinib and demonstrates the mechanism of action. Methotrexate and Adalimumab are included as negative controls in this specific pathway assay, as they do not directly inhibit JAKs.[8][10]

Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 5. Transcription CompoundX Compound X Tofacitinib CompoundX->JAK INHIBITION

Caption: JAK-STAT signaling pathway and point of inhibition.

Detailed Protocol: Cellular pSTAT Assay[17][20]
  • Cell Culture : Seed human TF-1 cells in a 96-well plate and starve overnight in a low-serum medium.

  • Compound Treatment : Pre-treat cells with serial dilutions of Compound X, Tofacitinib, Methotrexate, or Adalimumab for 1-2 hours.

  • Cytokine Stimulation : Stimulate the cells with a pre-determined concentration of recombinant human IL-6 (e.g., 10 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis : Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA) : Use a sandwich ELISA kit specific for phosphorylated STAT3 (pSTAT3). Add cell lysates to the pre-coated plate, followed by detection antibodies and substrate.

  • Data Analysis : Measure absorbance at 450 nm. Calculate the percent inhibition of the pSTAT3 signal for each compound concentration and determine the IC50 value.

Anticipated Data Summary
CompoundCellular pSTAT3 IC50 (nM)Mechanism
Compound X [Expected Value]Direct JAK Inhibition
Tofacitinib ~50 nMDirect JAK Inhibition
Methotrexate >10,000 nMNo Direct Inhibition
Adalimumab >10,000 nMNo Direct Inhibition

Part 4: In Vivo Benchmarking: Assessing Preclinical Efficacy

The ultimate preclinical test is to evaluate the compound's efficacy in a well-established animal model of the disease. The Collagen-Induced Arthritis (CIA) model in mice is considered the gold standard for RA research as it shares many immunological and pathological features with human RA.[20][21][22]

Experiment 3: Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To assess the therapeutic efficacy of Compound X in reducing the clinical signs of arthritis in the CIA mouse model, compared to Tofacitinib, Methotrexate, and Adalimumab.

Causality Behind Experimental Choices: The CIA model is initiated by an immunization with type II collagen, which triggers an autoimmune response targeting the joints, mimicking key aspects of RA pathogenesis.[22][23] We will use a therapeutic dosing regimen, starting treatment after the onset of clinical arthritis, which is more representative of the clinical situation. Efficacy will be measured using a standardized clinical scoring system, paw swelling measurements, and terminal histological analysis of the joints.

cluster_1 In Vivo CIA Model Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day28 Day ~28: Onset of Arthritis Begin Therapeutic Dosing Day21->Day28 Day42 Day 42: Terminal Endpoint (Scoring, Histology) Day28->Day42

Caption: Experimental timeline for the CIA mouse model.

Detailed Protocol: CIA Mouse Model[21][24]
  • Model Induction : Immunize susceptible DBA/1 mice (8-10 weeks old) at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on Day 0.[23]

  • Booster : On Day 21, administer a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[23]

  • Monitoring and Grouping : Monitor mice daily for signs of arthritis starting from Day 24. Once an animal develops a clinical score of ≥2, randomize it into a treatment group.

  • Treatment Groups (n=10 per group) :

    • Vehicle Control (e.g., oral gavage)

    • Compound X (e.g., 30 mg/kg, oral, once daily)

    • Tofacitinib (e.g., 15 mg/kg, oral, once daily)

    • Methotrexate (e.g., 1 mg/kg, intraperitoneal, 3x/week)

    • Adalimumab (e.g., 10 mg/kg, intraperitoneal, 2x/week)

  • Efficacy Readouts :

    • Clinical Score : Score each paw daily on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=mild swelling of ankle/wrist, 3=moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness : Measure the thickness of the hind paws every other day using a digital caliper.

  • Terminal Analysis (Day 42) : Euthanize mice and collect hind paws for histological analysis. Score for inflammation, pannus formation, and bone/cartilage erosion.

Anticipated Data Summary
Treatment GroupMean Clinical Score (Day 42)Paw Swelling Reduction (%)Histological Damage Score
Vehicle Control~10-120%High
Compound X [Expected Value][Expected Value][Expected Value]
Tofacitinib ~4-6~50-60%Low-Moderate
Methotrexate ~6-8~30-40%Moderate
Adalimumab ~3-5~60-70%Low

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a rigorous, multi-tiered strategy to evaluate the preclinical potential of Compound X, a novel JAK inhibitor for Rheumatoid Arthritis. By systematically comparing its performance against established standards—Tofacitinib, Methotrexate, and Adalimumab—across biochemical, cellular, and in vivo platforms, a robust data package can be generated.

Favorable outcomes, such as superior potency or selectivity in in vitro assays, potent inhibition of cytokine signaling in cells, and efficacy comparable or superior to standards in the CIA model, would provide a strong rationale for advancing Compound X into investigational new drug (IND)-enabling studies. Subsequent research should focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, comprehensive safety toxicology, and the exploration of biomarkers to guide clinical development. This structured approach ensures that only the most promising candidates proceed, maximizing the potential for delivering a new, effective therapy to patients with Rheumatoid Arthritis.

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  • ResearchGate. (n.d.). Roles of the JAK-STAT pathway in the pathogenesis of rheumatoid arthritis and recently approved JAK inhibitors. Retrieved from [Link]

  • EMJ. (2016). Adalimumab Drug Suppresses Inflammation in Rheumatoid Arthritis Patients. Retrieved from [Link]

  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • Harrington, R., Al Nokhatha, S., & Conway, R. (2020). JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. Journal of Inflammation Research, 13, 519-531. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • PubMed. (n.d.). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. Retrieved from [Link]

  • MDPI. (n.d.). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). Retrieved from [Link]

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A Head-to-Head Comparison of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold has garnered considerable attention due to its diverse biological activities, including potential as anticancer and antimicrobial agents. The strategic placement of substituents on this heterocyclic system can profoundly influence its physicochemical properties and biological targets. This guide provides a detailed head-to-head comparison of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione and its key positional isomers. We will delve into their synthesis, spectroscopic characterization, and a comparative analysis of their potential biological relevance based on structure-activity relationships observed in related compounds.

The Significance of Isomerism in the Pyrido[2,3-b]pyrazine Core

Isomerism plays a pivotal role in drug design and development. Positional isomers, such as the N-methylated and C-methylated derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, can exhibit vastly different pharmacological profiles. The location of a methyl group can alter a molecule's polarity, hydrogen bonding capacity, metabolic stability, and steric interactions with biological targets. This guide will focus on the comparative analysis of four key isomers:

  • 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (Parent Compound)

  • This compound

  • 1-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • 7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

cluster_isomers Key Isomers of Methyl-dihydropyrido[2,3-b]pyrazine-2,3-dione Parent 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione 4-Methyl 4-Methyl Isomer Parent->4-Methyl N4-Methylation 1-Methyl 1-Methyl Isomer Parent->1-Methyl N1-Methylation 7-Methyl 7-Methyl Isomer Parent->7-Methyl C7-Methylation 8-Methyl 8-Methyl Isomer Parent->8-Methyl C8-Methylation

Caption: Key positional isomers of the dihydropyrido[2,3-b]pyrazine-2,3-dione core.

Synthesis Strategies for Methylated Dihydropyrido[2,3-b]pyrazine-2,3-diones

The synthesis of the pyrido[2,3-b]pyrazine core can be achieved through various multicomponent reactions. A common and effective approach involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the target compounds, this would typically involve oxalic acid derivatives.

Diaminopyridine 2,3-Diaminopyridine (or methylated derivative) Condensation Condensation Diaminopyridine->Condensation Oxalic_Acid_Derivative Oxalic Acid Derivative (e.g., diethyl oxalate) Oxalic_Acid_Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Product 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (or methylated isomer) Cyclization->Product

Caption: General synthetic workflow for pyridopyrazine-2,3-diones.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure based on common synthetic methods for this class of compounds.

  • Reaction Setup: To a solution of the appropriate 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add diethyl oxalate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 h) and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Comparison

The position of the methyl group is expected to have a discernible effect on the spectroscopic properties of the isomers.

CompoundMolecular WeightPredicted logPKey ¹H NMR Signals (Predicted, in DMSO-d6)Key ¹³C NMR Signals (Predicted, in DMSO-d6)
Parent Compound 163.14~0.5Pyridine-H: δ 7.0-8.5 ppm; NH: δ 11.0-12.0 ppmCarbonyl-C: δ 155-165 ppm
4-Methyl Isomer 177.16~0.9N-CH₃: δ ~3.4 ppm; Pyridine-H shiftsCarbonyl-C shifts; N-CH₃: δ ~30 ppm
1-Methyl Isomer 177.16~0.9N-CH₃: δ ~3.2 ppm; Pyridine-H shiftsCarbonyl-C shifts; N-CH₃: δ ~28 ppm
7-Methyl Isomer 177.16~1.0C-CH₃: δ ~2.4 ppm; Splitting of pyridine signalsC-CH₃: δ ~20 ppm; Aromatic-C shifts
8-Methyl Isomer 177.16~1.0C-CH₃: δ ~2.5 ppm; Splitting of pyridine signalsC-CH₃: δ ~22 ppm; Aromatic-C shifts

Note: Predicted values are based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary. A ¹H NMR spectrum for the parent 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is available in the SpectraBase database, which can serve as a reference.[1] A record for 7-Methyl-1,4-dihydro-pyrido-[2,3-b]-pyrazine-2,3-dione also exists, indicating the availability of at least one NMR spectrum for a C-methylated isomer.[2]

Comparative Biological Activity and Structure-Activity Relationship (SAR)

  • Anticancer Activity: Some pyrido[2,3-b]pyrazine derivatives have been investigated as potential antitumor agents.[3]

  • Antibacterial Activity: Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated antibacterial properties.[4]

  • DNA Intercalation and Sensing: The planar structure of the pyrido[2,3-b]pyrazine system allows for intercalation with DNA, a property that has been explored for electrochemical DNA sensing.[5]

  • Antioxidant and Antiurease Activity: Certain derivatives have also been screened for their antioxidant and antiurease activities.[5]

Postulated Isomeric Effects on Biological Performance:
  • N-Methylation (1- and 4-isomers): The introduction of a methyl group on one of the nitrogen atoms removes a hydrogen bond donor site. This can significantly impact interactions with biological targets that rely on hydrogen bonding. The altered lipophilicity may also affect cell permeability and metabolic stability.

  • C-Methylation (7- and 8-isomers): Methylation on the pyridine ring can influence the electronic properties of the aromatic system and introduce steric bulk. This can affect the molecule's ability to fit into the binding pocket of a target protein and may also influence its planarity, which is crucial for DNA intercalation.

cluster_workflow Comparative Evaluation Workflow Synthesis Synthesis of Isomers Characterization Spectroscopic & Physicochemical Characterization (NMR, IR, MS, logP) Synthesis->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Antimicrobial) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A conceptual workflow for the comparative evaluation of the isomers.

Conclusion for the Research Professional

The strategic methylation of the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core presents a valuable avenue for the exploration of new therapeutic agents. While direct head-to-head comparative data is sparse, the available literature on related compounds suggests that the position of the methyl group will have a profound impact on the physicochemical properties and biological activity of these isomers.

This guide provides a framework for the synthesis and characterization of these compounds, enabling researchers to systematically investigate their potential. The N-methylated isomers (1- and 4-methyl) and the C-methylated isomers (7- and 8-methyl) offer distinct structural modifications that are likely to translate into unique pharmacological profiles. Further investigation into the biological activities of these specific isomers is warranted and could lead to the discovery of novel lead compounds for drug development.

References

  • [Synthesis of pyrido-annelated[2][5][6][7]tetrazines,[2][6][7]triazepine, and[2][5][6][7]tetrazepines for anticancer, DFT, and molecular docking studies.]([Link])

  • 2][6]-diazepine and pyrido-[2,3-d]-pyrimidine.

  • [(PDF) Synthesis of pyrido-annelated[2][5][6][7]tetrazines,[2][6][7]triazepine, and[2][5][6][7]tetrazepines for anticancer, DFT, and molecular docking studies.]([Link])

Sources

Independent Verification of Pyridopyrimidines' Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for potent, selective, and safe anti-inflammatory agents is a perpetual challenge. Pyridopyrimidines, a class of heterocyclic compounds, have emerged as a scaffold of significant interest, demonstrating considerable promise in modulating key inflammatory pathways. This guide provides an in-depth, objective comparison of the anti-inflammatory performance of pyridopyrimidine derivatives against established alternatives, supported by experimental data and detailed protocols for independent verification. Our focus is on empowering researchers, scientists, and drug development professionals with the critical information needed to evaluate and advance these promising molecules.

The Mechanistic Underpinnings of Pyridopyrimidine Activity

The anti-inflammatory effects of pyridopyrimidine derivatives are not monolithic; they arise from the inhibition of several key signaling molecules and enzymes that are pivotal to the inflammatory cascade. Numerous studies suggest that their efficacy is primarily attributed to the modulation of cyclooxygenase (COX) enzymes, mitogen-activated protein kinases (MAPKs), and Janus kinases (JAKs).[1][2]

A significant number of pyridopyrimidine-based compounds have been developed as selective inhibitors of COX-2 , the inducible enzyme responsible for producing pro-inflammatory prostaglandins at the site of inflammation.[3][4] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Furthermore, certain pyridopyrimidine scaffolds have been engineered to inhibit p38 MAP kinase , a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][6] Inhibition of this pathway can effectively suppress the upstream drivers of the inflammatory response. Another key target is the JAK-STAT pathway , which is crucial for signaling a wide array of cytokines involved in immunity and inflammation.[7][8] Pyridopyrimidine-based JAK inhibitors, particularly those selective for specific JAK isoforms, are being explored for the treatment of autoimmune disorders like rheumatoid arthritis.[8][9]

Pyridopyrimidine_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates TLR4 TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK activates NFkB NF-κB TLR4->NFkB activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Gene_Expression Pro-inflammatory Gene Expression pSTAT->Gene_Expression translocates to nucleus p38_MAPK->Gene_Expression activates transcription factors NFkB->Gene_Expression translocates to nucleus COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_enzyme->Prostaglandins produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Gene_Expression->COX2_enzyme induces LPS LPS LPS->TLR4 Cytokines Cytokines Cytokines->Cytokine_Receptor Pyridopyrimidines Pyridopyrimidines Pyridopyrimidines->JAK inhibit Pyridopyrimidines->p38_MAPK inhibit Pyridopyrimidines->COX2_enzyme inhibit

Caption: Key anti-inflammatory mechanisms of pyridopyrimidines.

Comparative Efficacy Analysis: A Data-Driven Overview

To objectively assess the anti-inflammatory potential of pyridopyrimidines, we have compiled quantitative data from various independent studies. The following tables summarize their performance in key in vitro and in vivo assays compared to widely used reference drugs.

In Vitro Anti-Inflammatory Activity

The ability of a compound to inhibit key inflammatory mediators in vitro is a primary indicator of its potential. The most common assays measure the inhibition of enzymes like COX-2 or the suppression of inflammatory molecules like nitric oxide (NO) in stimulated immune cells.

Compound ID / ClassTarget / AssayIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)Selectivity Index (SI) COX-1/COX-2Source
Pyridopyrimidinone (IIId)COX-20.67Celecoxib1.11-[3]
Pyridopyrimidinone (IIIf)COX-20.95Celecoxib1.1111.82[3]
Pyridopyrimidinone (IIIi)COX-20.69Celecoxib1.11-[3]
Pyrrolopyrimidine (5a)COX-20.09Celecoxib0.05157.7
Pyrrolopyrimidine (5b)COX-20.07Celecoxib0.05200.0
Pyrimidine-Pyridine Hybrid (27)COX-20.62Celecoxib1.11-[1]
Pyrimidine-Pyridine Hybrid (29)COX-20.25Celecoxib1.11-[1]
Pyrimidine Derivative (L1)COX-22.51Meloxicam2.2139.84
Pyrimidine Derivative (9d)NO Production88.7---[10]

IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index for COX-2 over COX-1. A higher value indicates greater selectivity.

The data clearly indicates that several pyridopyrimidine and related pyrimidine derivatives exhibit potent COX-2 inhibitory activity, with some compounds demonstrating IC₅₀ values superior to the reference drug Celecoxib.[1][3] Notably, certain pyrrolopyrimidine derivatives show very high selectivity for COX-2, which is a desirable characteristic for minimizing side effects.[4]

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[11] The following table presents the in vivo efficacy of representative pyridopyrimidine derivatives.

Compound ID / ClassDose (mg/kg)% Inhibition of Edema (at 3h)Reference DrugRef. Drug % Inhibition (at 3h)Source
Pyridopyrimidinone (IIIf)1059%Celecoxib55%[12]
Pyridopyrimidinone (IIIg)1054%Celecoxib55%[12]
Pyridopyrimidinone (IIIh)1052%Celecoxib55%[12]
Pyrimidine Derivative (7)- (ED₅₀ = 8.23 µM)-Indomethacin- (ED₅₀ = 9.17 µM)[1]
Pyrimidine Derivative (9)- (ED₅₀ = 9.47 µM)-Indomethacin- (ED₅₀ = 9.17 µM)[1]
2-thiopyrimidine derivative (19)10037.4%--[13]
Polysubstituted Pyrimidine-46%--

ED₅₀: The dose that is effective in 50% of the tested population.

In this acute inflammation model, pyridopyrimidinone derivatives demonstrated a reduction in paw edema comparable or even superior to celecoxib, validating their in vivo anti-inflammatory effects.[12] Other pyrimidine series also show significant activity, with some having ED₅₀ values on par with indomethacin.[1]

Protocols for Independent Verification

To ensure trustworthiness and facilitate the independent validation of these findings, we provide detailed, step-by-step protocols for two key assays. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is fundamental for screening compounds that can inhibit the production of nitric oxide, a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate for 24h (allow adherence) A->B C 3. Pre-treat with Pyridopyrimidine or Vehicle B->C D 4. Incubate for 1h C->D E 5. Stimulate with LPS (1 µg/mL) D->E F 6. Incubate for 24h E->F G 7. Collect Supernatant F->G H 8. Add Griess Reagent G->H I 9. Measure Absorbance at 540 nm H->I J 10. Calculate % NO Inhibition I->J

Caption: Experimental workflow for the in vitro NO inhibition assay.

Methodology:

  • Cell Culture and Seeding:

    • Action: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Action: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Action: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

    • Rationale: This initial incubation ensures a healthy, adherent monolayer of cells, providing a consistent baseline for the experiment.

  • Compound Treatment:

    • Action: Prepare stock solutions of pyridopyrimidine test compounds and a reference inhibitor (e.g., L-NAME) in DMSO. Prepare serial dilutions in culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).

    • Action: Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (LPS only).

    • Action: Incubate the plate for 1 hour.

    • Rationale: Pre-treatment with the test compounds allows them to enter the cells and interact with their targets before the inflammatory stimulus is introduced.

  • LPS Stimulation:

    • Action: Add 10 µL of LPS solution to each well (except the negative control wells) to achieve a final concentration of 1 µg/mL.

    • Action: Incubate the plate for a further 24 hours.

    • Rationale: LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages via TLR4, reliably inducing a strong inflammatory response and iNOS expression.

  • Nitrite Quantification (Griess Assay):

    • Action: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Action: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Action: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Action: Measure the absorbance at 540 nm using a microplate reader.

    • Rationale: The Griess assay measures nitrite (a stable breakdown product of NO), which forms a colored azo compound with the reagents, allowing for spectrophotometric quantification.

  • Data Analysis:

    • Action: Create a standard curve using known concentrations of sodium nitrite.

    • Action: Calculate the percentage of NO inhibition for each compound concentration using the formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

    • Action: Determine the IC₅₀ value for each active compound.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is the quintessential model for evaluating acute inflammation in vivo. Injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by edema (swelling), which can be measured to assess the efficacy of an anti-inflammatory agent.

Methodology:

  • Animals and Acclimatization:

    • Action: Use male Wistar or Sprague-Dawley rats (180-200 g).

    • Action: House the animals in standard conditions with free access to food and water for at least one week before the experiment to allow for acclimatization.

    • Rationale: Acclimatization minimizes stress-related physiological changes that could interfere with the inflammatory response.

  • Grouping and Dosing:

    • Action: Divide the animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group 3+: Test Groups (Pyridopyrimidine derivatives at various doses, p.o.)

    • Action: Administer the respective treatments orally (p.o.) via gavage.

    • Rationale: Using a vehicle control accounts for any effects of the administration procedure or solvent. A positive control (a known NSAID) validates the assay and provides a benchmark for comparison.

  • Induction of Edema:

    • Action: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Action: Inject 0.1 mL of 1% (w/v) carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw.

    • Rationale: The one-hour delay allows for the absorption and distribution of the orally administered compounds. Carrageenan is a non-antigenic phlogistic agent that reliably induces inflammation.

  • Measurement of Paw Volume:

    • Action: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

    • Rationale: The inflammatory response to carrageenan is time-dependent, with an early phase (histamine/serotonin release) and a late phase (prostaglandin-mediated). Measuring at multiple time points allows for a more complete characterization of the drug's effect.

  • Data Analysis:

    • Action: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Action: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100

    • Action: Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Perspectives

The independent data presented in this guide strongly support the characterization of pyridopyrimidines as a versatile and potent class of anti-inflammatory agents. Their ability to selectively target key nodes in the inflammatory cascade, such as COX-2, p38 MAPK, and JAKs, provides a strong rationale for their continued development. Several derivatives have demonstrated efficacy comparable or superior to established drugs in both in vitro and in vivo models.

The detailed protocols provided herein offer a robust framework for the independent verification and further exploration of this promising chemical scaffold. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds and exploring their efficacy in more complex, chronic models of inflammatory disease. The continued investigation of pyridopyrimidines holds significant potential for delivering next-generation anti-inflammatory therapies with improved efficacy and safety.

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Advantages of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione over existing compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and protein synthesis, the eukaryotic elongation factor 2 kinase (eEF-2K) has emerged as a compelling therapeutic target, particularly in oncology. This atypical alpha-kinase acts as a crucial regulator of protein translation, a fundamental process often dysregulated in cancer. The search for potent and selective eEF-2K inhibitors has led to the development of several small molecules. This guide provides an in-depth, data-driven comparison of a leading pyrido[2,3-d]pyrimidine-2,4-dione derivative, A-484954 , with other widely recognized eEF-2K inhibitors, NH125 and Rottlerin . Our analysis, supported by experimental data, will illuminate the significant advantages of A-484954, primarily centered on its remarkable selectivity.

The Critical Role of eEF-2K in Cellular Homeostasis and Disease

Eukaryotic elongation factor 2 (eEF-2) is a vital component of the translational machinery, mediating the translocation of the ribosome along mRNA. eEF-2K, in turn, is the dedicated kinase that phosphorylates and inactivates eEF-2. This regulatory mechanism allows cells to conserve energy and resources under conditions of stress, such as nutrient deprivation or hypoxia, by temporarily halting protein synthesis.[1][2]

However, in the context of cancer, this survival mechanism can be co-opted by tumor cells to withstand the harsh microenvironment of a growing tumor.[3][4] Overexpression and activation of eEF-2K have been observed in various cancers, including breast, pancreatic, and lung cancer, often correlating with poor prognosis.[3][5] By inhibiting eEF-2K, the aim is to disrupt this pro-survival signaling, rendering cancer cells more susceptible to therapeutic intervention.

Below is a simplified representation of the eEF-2K signaling pathway and its role in cancer cell survival.

eEF2K_Pathway cluster_upstream Upstream Signals cluster_activation Kinase Activation cluster_downstream Downstream Effects Nutrient Deprivation Nutrient Deprivation eEF2K eEF2K Nutrient Deprivation->eEF2K Activates Hypoxia Hypoxia Hypoxia->eEF2K Activates Cellular Stress Cellular Stress Cellular Stress->eEF2K Activates eEF2 eEF-2 eEF2K->eEF2 Phosphorylates p_eEF2 p-eEF-2 (Inactive) Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis Promotes p_eEF2->Protein_Synthesis Inhibits Cell_Survival Cancer Cell Survival Protein_Synthesis->Cell_Survival Supports

Caption: Simplified eEF-2K signaling pathway in cancer.

Comparative Analysis of eEF-2K Inhibitors

The ideal kinase inhibitor for therapeutic use should exhibit high potency against its intended target and minimal activity against other kinases to reduce off-target effects and potential toxicity. Here, we compare A-484954, a pyrido[2,3-d]pyrimidine-2,4-dione derivative, with NH125 and Rottlerin.

CompoundTargetIn Vitro IC50Selectivity ProfileKey AdvantagesKey Disadvantages
A-484954 eEF-2K 280 nM [6][7]Highly selective ; little to no activity against a broad panel of other serine/threonine and tyrosine kinases.[6][7][8]Exceptional target specificity , reducing the likelihood of off-target effects. ATP-competitive inhibitor.[6][9]Lower potency in some cell-based proliferation assays without serum.[10]
NH125 eEF-2K60 nM[11]Poor selectivity ; also inhibits Protein Kinase C (PKC), Protein Kinase A (PKA), and Calmodulin-dependent Kinase II (CaMKII) at higher concentrations.[11] Also reported to be a non-specific colloidal aggregator in vitro.[12]High in vitro potency against eEF-2K.Lack of selectivity raises concerns for off-target effects. Paradoxically increases eEF-2 phosphorylation in cells.[9][13]
Rottlerin eEF-2K5.3 µMVery poor selectivity ; potent inhibitor of PKCδ and several other kinases, including PRAK and MAPKAP-K2.[14][15] Also acts as a mitochondrial uncoupler.[16][17]Commercially available and widely studied historically.Highly non-selective , making it unsuitable for specifically studying eEF-2K function. Its effects are likely a composite of inhibiting multiple pathways.[16]

The Decisive Advantage of A-484954: Selectivity

As the data clearly indicates, the primary advantage of A-484954 lies in its superior selectivity profile. While NH125 and Rottlerin demonstrate inhibitory activity against eEF-2K, their promiscuity towards other kinases complicates the interpretation of experimental results and raises significant concerns for their therapeutic potential.[11][14][15][16] The off-target effects of these compounds can lead to a cascade of unintended cellular responses, making it difficult to attribute any observed phenotype solely to the inhibition of eEF-2K.

A-484954, with its pyrido[2,3-d]pyrimidine-2,4-dione core, was identified through high-throughput screening and subsequent optimization to be a highly selective inhibitor of eEF-2K.[9] This specificity is crucial for its utility as a chemical probe to dissect the precise roles of eEF-2K in cellular processes and as a lead compound for the development of targeted cancer therapies.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key in vitro and cell-based assays.

In Vitro eEF-2K Radiometric Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of eEF-2K.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare kinase buffer, eEF-2K, eEF-2 substrate, and [γ-33P]ATP preincubation Pre-incubate eEF-2K and inhibitor for 15 minutes at room temperature reagents->preincubation inhibitors Prepare serial dilutions of test inhibitors (A-484954, NH125, Rottlerin) inhibitors->preincubation initiation Initiate reaction by adding eEF-2 substrate and [γ-33P]ATP preincubation->initiation incubation Incubate at 30°C for 30 minutes initiation->incubation spotting Spot reaction mixture onto filter paper incubation->spotting washing Wash filter paper to remove unincorporated [γ-33P]ATP spotting->washing scintillation Measure incorporated radioactivity using a scintillation counter washing->scintillation

Sources

Safety Operating Guide

Navigating the Handling of 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione, holds significant promise in various research and development endeavors. As with any new chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensure the well-being of laboratory personnel and the protection of our environment. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its use.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not yet fully established, data from its parent compound, Pyrido[2,3-b]pyrazine, and related pyrazine derivatives indicate potential hazards. The parent compound is known to cause skin and eye irritation and may lead to respiratory irritation[1]. Pyrazine derivatives, as a class, are often associated with skin, eye, and respiratory hazards[2]. Therefore, a cautious approach, assuming similar irritant properties, is essential.

Key Assumed Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Eye Irritation: Contact with eyes can lead to serious irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body AreaRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hands Double-layered nitrile glovesNitrile gloves offer good chemical resistance. Double gloving provides an extra barrier in case of a tear or puncture in the outer glove.
Body Flame-resistant lab coatProtects skin and personal clothing from spills and splashes. Flame-resistant material is a standard precaution in a laboratory setting.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the compound as a powder or when there is a risk of aerosol generation to prevent inhalation of airborne particles.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a logical sequence for handling the compound, from preparation to cleanup.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare a Designated Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials weigh Weigh Compound in a Ventilated Enclosure prep_materials->weigh Proceed to Handling dissolve Dissolve or Use Compound as Required weigh->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE in the Correct Order dispose_waste->remove_ppe disposal_plan cluster_waste_streams Waste Streams cluster_disposal_procedure Disposal Procedure solid_waste Solid Waste (Unused compound, contaminated consumables) collect Collect in Designated, Labeled Hazardous Waste Containers solid_waste->collect liquid_waste Liquid Waste (Solutions containing the compound) liquid_waste->collect ppe_waste Contaminated PPE (Gloves, disposable lab coats) ppe_waste->collect store Store in a Secure, Ventilated Area collect->store dispose Dispose via Institutional Environmental Health and Safety (EHS) store->dispose

Figure 2. A clear plan for the segregation and disposal of waste generated from handling the compound.

Disposal Protocol:

  • Solid Waste:

    • Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE:

    • Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste bag.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain.[3]

By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and responsible laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.